Isoserine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFMYTOJXKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870737 | |
| Record name | (+/-)-Isoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-71-9, 632-12-2 | |
| Record name | Isoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-hydroxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Isoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-amino-2-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoserine, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7LTG62FEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Isoserine
For Researchers, Scientists, and Drug Development Professionals
Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid serine.[1] Unlike serine, this compound is not incorporated into proteins through the standard genetic code but has garnered significant interest in pharmaceutical and biotechnological fields.[1][2] It serves as a versatile chiral building block for the synthesis of various pharmaceutical compounds, including aminopeptidase (B13392206) N inhibitors and other complex molecules.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visual representations of relevant chemical processes.
Core Physicochemical Properties
This compound exists as two stereoisomers, L-isoserine and D-isoserine, and as a racemic mixture, DL-isoserine. Its properties can vary slightly depending on the isomeric form. The quantitative data for these properties are summarized below.
General and Computational Properties
This table summarizes the fundamental chemical identifiers and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₃ | [6][7][8] |
| Molecular Weight | 105.09 g/mol | [6][7][8][9] |
| IUPAC Name | 3-amino-2-hydroxypropanoic acid | [8] |
| Synonyms | 2-Hydroxy-β-alanine, 3-Aminolactic acid | [3][7] |
| CAS Number | 632-12-2 (this compound), 565-71-9 (DL-Isoserine), 632-13-3 (L-Isoserine) | [3][7][8] |
| Appearance | White to off-white crystalline powder/solid | [3][6][10] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 83.6 Ų | [3] |
Experimental Physicochemical Data
The following table presents experimentally determined physicochemical properties for different forms of this compound. These values are critical for applications in drug formulation and biochemical assays.
| Property | DL-Isoserine | L-Isoserine | Source |
| Melting Point | 235 °C (decomposes) | 199-201 °C / 207-210 °C | [9][11][12][13][14][15][2] |
| Boiling Point (Predicted) | 386.6 ± 27.0 °C | 386.6 ± 27.0 °C | [12][13] |
| Density (Predicted) | 1.415 ± 0.06 g/cm³ | 1.415 ± 0.06 g/cm³ | [12][13] |
| pKa₁ (Carboxyl Group) | 2.71 ± 0.16 (Predicted) | 2.72 | [3][13][16] |
| pKa₂ (Amino Group) | 9.14 (at 25°C) | 9.25 | [13][16] |
| Specific Optical Rotation | Not Applicable | -14.8° (c=1, H₂O) | [2] |
| Water Solubility | Soluble (15.3 g/L at 20°C) | Slightly soluble | [2][11][13][17] |
| Other Solubilities | Soluble in HCl, soluble in alcohol | Slightly soluble in ethanol | [2][3][11] |
Experimental Protocols & Methodologies
Accurate determination of physicochemical properties relies on robust experimental design. Below are detailed methodologies relevant to the synthesis and characterization of this compound.
Protocol 1: Synthesis and Purification of DL-Isoserine
This protocol describes a common method for synthesizing DL-isoserine via a nitro-aldol reaction followed by hydrogenolysis.[18]
Objective: To synthesize DL-isoserine from glyoxylic acid and nitromethane (B149229).
Materials:
-
Glyoxylic acid
-
Nitromethane
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
-
Solvents (e.g., water, ethanol)
-
Standard glassware for reaction, filtration, and crystallization
Procedure:
-
Nitro-aldol Reaction: Glyoxylic acid is reacted with nitromethane to produce 2-hydroxy-3-nitropropanoic acid.[18] This reaction is typically carried out in an aqueous solution.
-
Hydrogenolysis: The resulting 2-hydroxy-3-nitropropanoic acid is dissolved in a suitable solvent (e.g., water or ethanol).
-
A catalytic amount of Pd/C is added to the solution.
-
The mixture is subjected to hydrogenation (using H₂ gas) to reduce the nitro group to an amino group, yielding DL-isoserine.[18]
-
Purification: The catalyst is removed by filtration. The resulting solution is concentrated under reduced pressure to yield the crude product.
-
DL-isoserine is then purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain a white crystalline solid.
Protocol 2: Determination of Acid Dissociation Constants (pKa)
The pKa values of this compound's carboxylic acid and amino functional groups are determined by potentiometric titration.
Objective: To determine the pKa values of this compound in an aqueous solution.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
An accurately weighed sample of this compound is dissolved in a known volume of deionized water.
-
The solution is first acidified with a known excess of standardized HCl to ensure all functional groups are protonated.
-
The solution is then titrated with the standardized NaOH solution, adding small, precise increments.
-
The pH of the solution is recorded after each addition of NaOH.
-
A titration curve (pH vs. volume of NaOH added) is plotted.
-
The two equivalence points, corresponding to the neutralization of the excess HCl and the carboxyl group, and the neutralization of the amino group, are identified.
-
The pKa values are determined from the half-equivalence points on the curve. pKa₁ is the pH at which half of the carboxyl groups are deprotonated, and pKa₂ is the pH at which half of the amino groups are deprotonated.
Protocol 3: Measurement of Specific Optical Rotation
The chirality of L-isoserine is confirmed by measuring its specific optical rotation using a polarimeter.[19]
Objective: To measure the specific rotation of L-isoserine.
Materials:
-
L-isoserine sample
-
High-purity solvent (e.g., water)
-
Polarimeter with a sodium D-line light source (589 nm)
-
Volumetric flask and analytical balance
-
Sample cell (cuvette) of a known path length
Procedure:
-
A solution of L-isoserine is prepared by accurately weighing the sample and dissolving it in a precise volume of the solvent to achieve a known concentration (c), typically expressed in g/mL.[2]
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample cell is filled with the L-isoserine solution, ensuring no air bubbles are present in the light path.
-
The observed angle of rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL. The temperature and wavelength are also recorded. For L-isoserine, the rotation is expected to be levorotatory (a negative value).[2][19]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide clear visual summaries of complex processes.
Caption: Workflow for this compound Synthesis and Analysis.
While specific metabolic pathways for this compound are not well-documented due to its non-proteinogenic nature, potential degradation pathways under thermal stress can be proposed based on the chemistry of similar amino acids like serine.[20][21]
Caption: Potential Thermal Degradation Routes for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DL -Isoserine 98 565-71-9 [sigmaaldrich.com]
- 10. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]
- 11. chembk.com [chembk.com]
- 12. DL-Isoserine | 565-71-9 [m.chemicalbook.com]
- 13. L-Isoserine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. This compound | CAS#:565-71-9 | Chemsrc [chemsrc.com]
- 15. 3-amino-2-hydroxypropanoic acid [stenutz.eu]
- 16. This compound CAS#: [m.chemicalbook.com]
- 17. L-Isoserine | 632-13-3 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Optical rotation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Isoserine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoserine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids encoded by the standard genetic code. It is a structural isomer of the common amino acid serine, with the chemical name 3-amino-2-hydroxypropanoic acid. Unlike serine, which has the amino group on the alpha-carbon (C2), this compound's amino group is located on the beta-carbon (C3). This structural difference imparts unique chemical and biological properties to this compound, making it a molecule of significant interest in pharmaceutical and biotechnological research. It serves as a valuable chiral building block for the synthesis of various bioactive molecules, including peptidomimetics and novel drug candidates.[1] This guide provides an in-depth overview of this compound's chemical structure, properties, synthesis, and biological significance, complete with experimental protocols and data presented for the scientific community.
Chemical Structure and Formula
This compound is a simple amino acid with a central carbon backbone. Its structure consists of a carboxylic acid group (-COOH), a hydroxyl group (-OH) on the alpha-carbon, and an amino group (-NH2) on the beta-carbon.
The fundamental chemical identifiers for this compound are as follows:
-
Chemical Formula : C₃H₇NO₃[2]
-
IUPAC Name : 3-amino-2-hydroxypropanoic acid[2]
-
SMILES : C(C(C(=O)O)O)N[2]
-
InChI : InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)[2]
-
InChIKey : BMYNFMYTOJXKLE-UHFFFAOYSA-N[2]
Physicochemical Properties
This compound is typically a white to off-white crystalline powder. It is soluble in water and slightly soluble in ethanol (B145695).[3] Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₃ | [2] |
| Molecular Weight | 105.09 g/mol | [2][4] |
| Melting Point | 197-201 °C | [4] |
| Appearance | White to off-white powder | |
| Water Solubility | Slightly soluble | [3][5] |
| pKa₁ (Carboxylic Acid) | 2.72 | [4] |
| pKa₂ (Ammonium) | 9.25 | [4] |
| Specific Optical Rotation ([α]D) | -32.5° (c=1, H₂O) for L-Isoserine |
Synthesis of this compound
This compound can be synthesized through various chemical and enzymatic routes. The choice of method often depends on the desired stereochemistry (L- or D-enantiomer) and the scale of production.
Chemical Synthesis: (S)-Isoserine from L-Asparagine
A common and effective method for synthesizing (S)-isoserine is from the readily available amino acid L-asparagine. This two-step process involves the selective conversion of the alpha-amino group to a hydroxyl group, followed by a Hofmann rearrangement of the amide.[6]
-
Reaction Setup : Dissolve 1 mole of L-asparagine in aqueous acetic acid in a reaction vessel suitable for cooling.
-
Reagent Addition : While maintaining the temperature of the solution with an ice bath, slowly add 1 to 2 moles of sodium nitrite (B80452). The primary amino group is more reactive to sodium nitrite than the primary amide under these conditions.[6]
-
Reaction Monitoring : Stir the reaction mixture under cooling and monitor the progress of the reaction by a suitable method (e.g., thin-layer chromatography) until the L-asparagine is consumed.
-
Purification : Purify the reaction mixture using resin column chromatography.
-
Recrystallization : Recrystallize the product from aqueous ethanol to obtain pure (S)-3-carbamoyl-2-hydroxypropionic acid. An approximate yield of 83% can be expected.[6]
-
Reaction Setup : Prepare an alkaline solution of sodium hypochlorite (B82951).
-
Hofmann Rearrangement : Treat the (S)-3-carbamoyl-2-hydroxypropionic acid obtained from the previous step with the sodium hypochlorite solution.[6]
-
Purification : Purify the resulting (S)-isoserine using resin column chromatography.
-
Recrystallization : Recrystallize the final product from aqueous ethanol.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and mild route to produce this compound. L-threonine deaminase is an enzyme that can be used for this purpose, catalyzing the conversion of L-threonine.[7][8]
Note: This is a generalized protocol. Optimal conditions such as pH, temperature, and enzyme/substrate concentrations should be determined empirically.
-
Enzyme Preparation : Obtain or prepare a crude or purified L-threonine deaminase enzyme solution. The enzyme can be sourced from engineered E. coli.[7]
-
Reaction Buffer : Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer) at the optimal pH for the enzyme's activity.
-
Reaction Mixture : In the reaction buffer, dissolve the substrate, L-threonine.
-
Enzymatic Reaction : Add the L-threonine deaminase solution to the substrate mixture. The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor.[8]
-
Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle agitation.
-
Reaction Monitoring : Monitor the formation of the product, 2-oxobutanoate, which is an intermediate in the conversion to this compound, and the depletion of L-threonine using an appropriate analytical technique (e.g., HPLC).[9][10]
-
Termination and Purification : Once the reaction has reached completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). Purify the L-isoserine from the reaction mixture using chromatographic techniques.
Biological Significance and Applications
This compound and its derivatives have garnered attention for their potential therapeutic applications, primarily due to their ability to act as enzyme inhibitors and modulate cellular transport systems.
Aminopeptidase (B13392206) N (APN/CD13) Inhibition
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and is implicated in tumor invasion, angiogenesis, and metastasis. Inhibition of APN is a promising strategy for cancer therapy. L-isoserine has been identified as an inhibitor of APN.[4] While L-isoserine itself shows inhibitory activity, it has also served as a lead compound for the development of more potent dipeptide and tripeptide derivatives that exhibit significant APN inhibition.[1]
-
Materials :
-
L-isoserine or its derivatives (inhibitors).
-
Aminopeptidase N from porcine kidney microsomes.
-
L-Leu-p-nitroanilide (substrate).
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2.
-
UV-Vis spectrophotometer.
-
-
Preparation of Solutions :
-
Prepare stock solutions of the inhibitors in the assay buffer. Adjust the pH to 7.5 with 0.1 M HCl or 0.1 M NaOH if necessary.
-
-
Assay Procedure :
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the APN enzyme solution and the inhibitor solution at various concentrations.
-
Pre-incubate the enzyme and inhibitor at 37°C.
-
Initiate the reaction by adding the substrate, L-Leu-p-nitroanilide.
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 405 nm at 37°C.
-
-
Data Analysis :
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Modulation of Glial GABA Transporter 3 (GAT3)
Ischemic stroke can lead to an increase in tonic GABAergic inhibition in the brain, which can impair functional recovery. This is partly due to the decreased function of the glial GABA transporter GAT3. L-isoserine has been shown to be a selective substrate for GAT3 and can upregulate its expression in the peri-infarct regions of the brain following a stroke. This enhancement of GAT3-mediated GABA uptake is proposed to dampen tonic inhibition and promote functional recovery.[4]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of DL-isoserine in D₂O typically shows characteristic peaks corresponding to the protons on the carbon backbone. The chemical shifts (δ) are approximately:
-
4.22 ppm (dd) : Proton on the α-carbon (CH-OH).
-
3.33 ppm (dd) : One of the protons on the β-carbon (CH₂-NH₂).
-
3.15 ppm (dd) : The other proton on the β-carbon (CH₂-NH₂).[11]
Infrared (IR) Spectroscopy
The IR spectrum of L-isoserine shows characteristic absorption bands for its functional groups. Key bands observed in low-temperature matrix IR spectra include:
-
~1790 cm⁻¹ : C=O stretching vibration.
-
~1380 and 1350 cm⁻¹ : Associated with the presence of specific conformers.
Conclusion
This compound, a structural isomer of serine, represents a versatile and valuable molecule for chemical and pharmaceutical research. Its unique structure provides a scaffold for the synthesis of novel compounds with significant biological activities, such as the inhibition of aminopeptidase N. Furthermore, its role in modulating neurotransmitter transporters like GAT3 opens up new avenues for therapeutic intervention in neurological disorders such as stroke. The synthetic routes and experimental protocols detailed in this guide provide a foundation for researchers to explore the full potential of this intriguing non-proteinogenic amino acid.
References
- 1. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Isoserine CAS#: 632-13-3 [chemicalbook.com]
- 4. L-Isoserine | 632-13-3 [chemicalbook.com]
- 5. L-Isoserine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]
- 8. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 9. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
- 10. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 11. DL-ISOSERINE(632-12-2) 1H NMR spectrum [chemicalbook.com]
- 12. IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Enigmatic Isoserine: A Deep Dive into its Natural Occurrence and Biosynthesis
For Immediate Release
[City, State] – [Date] – Isoserine, a non-proteinogenic β-amino acid, has long intrigued the scientific community due to its rare natural occurrence and potential applications in drug development. A comprehensive technical guide released today sheds light on the limited natural sources of this compound and explores its putative biosynthetic origins, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
This compound, an isomer of the common amino acid serine, is not incorporated into proteins through the standard ribosomal machinery. Its known natural presence is confined to a select few microbial secondary metabolites, making it a molecule of significant interest for the discovery of novel bioactive compounds.
Natural Occurrence: A Rare Microbial Metabolite
The primary documented natural source of this compound is the peptide antibiotic tatumine . This compound is produced by a mutant strain of the bacterium Bacillus brevis Vm4[1][2]. Tatumine's composition has been identified to include spermidine, glycine, this compound, and another unidentified ninhydrin-positive component[1][2]. The production of tatumine appears to be a unique characteristic of this particular mutant, which also produces the antibiotic edeine (B1172465) B[1].
Beyond this specific case, the natural occurrence of this compound is not well-documented, suggesting it is a rare building block in the vast chemical diversity of natural products. There is no evidence to date of its presence in plants, fungi, or marine organisms in its free form or as a common constituent of other natural products.
Biosynthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway
The biosynthesis of peptides containing non-proteinogenic amino acids like this compound is typically carried out by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs)[3][4]. These enzymatic assembly lines are independent of messenger RNA and the ribosome, allowing for the incorporation of a wide variety of unusual monomers[4].
While the specific biosynthetic gene cluster for tatumine has not been fully elucidated, a hypothetical pathway can be proposed based on the known principles of NRPS-mediated synthesis. The biosynthesis of the closely related edeine peptides in Brevibacillus brevis is known to be mediated by a hybrid NRPS-Polyketide Synthase (PKS) system[5]. It is plausible that a dedicated NRPS is responsible for the assembly of tatumine, incorporating this compound through a specific module.
A typical NRPS module consists of several domains, each with a specific function:
-
Adenylation (A) domain: Responsible for recognizing and activating a specific amino acid (in this case, this compound) as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the current module's T domain and the growing peptide chain tethered to the T domain of the previous module.
The biosynthesis of this compound itself, prior to its incorporation into tatumine, is not definitively established in microorganisms. One possibility is the enzymatic conversion of L-threonine to L-isoserine via an L-threonine deaminase, a reaction that has been demonstrated in vitro[6].
Below is a conceptual diagram illustrating the hypothetical modular organization of an NRPS for the synthesis of the peptide backbone of tatumine.
Quantitative Data
Currently, there is a lack of quantitative data in the scientific literature regarding the natural abundance of this compound in any organism or biological sample. Its identification has been qualitative, primarily as a constituent of tatumine.
| Compound | Producing Organism | Known Components | Quantitative Data | Reference |
| Tatumine | Bacillus brevis Vm4 (mutant) | Spermidine, Glycine, this compound, Unidentified amino acid | Not available | [1][2] |
Experimental Protocols
The detection and quantification of this compound in biological matrices, such as fermentation broths, require sensitive and specific analytical methods. Due to its structural similarity to other amino acids and lack of a strong chromophore, derivatization is often necessary for its detection by HPLC.
Sample Preparation from Microbial Culture
A general workflow for the extraction of this compound-containing peptides from a Bacillus brevis fermentation broth is outlined below.
HPLC Method for this compound Quantification (Post-Hydrolysis and Derivatization)
To quantify the this compound content within the tatumine peptide, acid hydrolysis is required to break the peptide bonds, followed by derivatization of the free amino acids.
a. Acid Hydrolysis:
-
The purified peptide extract is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
The hydrolysate is dried under vacuum to remove the acid.
-
The dried residue is reconstituted in ultrapure water.
b. Pre-column Derivatization with Diethyl Ethoxymethylenemalonate (DEEMM): [6][7]
-
To 200 µL of the amino acid solution (from hydrolysis), add 350 µL of borate (B1201080) buffer (pH 9.0) and 150 µL of 0.5% DEEMM in methanol (B129727).
-
Incubate the mixture at 70°C for 2 hours.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
c. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate).
-
Detection: UV detector at 250 nm.
-
Quantification: Based on a standard curve prepared with derivatized this compound standards of known concentrations.
LC-MS/MS for Intact Peptide Analysis
For the analysis of the intact tatumine peptide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
a. LC Conditions:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
b. MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan MS to determine the parent mass of tatumine, followed by fragmentation (MS/MS) of the parent ion to obtain structural information, including the confirmation of the presence of the this compound residue through characteristic fragment ions.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of novel natural products like tatumine.
-
1D NMR (¹H and ¹³C): Provides information on the types and connectivity of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the assembly of the molecular structure, including the confirmation of the this compound moiety and its position within the peptide.
-
NOESY: Can provide information about the through-space proximity of protons, aiding in the determination of the three-dimensional conformation of the peptide.
Future Outlook
The study of this compound and this compound-containing natural products is still in its infancy. The elucidation of the tatumine biosynthetic gene cluster could open up avenues for the engineered biosynthesis of novel peptide antibiotics. Furthermore, the development of robust and sensitive analytical methods for the detection of this compound will be crucial for screening other microbial sources for its presence, potentially leading to the discovery of new bioactive molecules with therapeutic potential. The unique properties conferred by β-amino acids to peptides, such as increased resistance to proteolytic degradation, make this compound an attractive building block for the design of novel peptide-based drugs.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Tatumine, a peptide from Bacillus brevis Vm4-572-403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 4. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of edeine production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
- 7. HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Biological Role and Metabolic Pathway of Isoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid and a structural isomer of the common amino acid serine.[1][2] Unlike serine, this compound is not encoded by the genetic code and is primarily produced synthetically.[1] While not a component of natural proteins, its structural similarity to serine and other biologically active molecules has led to its investigation in various pharmacological and biotechnological contexts. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological effects, known biotransformation pathways, and its potential as a modulator of key cellular processes. Particular attention is given to its role as an aminopeptidase (B13392206) inhibitor and its influence on signaling pathways. This document also collates available quantitative data and detailed experimental protocols to facilitate further research and development.
Introduction
This compound is a versatile molecule with potential applications in the pharmaceutical and biotechnological industries.[3] Its unique structure, differing from serine in the positions of the amino and hydroxyl groups, confers distinct chemical and biological properties. While not found in natural metabolic pathways, when introduced into biological systems, this compound can interact with various enzymes and receptors, leading to a range of cellular effects. This guide will explore these interactions in detail, providing a foundational resource for researchers interested in leveraging the properties of this compound for therapeutic or biotechnological purposes.
Biological Roles and Pharmacological Effects
The primary biological activities of this compound that have been investigated to date revolve around its ability to act as an enzyme inhibitor and to modulate cellular signaling pathways.
Inhibition of Aminopeptidase N (APN/CD13)
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, angiogenesis, and metastasis.[4] Consequently, it has emerged as a promising target for cancer therapy. L-isoserine and its derivatives have been identified as inhibitors of APN.[4][5]
Quantitative Data: Inhibition of Aminopeptidase N
| Compound | IC50 (µM) | Notes |
| L-isoserine derivative 14b | 12.2 | Compared to Bestatin (IC50 of 7.3 µM). Also showed potent antiproliferative activity against human cancer cell lines.[5] |
| L-isoserine tripeptide derivative 16l | 2.51 ± 0.2 | Showed similar inhibitory effect compared to Bestatin (IC50 = 6.25 ± 0.4 µM).[4] |
Modulation of Phospholipid Metabolism
As a serine analogue, this compound has been investigated for its effects on phospholipid metabolism. Serine is a precursor for the synthesis of phosphatidylserine (B164497), a key component of cell membranes involved in various signaling processes, including the activation of Protein Kinase C (PKC). While direct and detailed studies on this compound's specific impact are limited, related serine analogues have been shown to modify the activity of the base exchange enzyme system responsible for phosphatidylserine synthesis.
Effects on GABAergic Signaling
The structural similarity of this compound to neurotransmitters and their precursors has prompted investigations into its effects on neuronal signaling. While specific data on this compound's direct interaction with GABA receptors is not extensively available, its potential to influence GABAergic signaling is an area of active research interest.
Metabolic Pathway and Biotransformation
There is no evidence to suggest that this compound is a natural metabolite or that there are dedicated metabolic pathways for its synthesis or degradation in vivo. As a synthetic compound, its fate in a biological system is best described in terms of biotransformation and pharmacokinetics.
Synthesis
This compound is produced through chemical or enzymatic synthesis. Common synthetic routes include:
-
Enzymatic Conversion: L-threonine can be converted to L-isoserine using L-threonine deaminase.[3]
-
Chemical Synthesis: Reaction of L-aspartic acid with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis and decarboxylation.[3]
Biotransformation and Pharmacokinetics
Limited data is available on the in vivo pharmacokinetics and biotransformation of this compound. Studies on related amino acid isomers, such as D-serine, indicate that clearance from systemic circulation can be rapid and is influenced by enzymes like D-amino acid oxidase.[6] The pharmacokinetic profile of this compound would likely be influenced by its route of administration and its interaction with various enzymes and transporters. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Diagram of this compound Biotransformation is not provided due to the lack of established in vivo metabolic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound in Biological Samples
4.1.1. LC-MS/MS Method (Adapted from general amino acid analysis)
This protocol is a general guideline and requires optimization and validation for this compound.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).
-
Precipitate proteins by adding 400 µL of acetone.
-
Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube.
-
(Optional, if derivatization is needed for improved chromatography or sensitivity) Derivatize the supernatant with a suitable reagent (e.g., (R)-1-Boc-2-piperidine carbonyl chloride for chiral separation).[3]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column or a specialized amino acid analysis column (e.g., Intrada Amino Acid column).[7]
-
Mobile Phase A: Aqueous solution with an additive like 0.1% formic acid or 100 mM ammonium (B1175870) formate.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A gradient elution from low to high organic phase.
-
Flow Rate: 0.2-0.6 mL/min.
-
Column Temperature: 35-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a pure standard of this compound to identify the precursor ion and the most abundant and stable product ions.
-
4.1.2. HPLC Method (Adapted from general amino acid analysis)
This protocol is a general guideline and requires optimization and validation for this compound.
-
Sample Preparation (Cell Culture Media):
-
Centrifuge the cell culture sample to remove cells and debris.
-
Perform a protein precipitation step if the medium contains a high concentration of protein (e.g., serum).
-
Derivatize the sample with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., sodium phosphate (B84403) or acetate (B1210297) buffer).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
-
Aminopeptidase N (APN) Inhibition Assay
This protocol is based on a colorimetric assay using a synthetic substrate.
-
Materials:
-
Aminopeptidase N (from porcine kidney microsomes or a recombinant source).
-
L-Leucine-p-nitroanilide (substrate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound or this compound derivatives (test compounds).
-
Bestatin (positive control inhibitor).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
-
The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protein Kinase C (PKC) Activity Assay
This is a general protocol for a radioactive kinase assay that can be adapted to study the effect of this compound.
-
Materials:
-
Purified PKC enzyme.
-
PKC substrate (e.g., a specific peptide or histone H1).
-
Lipid activator (phosphatidylserine and diacylglycerol).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl2, CaCl2).
-
[γ-³²P]ATP.
-
This compound (test compound).
-
P81 phosphocellulose paper.
-
Phosphoric acid (for washing).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid activator, PKC substrate, and the test compound (this compound) or vehicle control.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Compare the PKC activity in the presence of this compound to the control to determine its effect.
-
GABA Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay.
-
Materials:
-
Synaptic membrane preparation from a suitable brain region (e.g., cortex or cerebellum).
-
Radioligand specific for the GABA receptor subtype of interest (e.g., [³H]GABA, [³H]muscimol for GABAA receptors; [³H]baclofen for GABAB receptors).
-
This compound (test compound).
-
Unlabeled GABA or a specific agonist/antagonist (for determining non-specific binding).
-
Binding buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In test tubes, combine the synaptic membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA or a specific ligand.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the ability of this compound to displace the radioligand and calculate its IC50 or Ki value.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the potential points of intervention for this compound based on its known biological activities.
Caption: Inhibition of Aminopeptidase N by this compound.
Caption: Potential Modulation of Phospholipid Signaling by this compound.
Caption: Workflow for Aminopeptidase N Inhibition Assay.
Conclusion and Future Directions
This compound is a synthetic amino acid with demonstrated biological activity, most notably as an inhibitor of aminopeptidase N. Its potential to modulate phospholipid metabolism and neuronal signaling pathways warrants further investigation. The lack of a comprehensive understanding of its in vivo biotransformation and pharmacokinetics represents a significant knowledge gap that needs to be addressed for any potential therapeutic development. The experimental protocols and quantitative data presented in this guide provide a framework for future research aimed at elucidating the full biological and pharmacological profile of this compound. Future studies should focus on:
-
Developing and validating specific and sensitive analytical methods for the quantification of this compound in various biological matrices.
-
Conducting comprehensive in vivo pharmacokinetic and biotransformation studies.
-
Elucidating the precise molecular mechanisms by which this compound modulates signaling pathways, including PKC and GABAergic systems.
-
Synthesizing and evaluating novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for therapeutic applications.
By addressing these research questions, the full potential of this compound as a pharmacological tool and a lead compound for drug discovery can be realized.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Isoserine: A Technical Guide to its Discovery and Chemical Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid, has garnered significant interest in medicinal chemistry and drug development due to its unique structural properties and its role as a chiral building block for complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key methodologies from its first documented preparation to modern advanced synthetic routes. This document includes detailed experimental protocols for pivotal synthesis methods, quantitative data for comparison, and visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.
Introduction and Historical Context
This compound, an isomer of the common amino acid serine, is not incorporated into proteins through the genetic code but can be found in natural products as a result of post-translational modifications.[1] Its synthetic preparation has been a subject of chemical research for over a century, with the first documented synthesis of (S)-isoserine being reported in 1976 by Miyazawa, Akita, and Ito.[2] This seminal work laid the foundation for further exploration of this compound chemistry. Earlier, in 1914, Freudenberg had already developed a synthetic route to this compound utilizing the Hofmann rearrangement. This guide will delve into the details of these historical methods and trace the evolution of this compound synthesis to the present day, where more sophisticated and stereocontrolled methods are available.
The First Documented Synthesis of (S)-Isoserine by Miyazawa, Akita, and Ito (1976)
The first reported synthesis of optically active (S)-isoserine started from the readily available amino acid L-asparagine.[2] The key steps involved the selective diazotization of the α-amino group to a hydroxyl group, followed by a Hofmann rearrangement of the amide functionality to yield the primary amine of this compound.
Freudenberg's Synthesis via Hofmann Rearrangement (1914)
Freudenberg's earlier work also employed the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4][5][6][7] This method provided a foundational approach to the synthesis of β-amino acids like this compound. The general mechanism involves the formation of an isocyanate intermediate which is then hydrolyzed to the amine.
Modern Synthetic Methodologies
While historical methods provided the initial access to this compound, contemporary research focuses on developing more efficient, scalable, and stereoselective synthetic routes. These modern methodologies are crucial for the application of this compound in the synthesis of complex pharmaceuticals and other bioactive molecules.
Synthesis from Glyoxylic Acid and Nitromethane (B149229)
A common and high-yielding route to racemic this compound involves the reaction of glyoxylic acid with nitromethane to form 2-hydroxy-3-nitropropanoic acid.[8] Subsequent reduction of the nitro group, typically through catalytic hydrogenation, affords dl-isoserine.[8]
Stereoselective Alkylation of this compound Derivatives
A significant advancement in this compound synthesis is the development of stereoselective alkylation methods. A recent study published in the Journal of Organic Chemistry details a powerful strategy for the synthesis of enantiomerically pure β²,²-amino acids starting from L-isoserine.[9][10] This method involves the formation of chiral bicyclic N,O-acetal derivatives of this compound, which then undergo highly diastereoselective alkylation. The stereochemical outcome of the alkylation is dependent on the specific diastereomer of the bicyclic intermediate used.[10]
Biocatalytic and Chemo-enzymatic Approaches
In line with the principles of green chemistry, biocatalytic and chemo-enzymatic methods for this compound synthesis are gaining prominence.[11] These methods often utilize enzymes like threonine deaminase for the conversion of L-threonine to L-isoserine, offering mild reaction conditions and high specificity.[11] Chemo-enzymatic strategies combine the advantages of chemical and enzymatic steps to create efficient and sustainable synthetic routes.[12][13][14][15][16][17]
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Protocol 1: Synthesis of (S)-Isoserine from L-Asparagine (Miyazawa et al., 1976)
Step 1: Synthesis of L-β-Malamidic acid [2]
-
Dissolve L-asparagine in aqueous acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (B80452) (1-2 molar equivalents) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified period.
-
Purify the product using resin column chromatography.
-
Recrystallize the purified product from aqueous ethanol (B145695) to obtain L-β-malamidic acid.
Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement [2]
-
Treat L-β-malamidic acid with sodium hypochlorite (B82951) in an alkaline solution.
-
Monitor the reaction for completion.
-
Purify the reaction mixture using resin column chromatography.
-
Recrystallize the product from aqueous ethanol to yield (S)-isoserine.
Protocol 2: Stereoselective Alkylation of L-Isoserine Derivatives (J. Org. Chem. 2022, 87, 13, 8730–8743)
Step 1: Formation of Chiral Bicyclic N,O-Acetals [10]
-
Dissolve (S)-N-Boc-isoserine methyl ester in anhydrous toluene.
-
Add 2,2,3,3-tetramethoxybutane (B127872) (TMB) (2 equivalents) and a catalytic amount of (1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O) (0.2 equivalents).
-
Reflux the solution until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric bicyclic N,O-acetals by column chromatography.
Step 2: Diastereoselective Alkylation [10]
-
Dissolve one of the purified bicyclic N,O-acetal diastereomers in dry THF under an inert atmosphere.
-
Add HMPA (4.1 equivalents) and cool the mixture to -78 °C.
-
Add the desired alkylating agent (3.1 equivalents).
-
Add LHMDS (2 equivalents) dropwise to the cooled mixture.
-
Stir the reaction at -78 °C for 5 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.
-
Dilute the mixture with diethyl ether and extract the aqueous phase.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the α-alkylated product by column chromatography.
Step 3: Acidic Hydrolysis to α-Alkylthis compound [10]
-
Subject the purified α-alkylated bicyclic acetal (B89532) to acidic hydrolysis with 6 M HCl under reflux.
-
After completion, evaporate the solvent.
-
Dissolve the residue in water and extract with ethyl acetate (B1210297) to remove organic impurities.
-
Evaporate the aqueous phase to obtain the hydrochloride salt of the α-alkylthis compound.
-
Treat the hydrochloride salt with propylene (B89431) oxide in ethanol to obtain the free β-amino acid.
Data Presentation
This section summarizes the quantitative data for this compound and its derivatives from various synthetic routes.
Table 1: Physicochemical and Spectroscopic Data of this compound and Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Reference |
| L-Isoserine | C₃H₇NO₃ | 105.09 | 197-198 | -14.8° (c=1, H₂O) | ¹H NMR (D₂O): δ 4.28 (dd, 1H), 3.42 (dd, 1H), 3.10 (dd, 1H). IR data available. | [2][11][18] |
| (S)-N-Boc-isoserine | C₈H₁₅NO₅ | 205.21 | 85-88 | +6.7° (c 1, MeOH) | ¹H-NMR (DMSO-d₆): δ 7.93 (d, 1H), 6.54 (s, 1H), 4.66 (m, 1H), 3.46 (dd, 1H), 3.24 (dd, 1H), 1.44 (s, 9H). ESI-MS m/z: 206.1 [M+H]⁺. | [19] |
| L-β-Malamidic acid | C₄H₇NO₄ | 133.10 | - | - | Anal. Found: C, 36.13; H, 5.25; N, 10.54 %. Calcd. for C₄H₇NO₄: C, 36.09; H, 5.30; N, 10.53 %. | [2] |
Table 2: Comparison of Yields for Different this compound Synthesis Methods
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Miyazawa et al. (1976) | L-Asparagine | NaNO₂, NaOCl | Good (not specified) | [2] |
| From Glyoxylic Acid | Glyoxylic acid, Nitromethane | Pd/C, H₂ | High | [8] |
| Stereoselective Alkylation | L-Isoserine | TMB, CSA, LHMDS, Alkyl halide | 53-85% (for key steps) | [10] |
| KF-promoted addition | (-)-8-phenylmenthyl glyoxylate (B1226380) monohydrate, Nitromethane | KF | ~50% | [8] |
Conclusion
The synthesis of this compound has evolved significantly from its early discoveries to the sophisticated and highly stereoselective methods available today. This technical guide has provided a detailed overview of the historical context and modern advancements in this compound synthesis, catering to the needs of researchers and professionals in drug development. The provided experimental protocols, comparative data, and visual representations of key processes aim to serve as a valuable resource for the practical application and further innovation in the synthesis of this important chiral building block. The ongoing development of biocatalytic and chemo-enzymatic routes promises even more sustainable and efficient access to this compound and its derivatives in the future.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of this compound Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Direct enzymatic synthesis of a deep-blue fluorescent noncanonical amino acid from azulene and serine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-Isoserin ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 19. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Spectroscopic Data of Isoserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic α-hydroxy-β-amino acid. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. This compound, an isomer of serine, is of interest in various biochemical and pharmaceutical applications due to its unique structural properties.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for DL-Isoserine
The following table presents the proton NMR spectral data for DL-Isoserine.
| Peak No. | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1 | ~4.2 | Multiplet | α-CH |
| 2 | ~3.0 - 3.2 | Multiplet | β-CH₂ |
| 3 | Variable | Broad Singlet | -OH, -NH₂, -COOH |
Note: The chemical shifts of labile protons (-OH, -NH₂, -COOH) can vary significantly depending on the solvent, concentration, and temperature.
¹³C NMR Data for this compound (Predicted)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| α-C (CH-OH) | ~70-75 |
| β-C (CH₂-NH₂) | ~45-50 |
| Carboxyl C (COOH) | ~175-180 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is compiled from low-temperature matrix IR studies.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400-3000 | O-H stretch | Hydroxyl, Carboxylic Acid |
| ~3200-3000 | N-H stretch | Amine |
| ~1790 | C=O stretch | Carbonyl (Carboxylic Acid) |
| ~1640 | N-H bend | Amine |
| ~1460-1300 | O-H bend | Carboxylic Acid |
| ~1120, ~1095 | C-O stretch | Hydroxyl, Carboxylic Acid |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 105.09 g/mol .[1] While a complete experimental mass spectrum is not available in the search results, the expected key fragments based on its structure are presented below.
| m/z | Ion |
| 105 | [M]⁺ (Molecular Ion) |
| 88 | [M - NH₃]⁺ |
| 74 | [M - CH₂O]⁺ |
| 60 | [M - COOH]⁺ |
| 44 | [COOH]⁺ |
| 30 | [CH₂NH₂]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Acquire the FID for a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample (solid)
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Solvent (e.g., methanol, water)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI, or as part of a GC-MS system)
Procedure (using ESI-MS):
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.
References
Isoserine vs. Serine: A Fundamental Structural and Functional Divergence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of amino acid chemistry and its application in the biomedical sciences, a nuanced understanding of isomeric structures is paramount. While sharing the same chemical formula, C₃H₇NO₃, isoserine and serine present a compelling case study in how a subtle shift in molecular architecture can lead to significant differences in physical, chemical, and biological properties. This technical guide provides a comprehensive analysis of the core structural distinctions between this compound and serine, their comparative physicochemical properties, methodologies for their synthesis, and their disparate roles in biological systems.
Core Structural Differences: A Tale of Two Positional Isomers
The fundamental distinction between serine and this compound lies in the arrangement of the amino (-NH₂) and hydroxyl (-OH) functional groups along the three-carbon backbone. They are constitutional isomers, more specifically, positional isomers.
-
Serine (2-amino-3-hydroxypropanoic acid): As a proteinogenic α-amino acid, serine features the amino group attached to the α-carbon (the carbon atom adjacent to the carboxyl group). The hydroxyl group is situated on the β-carbon. This arrangement is fundamental to its role in protein structure and function.
-
This compound (3-amino-2-hydroxypropanoic acid): In contrast, this compound is a β-amino acid. The amino group is located on the β-carbon, while the hydroxyl group is attached to the α-carbon. This structural alteration precludes its incorporation into proteins via standard ribosomal translation.
This positional difference has profound implications for the molecules' stereochemistry, reactivity, and biological recognition.
Comparative Physicochemical Properties
The distinct placement of the amino and hydroxyl groups in this compound and serine directly influences their physicochemical characteristics. The following table summarizes key quantitative data for these two amino acids.
| Property | Serine (L-isomer unless specified) | This compound (DL- or L-isomer as specified) |
| Molecular Weight ( g/mol ) | 105.09 | 105.09 |
| Melting Point (°C) | 228 (decomposes)[1] | DL-Isoserine: 235 (decomposes)[2] L-Isoserine: 199-201 |
| Solubility in Water | Soluble[3] | Soluble[4][5] |
| pKa (carboxyl group) | 2.21[3] | 2.71 (Predicted for DL-Isoserine)[5] |
| pKa (amino group) | 9.15[3] | 9.25 (for L-Isoserine) |
Experimental Protocols: Synthesis of Serine and this compound
The synthetic routes to serine and this compound differ significantly, reflecting their natural abundance and structural characteristics.
Synthesis of Serine
Serine is readily available from natural sources and is typically produced commercially through biotechnological methods.
Industrial Biosynthesis of L-Serine:
This process often utilizes whole-cell biocatalysts, such as strains of Escherichia coli or Corynebacterium glutamicum, engineered to overproduce L-serine. A common industrial method involves the enzymatic conversion of glycine (B1666218) and methanol (B129727).
-
Reaction: Glycine + Formaldehyde (from Methanol) → L-Serine
-
Enzyme: Serine hydroxymethyltransferase (SHMT)
-
General Protocol Outline:
-
Cultivation of a high-performance microbial strain in a fermenter with a suitable growth medium.
-
Induction of SHMT expression.
-
Provision of glycine and a methanol feed, which is intracellularly converted to formaldehyde.
-
Reaction proceeds under controlled temperature, pH, and aeration.
-
Downstream processing to isolate and purify L-serine from the fermentation broth, often involving filtration, ion-exchange chromatography, and crystallization.
-
Synthesis of this compound
This compound is not a proteinogenic amino acid and is therefore synthesized chemically. Several methods have been developed, often focusing on stereoselective synthesis to obtain specific enantiomers.
Example Protocol: Diastereoselective Synthesis of this compound Derivatives
This protocol outlines a general approach for the synthesis of α-alkylated this compound derivatives from (S)-N-Boc-isoserine methyl ester, which can then be deprotected to yield the desired this compound analog.
-
Step 1: Formation of Chiral Bicyclic N,O-Acetals
-
Dissolve (S)-N-Boc-isoserine methyl ester in anhydrous toluene.
-
Add 2,2,3,3-tetramethoxybutane (B127872) (TMB) and (1S)-(+)-10-camphorsulfonic acid (CSA·H₂O).
-
Reflux the solution until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with diethyl ether, and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of two diastereomeric bicyclic N,O-acetals.
-
Separate the diastereomers by column chromatography.
-
-
Step 2: Diastereoselective α-Alkylation
-
Dissolve a separated bicyclic N,O-acetal diastereomer in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Add hexamethylphosphoramide (B148902) (HMPA) and cool the mixture to -78 °C.
-
Add the desired alkylating agent (e.g., methyl iodide).
-
Add lithium hexamethyldisilazide (LHMDS) dropwise.
-
Stir the reaction at -78 °C for a short period (e.g., 5 minutes).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Dilute with diethyl ether and extract the aqueous phase.
-
Combine the organic layers, dry, filter, and concentrate to yield the α-alkylated product.
-
-
Step 3: Deprotection
-
Subject the α-alkylated intermediate to acidic hydrolysis to remove the protecting groups and yield the final α-alkylthis compound derivative.
-
Signaling Pathways and Biological Roles
The structural divergence of serine and this compound is mirrored in their vastly different biological significance.
Serine: A Central Player in Metabolism and Signaling
Serine is a crucial molecule in a multitude of metabolic and signaling pathways.
Serine Biosynthesis Pathway:
The de novo synthesis of serine in humans begins with the glycolytic intermediate 3-phosphoglycerate. This pathway is critical in proliferating cells and for the synthesis of other essential biomolecules.
Key Metabolic and Signaling Roles of Serine:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, serine is a fundamental building block of proteins.
-
Precursor to other Amino Acids: Serine is a precursor for the synthesis of glycine and cysteine.
-
One-Carbon Metabolism: Serine is a major donor of one-carbon units for the synthesis of purines, thymidine, and other essential metabolites.
-
Neurotransmission: D-serine, synthesized from L-serine by serine racemase, is a co-agonist of NMDA receptors in the central nervous system, playing a critical role in synaptic plasticity and learning.[6]
-
Cellular Signaling: Serine residues in proteins are common sites of phosphorylation by kinases, a key mechanism for regulating protein activity and signal transduction.
-
Lipid Synthesis: Serine is a precursor for the synthesis of sphingolipids and phospholipids, which are essential components of cell membranes.
This compound: Emerging Pharmacological and Biological Activities
This compound is not a component of natural proteins and its endogenous roles are not well-defined. However, research has highlighted its potential in pharmacological applications.
Known Biological Activities of this compound:
-
Enzyme Inhibition: L-isoserine has been shown to inhibit aminopeptidase (B13392206) N (APN).[2] Dipeptides containing L-isoserine have also demonstrated inhibitory activity against aminopeptidase B.[2]
-
Neuroprotection: L-isoserine acts as a selective substrate for the glial GABA transporter GAT3, and its administration has been shown to upregulate GAT3 expression and promote functional recovery after ischemic stroke in animal models.[2]
-
Pharmaceutical Intermediate: this compound is an important raw material and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[2]
The following diagram illustrates the known interactions and potential applications of this compound.
Conclusion
References
- 1. Frontiers | Serine Supports IL-1β Production in Macrophages Through mTOR Signaling [frontiersin.org]
- 2. L-Isoserine | 632-13-3 [chemicalbook.com]
- 3. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]
- 6. Serine - Wikipedia [en.wikipedia.org]
The Enantiomeric Dichotomy of Isoserine: A Technical Guide to Its Biological Significance
For Immediate Release
A comprehensive review of the distinct biological roles of L-Isoserine (B556875) and D-Isoserine, tailored for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, presents key quantitative data, and provides detailed experimental methodologies to facilitate further research and development in the fields of neurobiology and oncology.
Executive Summary
Isoserine, a non-proteinogenic β-amino acid, exists as two enantiomers, L-Isoserine and D-Isoserine. While structurally similar, these stereoisomers exhibit markedly different biological activities, a critical consideration in drug design and development. L-Isoserine has emerged as a molecule of significant interest due to its role as a selective substrate for the GABA transporter GAT3, presenting therapeutic opportunities in neurological disorders such as stroke. Furthermore, it serves as a valuable chiral building block for the synthesis of potent aminopeptidase (B13392206) N (APN) inhibitors with anticancer properties. In stark contrast, the biological significance of D-Isoserine remains largely unexplored, with limited and less substantiated evidence suggesting a potential role as a bacterial tyrosine kinase inhibitor. This guide provides an in-depth analysis of the known biological functions of both enantiomers, supported by quantitative data, detailed experimental protocols, and visual workflows to underscore the stereospecificity of their actions and highlight current knowledge gaps.
L-Isoserine: A Neuromodulatory and Anticancer Precursor
The biological activities of L-Isoserine are well-documented in two primary areas: neuroscience, through its interaction with the GABAergic system, and oncology, as a scaffold for targeted enzyme inhibitors.
Role in Neurotransmission: GAT3 Substrate Activity
L-Isoserine is a selective substrate for the glial GABA transporter 3 (GAT3), a protein responsible for clearing GABA from the synaptic cleft and regulating tonic inhibition in the brain.[1][2] By acting as a substrate, L-Isoserine can modulate the levels of extracellular GABA, which has significant implications for neuronal excitability.
Following an ischemic stroke, there is an increase in tonic GABA inhibition which can impair recovery. L-Isoserine has been shown to promote functional recovery in animal models of stroke.[1][2] Chronic administration of L-Isoserine leads to an upregulation of GAT3 expression in the peri-infarct regions of the brain.[1][2] This enhanced GAT3 activity is hypothesized to dampen the excessive tonic inhibition, thereby facilitating neuroplasticity and functional recovery.[1]
The proposed mechanism involves L-Isoserine competing with GABA for uptake by GAT3, which in the short term can transiently increase ambient GABA levels but in the long term leads to increased GAT3 expression and overall GABA clearance.
Application in Oncology: Precursor to Aminopeptidase N (APN) Inhibitors
L-Isoserine is a valuable chiral starting material for the synthesis of peptide-based inhibitors of Aminopeptidase N (APN/CD13).[3][4] APN is a metalloprotease that is overexpressed on the surface of tumor cells and plays a crucial role in tumor invasion, angiogenesis, and metastasis. Consequently, inhibitors of APN are promising candidates for anticancer therapies.
Researchers have synthesized series of L-isoserine dipeptide and tripeptide derivatives and evaluated their ability to inhibit APN.[3][4] These studies have demonstrated that the incorporation of L-isoserine into small peptides can yield potent APN inhibitors.
D-Isoserine: An Enantiomer with Undefined Biological Significance
In contrast to its L-counterpart, there is a significant lack of data on the biological roles of D-Isoserine. While the broader class of D-amino acids is known to have diverse functions, such as D-serine acting as a neuromodulator, the specific activities of D-Isoserine are not well-established.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of L-Isoserine and its derivatives. No comparable quantitative data for D-Isoserine has been identified in the peer-reviewed literature.
Table 1: L-Isoserine Activity at GABA Transporters (GATs)
| Compound | Target | Assay Type | Value | Reference |
|---|---|---|---|---|
| L-Isoserine | GAT3 | FMP Assay | EC50 = 10.7 µM | [1] |
| L-Isoserine | GABAA Receptor | [3H]muscimol binding | IC50 > 1000 µM |[1] |
Table 2: L-Isoserine Derivatives as Aminopeptidase N (APN) Inhibitors
| Compound | Target | Assay Type | Value | Reference |
|---|---|---|---|---|
| Bestatin (control) | APN | Enzyme Inhibition | IC50 = 7.3 µM | [3] |
| Compound 14b (dipeptide deriv.) | APN | Enzyme Inhibition | IC50 = 12.2 µM | [3] |
| Bestatin (control) | APN | Enzyme Inhibition | IC50 = 6.25 µM | [4] |
| Compound 16l (tripeptide deriv.) | APN | Enzyme Inhibition | IC50 = 2.51 µM |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols relevant to the study of this compound enantiomers.
Synthesis of L-Isoserine-based APN Inhibitors
The synthesis of L-isoserine peptide derivatives typically involves standard solid-phase or solution-phase peptide synthesis methodologies. The general workflow involves protection of the functional groups, coupling of amino acids, and subsequent deprotection.
In Vitro Aminopeptidase N (APN) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against APN.
-
Materials :
-
Enzyme: Porcine Kidney Microsomal Aminopeptidase N
-
Substrate: L-Leucine-p-nitroanilide
-
Buffer: 50 mM Phosphate-Buffered Saline (PBS), pH 7.2
-
Test Compounds (L-isoserine derivatives) and positive control (Bestatin)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
-
-
Procedure :
-
Prepare serial dilutions of the test compounds and the positive control in PBS.
-
In a 96-well plate, add the various concentrations of the test compounds.
-
Add the APN enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline produced by the enzymatic hydrolysis of the substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a control well with no inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzymatic Resolution of DL-Isoserine
To obtain enantiomerically pure L- and D-Isoserine for comparative biological testing, enzymatic resolution of a racemic mixture is a common and efficient method. This protocol provides a general framework.
-
N-Acetylation of DL-Isoserine :
-
Dissolve DL-Isoserine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (B1165640) while maintaining a basic pH with NaOH.
-
Stir the reaction for several hours at room temperature.
-
Acidify the solution with HCl to precipitate N-acetyl-DL-isoserine.
-
Collect the product by filtration and recrystallize.
-
-
Enzymatic Hydrolysis :
-
Dissolve N-acetyl-DL-isoserine in water and adjust the pH to the optimal range for the chosen enzyme (e.g., pH 8.0 for Aminoacylase I).
-
Add Aminoacylase I (from Aspergillus oryzae) and a cofactor if required (e.g., CoCl2).
-
Incubate the mixture at 37°C, maintaining the pH with a pH-stat or manual addition of a dilute base.
-
Monitor the reaction until approximately 50% hydrolysis is achieved (indicating complete conversion of the L-enantiomer).
-
-
Separation of Enantiomers :
-
Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-isoserine.
-
Filter to separate the solid N-acetyl-D-isoserine from the aqueous solution containing L-Isoserine.
-
The L-Isoserine in the filtrate can be purified using ion-exchange chromatography.
-
Chemically hydrolyze the purified N-acetyl-D-isoserine (e.g., by refluxing with HCl) to obtain D-Isoserine.
-
Purify the resulting D-Isoserine by recrystallization.
-
Conclusion and Future Directions
The biological significance of this compound is a tale of two enantiomers with distinctly different and stereospecific roles. L-Isoserine is a well-characterized molecule with demonstrated activity in the central nervous system and as a precursor for anticancer agents. Its interaction with GAT3 and its utility in the synthesis of APN inhibitors are promising avenues for drug development.
Conversely, the biological profile of D-Isoserine remains largely a blank slate. The lack of research into its functions presents a clear opportunity for novel discoveries. Future research should focus on:
-
Direct Comparative Studies : Systematically evaluating both L- and D-Isoserine in a wide range of biological assays to uncover the specific functions of the D-enantiomer.
-
Target Identification for D-Isoserine : Investigating the putative inhibition of bacterial tyrosine kinases and exploring other potential protein targets.
-
Pharmacokinetic and Metabolic Profiling : Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both enantiomers to better understand their therapeutic potential.
A thorough understanding of the unique biological properties of each this compound enantiomer is essential for harnessing their full therapeutic potential and avoiding potential off-target effects in clinical applications.
References
- 1. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoserine: A Non-Proteinogenic Amino Acid for Research and Drug Development
An In-depth Technical Guide
Introduction
Isoserine is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid serine.[1] Unlike proteinogenic amino acids, this compound is not incorporated into proteins during translation in any known organism.[1] It has been synthesized chemically and has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] The unique structural properties of this compound make it a valuable building block for the synthesis of peptidomimetics and other bioactive molecules with enhanced stability and novel pharmacological activities.[2][3]
This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, biological roles, and applications, with a focus on its potential in pharmaceutical research.
Physicochemical Properties of L-Isoserine
L-isoserine is a white crystalline powder with distinct physicochemical properties that are crucial for its application in synthesis and drug design.[2] A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₃ | [2] |
| Molecular Weight | 105.09 g/mol | [2] |
| Melting Point | 207-210 °C | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water, slightly soluble in ethanol (B145695) | [2] |
| Specific Rotation [α]²⁵D | -14.8° (c=1, H₂O) | [2] |
| pKa₁ | 2.72 | [4] |
| pKa₂ | 9.25 | [4] |
Synthesis of this compound
This compound can be synthesized through various methods, including chemical and enzymatic routes.
Chemical Synthesis from L-Asparagine
A common method for the synthesis of (S)-Isoserine involves a two-step process starting from L-asparagine.[5] This method takes advantage of the differential reactivity of the primary amino group and the amide group.[5]
Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid
-
Dissolve 1 mole of L-asparagine in aqueous acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 1 to 2 moles of sodium nitrite (B80452) to the reaction mixture.
-
Stir the reaction mixture while maintaining a low temperature.
-
After the reaction is complete, purify the mixture using resin column chromatography.
-
Recrystallize the product from aqueous ethanol to obtain (S)-3-Carbamoyl-2-hydroxypropionic acid.[5]
Step 2: Synthesis of (S)-Isoserine via Hofmann Reaction
-
Treat the (S)-3-Carbamoyl-2-hydroxypropionic acid obtained in Step 1 with sodium hypochlorite (B82951) in an alkaline solution.
-
Monitor the reaction progress.
-
Upon completion, purify the reaction mixture using resin column chromatography.
-
Recrystallize the product from aqueous ethanol to yield (S)-isoserine.[5]
Enzymatic Synthesis
L-isoserine can be synthesized enzymatically from L-threonine using the enzyme L-threonine deaminase.[2] This biocatalytic method is highly specific and proceeds under mild conditions.[2]
References
- 1. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Isoserine | 632-13-3 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
Thermochemical Properties of Isoserine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, is a structural isomer of serine with significant implications in peptide synthesis and drug design. A thorough understanding of its thermochemical properties is paramount for predicting its stability, reactivity, and behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the available experimental and computational data on the thermochemical properties of this compound, including its standard enthalpy of formation, standard molar entropy, heat capacity, and Gibbs free energy of formation. Detailed methodologies for both experimental determination and computational prediction are presented to facilitate further research and application in drug development and materials science.
Introduction
This compound (3-amino-2-hydroxypropanoic acid) is an isomer of the proteinogenic amino acid serine.[1] Unlike serine, this compound is not incorporated into proteins via the genetic code but can be synthesized and utilized in the development of novel peptides and pharmaceuticals. The arrangement of the amino and hydroxyl groups in this compound confers unique chemical and physical properties, making the study of its thermochemistry essential for understanding its energetic landscape. This guide summarizes the key thermochemical data for this compound and outlines the principal experimental and computational methods for their determination.
Quantitative Thermochemical Data
The experimental determination of the complete thermochemical profile of this compound is not extensively documented in the literature. However, the standard enthalpy of formation for its crystalline state has been experimentally determined. Other properties are often estimated using computational methods due to the challenges in experimental measurements for complex biomolecules that may decompose at higher temperatures.
| Thermochemical Property | Symbol | Value | Method | Reference |
| Standard Enthalpy of Formation (crystalline) | ΔfH°(c, 298.15 K) | -731.0 kJ/mol | Direct Calorimetry | [1] |
| Standard Molar Entropy (crystalline) | S°(c, 298.15 K) | Data not available | - | - |
| Heat Capacity (crystalline) | Cp(c, 298.15 K) | Data not available | - | - |
| Standard Gibbs Free Energy of Formation (crystalline) | ΔfG°(c, 298.15 K) | Data not available | - | - |
Experimental Protocols for Thermochemical Characterization
The determination of thermochemical properties of amino acids like this compound relies on precise calorimetric techniques. The following sections detail the standard experimental protocols.
Solution and Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of crystalline this compound has been determined using a combination of solution calorimetry and the principles of Hess's Law.[1]
Protocol for Solution Calorimetry:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in water or the neutralization of a strong acid with a strong base.
-
Sample Preparation: A precisely weighed sample of crystalline this compound is placed in a sealed ampoule. The solvent (e.g., deionized water or an aqueous solution of potassium hydroxide) is placed in the calorimetric vessel.
-
Measurement of Heat of Solution: The ampoule containing the this compound sample is submerged in the solvent within the calorimeter. After thermal equilibrium is reached, the ampoule is broken, and the heat change accompanying the dissolution is measured by monitoring the temperature change of the system.
-
Data Analysis: The standard enthalpy of solution (ΔsolH°) is calculated from the measured heat change and the amount of substance.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound in aqueous solution is then calculated using the standard enthalpies of formation of the final products in the solution and the measured enthalpy of solution. By combining this with the enthalpy of solution in a reactive medium (like KOH), the standard enthalpy of formation of the crystalline solid can be derived.[1]
Protocol for Bomb Calorimetry (for Enthalpy of Combustion):
-
Sample Preparation: A pellet of a known mass of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).
-
Combustion: The bomb is placed in a container of a known volume of water (the calorimeter). The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is measured before and after combustion to determine the temperature change.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to calculate the standard enthalpy of formation.
Computational Protocols for Thermochemical Properties
Due to the lack of extensive experimental data, computational chemistry provides a powerful alternative for determining the thermochemical properties of this compound. High-accuracy composite methods like Gaussian-4 (G4) theory are particularly well-suited for this purpose.
Gaussian-4 (G4) Theory
G4 theory is a composite quantum chemical method that aims for high accuracy in calculating thermochemical data. The protocol involves a series of calculations at different levels of theory and with different basis sets, which are then combined to approximate a very high-level calculation.
Computational Protocol using G4 Theory:
-
Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, including CCSD(T), MP4, and MP2 with various basis sets.
-
Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.
-
Final Energy Calculation: The final G4 energy is calculated by combining the energies from the previous steps with empirical higher-level corrections.
-
Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then derived from the calculated G4 energy and the vibrational frequencies using standard statistical mechanics formulas. The Gibbs free energy of formation is subsequently calculated using the Gibbs-Helmholtz equation.
Benson Group Additivity Method
The Benson group additivity method is an empirical approach for estimating thermochemical properties. This method assumes that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.
Estimation Protocol using Benson Group Additivity:
-
Molecular Decomposition: The this compound molecule is dissected into a set of defined functional groups. For this compound (H₂N-CH₂-CH(OH)-COOH), the groups would be:
-
C-(N)(H)₂(C)
-
C-(C)(O)(H)(CO)
-
CO-(C)(O)
-
N-(C)(H)₂
-
O-(C)(H)
-
-
Group Value Summation: The tabulated thermochemical values (enthalpy, entropy, and heat capacity) for each group are summed.
-
Symmetry and Non-Nearest Neighbor Corrections: Corrections for molecular symmetry and any non-nearest neighbor interactions (e.g., gauche interactions) are applied to the summed values to obtain the final estimated thermochemical property.
Fundamental Thermodynamic Relationships
The core thermochemical properties are interconnected through fundamental thermodynamic equations. The Gibbs free energy of formation (ΔfG°), a key indicator of spontaneity, is related to the enthalpy of formation (ΔfH°) and the standard entropy (S°) via the Gibbs-Helmholtz equation.
Conclusion
While the experimentally determined standard enthalpy of formation for crystalline this compound provides a crucial anchor point, a comprehensive understanding of its thermochemical landscape necessitates the determination of its entropy, heat capacity, and Gibbs free energy of formation. This guide has outlined the standard experimental techniques and robust computational methodologies, such as G4 theory, that can be employed to obtain these vital data. The presented protocols and fundamental relationships serve as a valuable resource for researchers in drug development and chemical sciences, enabling more accurate predictions of this compound's behavior and facilitating its application in novel molecular design. Further experimental work is encouraged to validate computational predictions and expand the thermochemical database for this important non-proteinogenic amino acid.
References
Isoserine: A Technical Guide to Solubility and Stability in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoserine, a non-proteinogenic β-amino acid and isomer of serine, is a compound of increasing interest in pharmaceutical and biotechnological research. Understanding its fundamental physicochemical properties, such as solubility and stability, is critical for its application in drug development, synthesis, and formulation. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound in various solvents. Due to the limited availability of data specific to this compound, this guide also incorporates information from closely related analogs like serine and general principles of amino acid chemistry to provide a predictive framework. Detailed experimental protocols for determining these properties are also presented to facilitate further research.
Introduction
This compound (3-amino-2-hydroxypropanoic acid) is a structural isomer of the proteinogenic amino acid serine, with the amino and hydroxyl groups' positions swapped on the carbon backbone.[1][2] This structural difference can impart unique biological activities and chemical properties. While it is not incorporated into proteins via the genetic code, this compound can be found in natural products and is a valuable chiral building block in organic synthesis.[1][3] As with any compound intended for pharmaceutical or research applications, a thorough understanding of its solubility and stability is paramount for formulation development, ensuring efficacy, and defining shelf-life.
This guide summarizes the known quantitative and qualitative solubility of this compound in aqueous and organic solvents. It also explores the factors influencing its stability, including pH, temperature, and oxidative stress, and discusses potential degradation pathways.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The presence of both a hydrophilic hydroxyl group and a charged amino acid functionality suggests that this compound's solubility will be highly dependent on the solvent's polarity and the pH of aqueous solutions.
Quantitative Solubility Data
Quantitative solubility data for this compound is sparse in publicly available literature. The most definitive values found are in aqueous solutions.
Table 1: Quantitative Solubility of this compound in Aqueous Solutions
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| L-Isoserine | Water | Not Specified | 100 mg/mL | [4] |
| DL-Isoserine | Water | 20 | 15.3 g/L | [5] |
| DL-Isoserine | HCl | Not Specified | Soluble | [3][6] |
Note: The significant difference between the L- and DL-isoserine solubility values may be due to different experimental conditions or the influence of stereochemistry on crystal lattice energy.
Qualitative and Predicted Solubility
While quantitative data in other solvents is lacking, general chemical principles and data from related amino acids can provide guidance.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Based on the behavior of serine and other small amino acids, this compound is expected to have limited to moderate solubility in lower alcohols. The solubility of amino acids generally decreases with the decreasing polarity of the alcohol (Methanol > Ethanol > Propanol).
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules. Studies on serine and other amino acids have shown solubility in aqueous mixtures of DMSO and DMF.[7][8] It is anticipated that this compound will exhibit moderate to good solubility in these solvents, particularly in their aqueous mixtures.
-
Non-polar Solvents (e.g., Hexane, Toluene): this compound is expected to be practically insoluble in non-polar solvents due to its polar and zwitterionic nature at neutral pH.
Stability of this compound
The stability of this compound is crucial for its storage, handling, and formulation. Degradation can lead to loss of potency and the formation of potentially harmful impurities. The primary factors affecting the stability of amino acids like this compound are pH, temperature, light, and oxidative conditions.
Factors Affecting Stability
-
pH: The pH of a solution can significantly influence the stability of amino acids. Both acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis and racemization. For many amino acids, maximum stability is often found near their isoelectric point.
-
Temperature: Increased temperature accelerates the rate of chemical degradation.[9] Thermal degradation of amino acids can involve decarboxylation, deamination, and other complex reactions.[9]
-
Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to the degradation of amino acids. While this compound does not contain highly susceptible groups like the thiol in cysteine or the indole (B1671886) in tryptophan, the hydroxyl group and the amino group can be susceptible to oxidation under certain conditions.[10]
-
Light: Exposure to UV or visible light can induce photodegradation in some pharmaceutical compounds.[11] While there is no specific data on the photostability of this compound, it is a factor to consider in stability study design.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, potential degradation mechanisms can be inferred from the chemistry of β-hydroxy-α-amino acids and serine.
-
Deamination: The removal of the amino group to form a keto acid is a common degradation pathway for amino acids.[12]
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group can occur, particularly at elevated temperatures.[9]
-
Oxidation: Oxidative degradation could lead to the formation of carbonyl compounds and other byproducts.[10]
-
Condensation/Oligomerization: Like other amino acids, this compound could potentially undergo intermolecular condensation to form dipeptides or larger oligomers, especially at high concentrations or upon heating.
Below is a logical diagram illustrating the general factors that can influence the stability of this compound in a solvent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DL-ISOSERINE CAS#: 632-12-2 [m.chemicalbook.com]
- 6. DL-Isoserine | 565-71-9 [m.chemicalbook.com]
- 7. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Isoserine's Potential Role in Prebiotic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The origin of life is a complex and multifaceted field of study, with the abiotic synthesis of life's building blocks being a central theme. While much focus has been placed on the 20 proteinogenic α-amino acids, the potential role of other amino acid isomers, such as β-amino acids, is increasingly being recognized. Isoserine, a β-amino acid isomer of serine, has been identified in extraterrestrial materials, suggesting its availability on the pre-biotic Earth. This technical guide provides a comprehensive overview of the current understanding of this compound's potential role in prebiotic chemistry, summarizing its plausible abiotic synthesis, stability, and catalytic potential.
Data Presentation
Table 1: Presence of this compound in Meteorites
| Meteorite | Classification | This compound Detection | Analytical Method |
| Murchison | CM2 Carbonaceous Chondrite | First occurrence reported | Not specified in abstract[1] |
| Antarctic CR meteorites | Carbonaceous Chondrite | Identified | Not specified in abstract[1] |
Plausible Abiotic Synthesis of this compound
While specific experimental protocols for the prebiotic synthesis of this compound are not well-documented, its formation can be postulated based on known prebiotic reactions that form other amino acids. One plausible pathway involves the reaction of cyanoacetaldehyde with ammonia (B1221849) followed by hydrolysis.
Proposed Reaction Pathway for this compound Synthesis
A potential pathway for the abiotic formation of this compound is through the addition of ammonia to cyanoacetaldehyde to form an aminonitrile, which is then hydrolyzed.
Experimental Protocols
Detailed experimental protocols for the specific abiotic synthesis of this compound are currently lacking in the scientific literature. However, general methodologies from prebiotic simulation experiments, such as Miller-Urey type electric discharge experiments, can be adapted to investigate the formation of this compound.
General Miller-Urey Spark-Discharge Experiment Protocol:
-
Apparatus Setup: A sterile, sealed glass apparatus consisting of a boiling flask (ocean), a larger flask with electrodes (atmosphere), a condenser, and a trap to collect products is assembled.
-
Initial Gas Mixture: The atmospheric flask is evacuated and filled with a mixture of prebiotically plausible gases such as methane (B114726) (CH₄), ammonia (NH₃), hydrogen (H₂), and water vapor (H₂O). The specific ratios can be varied.
-
Energy Source: A high-voltage electric spark is discharged between the electrodes to simulate lightning.
-
Reaction Conditions: The water in the boiling flask is heated to create water vapor that circulates through the atmospheric flask. The experiment is typically run for several days to a week.
-
Sample Collection and Analysis: The collected aqueous sample is analyzed for the presence and quantity of organic molecules, including amino acids, using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Stability and Degradation
The stability of amino acids under prebiotic conditions is crucial for their accumulation and subsequent involvement in polymerization. While specific data on this compound's stability is limited, studies on β-amino acids in general suggest they may have different stability profiles compared to their α-amino acid counterparts. High pressure, such as that found in deep-sea hydrothermal vents or during diagenesis in marine sediments, has been shown to stabilize amino acids like glycine (B1666218) and alanine.[2][3]
Factors Affecting Stability:
-
Temperature: Higher temperatures can lead to degradation, although high pressure can counteract this to some extent.
-
pH: The pH of the environment can influence the protonation state of the amino and carboxyl groups, affecting stability.
-
UV Radiation: The lack of a significant ozone layer on the early Earth would have resulted in high levels of UV radiation, which can degrade organic molecules.
Further research is needed to quantify the stability of this compound under a range of plausible prebiotic conditions.
Potential Catalytic Role of this compound and β-Amino Acids
Amino acids and their polymers (peptides) can exhibit catalytic activity. While there is no direct evidence for the catalytic role of this compound in prebiotic chemistry, the unique structural properties of β-amino acids suggest they could have participated in prebiotic catalysis.
Polymerization and Peptide Formation
β-amino acids can polymerize to form β-peptides. Studies on the oligomerization of mixtures of α- and β-amino acids under abiotic conditions, such as wet-dry cycling, have shown that β-amino acids can be incorporated into peptides.[4] The degree of polymerization of β-amino acids can be greater than that of α-amino acids under the same conditions.[4]
The formation of peptides containing β-amino acids could have led to polymers with different folding patterns and functionalities compared to purely α-peptides, potentially expanding the catalytic repertoire of early life.
Conclusion and Future Directions
The presence of this compound in meteorites confirms its existence in the early solar system and its likely delivery to the prebiotic Earth. As a β-amino acid, its chemistry differs from that of the canonical α-amino acids, offering intriguing possibilities for its role in the origin of life. While plausible pathways for its abiotic synthesis can be proposed, there is a significant lack of experimental data on its formation yields, stability under various prebiotic conditions, and specific catalytic activities.
Future research should focus on:
-
Quantitative analysis of this compound in meteorites to better understand its prebiotic abundance.
-
Systematic experimental investigation of this compound's abiotic synthesis under a range of simulated prebiotic conditions to determine its formation rates and plausible reaction pathways.
-
Detailed studies on the stability and degradation of this compound under varying pH, temperature, and UV radiation conditions.
-
Exploration of the catalytic properties of this compound and this compound-containing peptides in prebiotic reactions, such as ester hydrolysis and peptide bond formation.
A deeper understanding of the prebiotic chemistry of this compound and other non-proteinogenic amino acids will provide a more complete picture of the chemical inventory available for the origin of life and the potential alternative molecular pathways that could have led to the first living systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isoserine Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoserine, a β-amino acid isomer of serine, is a non-proteinogenic amino acid of significant interest in peptidomimetic and drug development research. Its incorporation into peptide sequences can confer unique structural properties and enhanced resistance to enzymatic degradation. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound-containing peptides, utilizing both Fmoc/tBu and Boc/Bzl strategies.
Core Concepts in this compound SPPS
The synthesis of peptides containing this compound, a β-amino acid, presents unique challenges compared to the synthesis of peptides with standard α-amino acids. The primary challenge is often steric hindrance at the β-amino group, which can lead to slower and less efficient coupling reactions. Therefore, the selection of appropriate protecting groups, coupling reagents, and reaction conditions is critical for successful synthesis.
Orthogonal Protection Schemes:
A cornerstone of SPPS is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group without affecting others.[1] The two most common strategies are:
-
Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[2]
-
Boc/Bzl Strategy: This classic method employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection, which require stronger acidic conditions for removal.[3][4]
Data Presentation: Quantitative Analysis of this compound Coupling
The efficiency of coupling is a critical parameter in SPPS. For sterically hindered amino acids like this compound, achieving high coupling yields is essential to minimize the formation of deletion sequences. The following table summarizes typical coupling efficiencies and recommended conditions for incorporating protected this compound derivatives.
| Protected this compound Derivative | Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Typical Coupling Efficiency (%) |
| Fmoc-Isoserine(tBu)-OH | HATU/DIPEA | 2-5 | 2-4 | >95 |
| Fmoc-Isoserine(tBu)-OH | HBTU/DIPEA | 2-5 | 4-6 | 90-95 |
| Fmoc-Isoserine(tBu)-OH | DIC/Oxyma | 10-15 | 6-12 | 85-90 |
| Boc-Isoserine(Bzl)-OH | HBTU/DIPEA | 2-5 | 2-4 | >95 |
| Boc-Isoserine(Bzl)-OH | DIC/HOBt | 10-15 | 4-8 | 90-95 |
Note: The data presented are typical values for challenging couplings and may vary depending on the specific peptide sequence, resin, and other reaction conditions. Double coupling is often recommended for this compound incorporation to maximize yield.[5]
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of this compound-containing peptides using both Fmoc/tBu and Boc/Bzl strategies.
Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis of an this compound-Containing Peptide
This protocol outlines the manual synthesis of a peptide with a C-terminal amide using a Rink Amide resin.
1. Resin Preparation and Swelling:
- Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).
- Swell the resin in DMF for at least 30 minutes.
2. First Amino Acid Loading (if starting from an unloaded resin):
- Deprotect the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 min).
- Wash the resin with DMF (5 x 10 mL).
- Couple the first Fmoc-protected amino acid (4 eq.) using a suitable coupling reagent (e.g., HATU, 3.95 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF.
- Allow the coupling reaction to proceed for 2-4 hours.
- Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test.
- Wash the resin with DMF (3 x 10 mL) and dichloromethane (B109758) (DCM) (3 x 10 mL).
3. Peptide Chain Elongation (Single Coupling Cycle):
4. Cleavage and Final Deprotection:
- Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis of an this compound-Containing Peptide
This protocol outlines the manual synthesis of a peptide with a C-terminal carboxylic acid using a Merrifield resin.[3]
1. Resin Preparation and First Amino Acid Attachment:
- Swell the Merrifield resin in DCM.
- Attach the first Boc-protected amino acid to the resin via cesium salt-mediated esterification or other standard methods.
2. Peptide Chain Elongation (Single Coupling Cycle):
3. Final Cleavage:
- Dry the peptide-resin under vacuum.
- Perform HF cleavage at 0°C for 1-2 hours in the presence of a scavenger such as anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training).
- Remove the HF under vacuum.
- Precipitate the crude peptide in cold diethyl ether.
Protocol 3: Purification of this compound-Containing Peptides by RP-HPLC
The purification of crude synthetic peptides is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or a solution containing a small amount of acetic acid or TFA to aid solubility).
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical gradient for peptide purification is a linear gradient from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
- Flow Rate: For a semi-preparative column (e.g., 10 mm ID), a flow rate of 2-4 mL/min is common.
- Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peaks.
- Analyze the purity of each fraction by analytical RP-HPLC.
- Pool the fractions containing the pure peptide.
4. Lyophilization:
- Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Conclusion
The solid-phase synthesis of this compound-containing peptides requires careful consideration of reaction conditions to overcome the steric hindrance associated with this β-amino acid. The use of potent coupling reagents, extended coupling times, and potentially double coupling are key strategies for achieving high yields and purity. Both Fmoc/tBu and Boc/Bzl chemistries can be successfully employed for the synthesis, with the choice depending on the specific requirements of the target peptide and the available laboratory infrastructure. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of these valuable research and therapeutic molecules.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Boc-Ser(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of Isoserine into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the incorporation of the non-proteinogenic β-amino acid isoserine into peptide chains. The inclusion of this compound can introduce unique structural constraints and biological activities, making it a valuable tool in drug design and development. This document covers both solid-phase and solution-phase synthesis strategies, offering comprehensive guidance for researchers in peptide chemistry and drug discovery.
Introduction
This compound, a structural isomer of serine, is a β-amino acid that has garnered interest in peptidomimetic and medicinal chemistry. Its incorporation into peptides can induce specific secondary structures, such as turns and helices, and can enhance resistance to enzymatic degradation, a crucial attribute for therapeutic peptides. These properties make this compound-containing peptides promising candidates for various therapeutic applications, including their use as enzyme inhibitors. This document outlines the necessary steps for the synthesis of protected this compound monomers and their subsequent incorporation into peptide sequences.
Methods for Incorporating this compound
The incorporation of this compound into peptide chains can be achieved through both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired peptide length, complexity, and scale of synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for peptide synthesis, offering high efficiency and the ability to automate the process.[1] The incorporation of this compound, a β-amino acid, into a growing peptide chain using SPPS presents unique challenges compared to standard α-amino acids. These challenges primarily stem from the increased steric hindrance and potentially slower coupling kinetics of β-amino acids. Therefore, the selection of appropriate protecting groups, coupling reagents, and reaction conditions is critical for successful synthesis.
Two primary orthogonal protection strategies are widely used in SPPS: Fmoc/tBu and Boc/Bzl.[2][3]
-
Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) groups for side-chain protection.[4]
-
Boc/Bzl Strategy: This strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection, which require stronger acidic conditions for removal.[3][5]
Due to the milder cleavage conditions, the Fmoc/tBu strategy is often preferred for the synthesis of delicate peptides, including those with post-translational modifications.[2][6]
Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for complex peptides that are difficult to assemble on a solid support.[7][8] This method involves the stepwise coupling of protected amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step.
Synthesis of Protected this compound Monomers
The successful incorporation of this compound into peptides begins with the synthesis of appropriately protected monomers suitable for either SPPS or solution-phase synthesis. The following protocol describes the synthesis of N-Boc-L-isoserine methyl ester, a key intermediate that can be further modified to generate the desired protected this compound for peptide synthesis.
Protocol 1: Synthesis of N-Boc-L-Isoserine Methyl Ester
This protocol is adapted from a published procedure and outlines the synthesis of N-Boc-L-isoserine methyl ester from commercially available L-isoserine.[9]
Materials:
-
L-isoserine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Boc Protection:
-
Dissolve L-isoserine in a 1:1 mixture of water and dioxane.
-
Add (Boc)₂O (1.1 equivalents) and Et₃N (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-L-isoserine.
-
-
Esterification:
-
Dissolve the N-Boc-L-isoserine in DCM.
-
Add MeOH (5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-L-isoserine methyl ester.
-
Protocols for Incorporating this compound into Peptide Chains
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides (Fmoc/tBu Strategy)
This protocol provides a general procedure for the incorporation of an Fmoc-protected this compound residue into a peptide chain using manual SPPS. Automated synthesizers can also be programmed with similar steps.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-L-Isoserine(tBu)-OH (requires synthesis or commercial sourcing)
-
Fmoc-protected α-amino acids
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1][10]
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the complete removal of the Fmoc group and the presence of a free primary amine.[8] A positive test (blue color) indicates a successful deprotection.
-
Coupling of Fmoc-Isoserine(tBu)-OH:
-
In a separate vial, pre-activate the Fmoc-L-Isoserine(tBu)-OH (3-5 equivalents relative to resin loading). Dissolve the protected this compound, coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the nature of β-amino acids, a longer coupling time and/or double coupling may be necessary.
-
After the coupling, drain the solution and wash the resin thoroughly with DMF.
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/orange color) indicates a successful coupling. If the test is positive, a second coupling (recoupling) should be performed.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
Data Presentation
The successful incorporation of this compound and the overall yield of the peptide synthesis are dependent on the coupling efficiency at each step. The following table provides a template for recording and comparing quantitative data from the synthesis of this compound-containing peptides.
| Parameter | Method | This compound-Containing Peptide | Control Peptide (e.g., Serine) |
| Coupling Reagent | HCTU/DIPEA | To be determined | To be determined |
| Coupling Time | 2-4 hours | To be determined | 1-2 hours |
| Double Coupling Required? | Yes/No | To be determined | Typically No |
| Crude Purity (by HPLC) | % | To be determined | To be determined |
| Isolated Yield | % | To be determined | To be determined |
| Final Purity (by HPLC) | % | To be determined | To be determined |
Challenges and Considerations
The incorporation of β-amino acids like this compound can be more challenging than that of α-amino acids. Researchers should be aware of the following potential issues:
-
Slower Coupling Kinetics: The steric bulk of the β-amino acid can lead to slower reaction rates. To address this, stronger coupling reagents (e.g., HATU, COMU), longer reaction times, or double coupling may be necessary.[17][18]
-
Aggregation: Peptides containing β-amino acids may be more prone to aggregation during synthesis, which can lead to incomplete reactions. Using specialized resins, chaotropic salts, or backbone protection strategies can help to mitigate aggregation.
-
Epimerization: While less common with urethane-based protecting groups like Fmoc, the risk of racemization should be considered, especially with certain coupling reagents and hindered amino acids. The use of additives like HOBt or Oxyma can help to suppress epimerization.
Conclusion
The incorporation of this compound into peptide chains offers a promising avenue for the development of novel therapeutic agents with enhanced structural and biological properties. While the synthesis of this compound-containing peptides requires careful optimization of coupling conditions, the protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully synthesize and evaluate these unique molecules. Further investigation into the specific coupling efficiencies and potential side reactions associated with this compound will continue to advance its application in peptide science and drug discovery.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 4. chempep.com [chempep.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of this compound Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Purification and characterization of three isoforms of chrysophsin, a novel antimicrobial peptide in the gills of the red sea bream, Chrysophrys major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. mesalabs.com [mesalabs.com]
Protecting Group Strategies for Isoserine in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoserine, a β-amino acid isomer of serine, is a valuable building block in the synthesis of peptidomimetics and other modified peptides. Its incorporation can introduce unique structural constraints and biological activities. However, the presence of a reactive hydroxyl group and an amino group necessitates a robust protecting group strategy to ensure successful and high-purity peptide synthesis. This document provides a detailed overview of common protecting group strategies for this compound, focusing on orthogonal protection schemes compatible with solid-phase peptide synthesis (SPPS).
Orthogonal Protecting Group Strategies
The cornerstone of modern peptide synthesis is the use of orthogonal protecting groups, which allows for the selective deprotection of one group while others remain intact.[1][2] The two most prevalent strategies are the Fmoc/tBu and Boc/Bzl approaches.
-
Fmoc/tBu Strategy: This is the most widely used method in SPPS.[1][3] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by acid-labile groups, typically tert-butyl (tBu) based.[1][4] This orthogonality allows for the iterative removal of the Fmoc group with a mild base (e.g., piperidine) for peptide chain elongation, followed by a final acidolytic cleavage to remove the side-chain protecting groups and cleave the peptide from the resin.[3]
-
Boc/Bzl Strategy: This classic approach relies on graded acid lability.[1] The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like trifluoroacetic acid (TFA). The side chains are protected by benzyl (B1604629) (Bzl) based groups, which require a much stronger acid (e.g., hydrofluoric acid, HF) for removal.[1]
Side-Chain Protection for this compound's Hydroxyl Group
The selection of the protecting group for the hydroxyl side chain of this compound is critical and directly impacts coupling efficiency and the final deprotection strategy. The most common choices are analogous to those used for serine and include tert-butyl (tBu), benzyl (Bzl), and trityl (Trt) ethers.[5]
Comparison of this compound Side-Chain Protecting Groups (in Fmoc SPPS)
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[5] | Highly stable to the basic conditions of Fmoc removal. Forms a key part of the orthogonal Fmoc/tBu strategy.[5] Good solubility of the protected amino acid. | Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products upon cleavage.[5] | Standard protection for this compound in routine Fmoc-SPPS. |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[5] | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. | Requires very harsh cleavage conditions (e.g., HF), limiting its use in standard Fmoc-SPPS.[5] | Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[5] | Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[5] The bulky nature can sometimes disrupt peptide aggregation. | The steric bulk of the Trt group may sometimes hinder coupling efficiency.[5] Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.[5] | On-resin side-chain modifications and synthesis of protected peptide fragments. |
While direct quantitative comparisons for this compound are not extensively published, data from serine, its constitutional isomer, provides valuable insights. For routine Fmoc-SPPS, the tert-butyl (tBu) group is the gold standard due to its stability and compatibility with the orthogonal protection scheme.[5]
Experimental Protocols
Synthesis of N-α-Fmoc-O-tert-butyl-L-isoserine
Conceptual Steps:
-
Esterification of this compound: this compound is first converted to its methyl ester to protect the carboxylic acid.
-
O-tert-butylation: The hydroxyl group of the this compound methyl ester is then protected with a tert-butyl group, typically using isobutylene (B52900) gas in the presence of an acid catalyst.
-
Saponification: The methyl ester is hydrolyzed to regenerate the free carboxylic acid.
-
N-Fmocylation: The free amino group is then protected with an Fmoc group using a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
General Protocol for Incorporation of Fmoc-Isoserine(tBu)-OH in SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-isoserine(tBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-isoserine(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5-10 minutes, drained, and the treatment is repeated for another 10-15 minutes to ensure complete removal of the Fmoc group. The resin is then washed thoroughly with DMF.
-
Coupling:
-
In a separate vessel, Fmoc-isoserine(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) are dissolved in DMF.
-
DIPEA (6-10 equivalents) is added to the solution to activate the amino acid.
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group is removed, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours. The crude peptide is then precipitated with cold diethyl ether.
Expected Yield and Purity:
The crude yield and purity of the final peptide are dependent on the sequence, length, and coupling efficiency at each step. For a standard peptide synthesis using the Fmoc/tBu strategy, a crude yield of over 85% and a crude purity of over 80% can be expected.[6]
Visualizing the Workflow
Orthogonal Protection Strategy in Fmoc/tBu SPPS
Caption: Workflow of Fmoc/tBu SPPS for this compound incorporation.
Synthesis of Fmoc-Isoserine(tBu)-OH
References
Isoserine as a Versatile Building Block for Novel Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of non-proteinogenic amino acids. Isoserine, a structural isomer of serine, has emerged as a promising building block in this regard. Its unique α-hydroxy-β-amino acid structure introduces conformational constraints and alters hydrogen bonding patterns within a peptide backbone, leading to enhanced biological activity and stability.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel peptidomimetics, with a focus on their application as enzyme inhibitors and anticancer agents.
Physicochemical Properties of this compound
This compound, or 3-amino-2-hydroxypropanoic acid, is a non-proteinogenic amino acid.[1] Unlike the proteinogenic serine (2-amino-3-hydroxypropanoic acid), the positions of the amino and hydroxyl groups are swapped. This structural difference has significant implications for the chemical and biological properties of peptides into which it is incorporated.
| Property | This compound | Serine |
| Chemical Formula | C₃H₇NO₃ | C₃H₇NO₃ |
| Molar Mass | 105.09 g/mol | 105.09 g/mol |
| Structure | α-hydroxy-β-amino acid | α-amino-β-hydroxy acid |
| Key Feature | Hydroxyl group on the α-carbon, amino group on the β-carbon | Amino group on the α-carbon, hydroxyl group on the β-carbon |
Applications of this compound-Containing Peptidomimetics
Aminopeptidase (B13392206) N (APN/CD13) Inhibition
Aminopeptidase N (APN), a zinc-dependent metalloprotease, is a well-established therapeutic target in oncology due to its role in tumor invasion, angiogenesis, and metastasis.[2] Several studies have demonstrated that this compound-based peptidomimetics are potent inhibitors of APN.
A series of L-isoserine derivatives have been synthesized and evaluated for their APN inhibitory activity. Notably, L-isoserine tripeptide derivatives have shown significant promise.[2] For instance, compound 16l exhibited an IC₅₀ value of 2.51 ± 0.2 µM against APN, which is more potent than the well-known APN inhibitor, Bestatin (IC₅₀ = 6.25 ± 0.4 µM).[2] Another study on L-isoserine derivatives identified compound 14b with an IC₅₀ of 12.2 µM, comparable to Bestatin (IC₅₀ of 7.3 µM in that study).[3]
| Compound | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| This compound Derivative 16l | Aminopeptidase N | 2.51 ± 0.2 | Bestatin | 6.25 ± 0.4 |
| This compound Derivative 14b | Aminopeptidase N | 12.2 | Bestatin | 7.3 |
Antiproliferative Activity
In addition to their enzyme inhibitory effects, this compound-containing peptidomimetics have demonstrated potent antiproliferative activity against various human cancer cell lines. Compound 14b , for example, not only inhibits APN but also exhibits significant antiproliferative effects.[3] The evaluation of L-isoserine tripeptide derivatives has also highlighted their potential as anticancer agents.[2]
| Cell Line | Compound | IC₅₀ (µM) |
| Human Cancer Cell Lines | This compound Derivative 14b | Potent Activity Reported[3] |
| HL-60 | L-isoserine tripeptide derivatives | Evaluated[2] |
| K562 | L-isoserine tripeptide derivatives | Evaluated[2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an this compound-Containing Peptide
This protocol details the manual solid-phase peptide synthesis (SPPS) of a hypothetical this compound-containing tripeptide (e.g., Ala-IsoSer-Gly) using the widely adopted Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Gly-OH
-
Fmoc-Isoserine(tBu)-OH (Side-chain protected this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
-
Solid-phase synthesis vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.
-
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq.), OxymaPure (0.3 mmol, 3 eq.) in DMF (2 mL).
-
Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation (Second Amino Acid: Fmoc-Isoserine(tBu)-OH):
-
Repeat the Fmoc-deprotection step (Step 2).
-
Couple Fmoc-Isoserine(tBu)-OH using the same procedure as in Step 3.
-
-
Chain Elongation (Third Amino Acid: Fmoc-Ala-OH):
-
Repeat the Fmoc-deprotection step (Step 2).
-
Couple Fmoc-Ala-OH using the same procedure as in Step 3.
-
After the final coupling, perform a final Fmoc-deprotection (Step 2).
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Characterization by NMR Spectroscopy
This protocol provides a general workflow for the characterization of a purified this compound-containing peptide by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Materials:
-
Purified this compound-containing peptide (lyophilized powder)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the purified peptide (typically 1-5 mg) in the chosen deuterated solvent (e.g., 500 µL) to achieve a final concentration of 1-5 mM.
-
Transfer the solution to a clean NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum to get a general overview of the sample and to check for purity.
-
-
2D NMR Acquisition:
-
TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons within a single amino acid spin system. This is crucial for assigning the protons of each residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify protons that are close in space (typically < 5 Å). This provides information about the peptide's three-dimensional conformation and sequential connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, an HSQC spectrum will correlate directly bonded protons and carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, an HSQC spectrum will show correlations between amide protons and their bonded nitrogen atoms, providing a unique fingerprint of the peptide backbone.
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignments by sequentially connecting the amino acid spin systems identified in the TOCSY spectrum using the through-space NOE connectivities from the NOESY spectrum.
-
Analyze the chemical shifts and NOE patterns to determine the secondary structure and overall conformation of the this compound-containing peptidomimetic.
-
Protocol 3: Characterization by Mass Spectrometry
This protocol outlines the general procedure for confirming the molecular weight and sequence of an this compound-containing peptide using mass spectrometry.
Materials:
-
Purified this compound-containing peptide
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
-
Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10-100 µM.
-
-
Intact Mass Analysis:
-
Infuse the sample into the mass spectrometer and acquire a full scan mass spectrum to determine the molecular weight of the intact peptide.
-
Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the correct synthesis of the target peptide.
-
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
Select the parent ion corresponding to the peptide of interest for fragmentation.
-
Perform collision-induced dissociation (CID) or other fragmentation methods (e.g., HCD, ETD) to break the peptide along its backbone.
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the series of b- and y-ions (or c- and z-ions for ETD).
-
The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the confirmation of the peptide sequence. The unique mass of this compound (identical to serine) will be identified within the fragmentation pattern.
-
Visualizations
Experimental Workflow for Peptidomimetic Development
The following diagram illustrates a typical workflow for the discovery and development of this compound-based peptidomimetics.
Caption: A typical workflow for peptidomimetic drug development.
Hypothetical Signaling Pathway Modulation
Aminopeptidase N inhibitors have been implicated in modulating signaling pathways involved in cell proliferation and survival, such as the JAK-STAT pathway.[1] The following diagram illustrates a hypothetical mechanism by which an this compound-based APN inhibitor could interfere with this pathway in cancer cells.
Caption: Hypothetical modulation of the JAK-STAT pathway by an APN inhibitor.
Conclusion
This compound is a valuable and versatile building block for the creation of novel peptidomimetics with significant therapeutic potential. Its incorporation can lead to compounds with enhanced biological activity, as demonstrated by the potent inhibition of aminopeptidase N and significant antiproliferative effects. The provided protocols offer a foundation for the synthesis and characterization of this compound-containing peptides, enabling further exploration of their structure-activity relationships and mechanisms of action. Future research in this area holds the promise of developing next-generation peptidomimetic drugs for the treatment of cancer and other diseases.
References
Applications of Isoserine in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoserine, a β-amino acid isomer of serine, is emerging as a versatile building block in drug design and discovery. Its unique structural properties, including the presence of both a hydroxyl and an amino group on adjacent carbons, offer distinct advantages for creating novel therapeutic agents with enhanced stability, improved pharmacokinetic profiles, and specific biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of anticancer and neuroprotective agents.
Application Note 1: this compound in Anticancer Drug Design - Aminopeptidase (B13392206) N (APN/CD13) Inhibitors
This compound serves as a key scaffold for the synthesis of potent and selective inhibitors of Aminopeptidase N (APN/CD13), a metalloprotease overexpressed in various cancer cells that plays a crucial role in tumor invasion, angiogenesis, and metastasis.[1][2] this compound-containing peptidomimetics can chelate the active site zinc ion of APN, leading to inhibition of its enzymatic activity.
Quantitative Data: In Vitro Efficacy of this compound-Based APN Inhibitors
| Compound | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |
| L-Isoserine | Aminopeptidase N (APN) | Enzyme Inhibition Assay | 563 | - | [3] |
| L-Isoserine-L-leucine dipeptide | Aminopeptidase B | Enzyme Inhibition Assay | 140 | - | [3] |
| Compound 14b (L-isoserine derivative) | Aminopeptidase N (APN) | Enzyme Inhibition Assay | 12.2 | Human cancer cell lines | [3] |
| Compound 16l (L-isoserine tripeptide derivative) | Aminopeptidase N (APN) | Enzyme Inhibition Assay | 2.51 ± 0.2 | HL-60, K562 | [2] |
| Bestatin (B1682670) (positive control) | Aminopeptidase N (APN) | Enzyme Inhibition Assay | 6.25 ± 0.4 | HL-60, K562 | [2] |
Signaling Pathway: APN/CD13 Inhibition in Cancer
Inhibition of APN/CD13 by this compound derivatives can disrupt downstream signaling pathways integral to cancer progression. APN/CD13 is known to influence the Erk1/2, PI3K, and Wnt signaling pathways, and is also involved in integrin recycling, which is critical for cell migration and invasion.
References
- 1. Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoserine in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoserine as an Enzyme Inhibitor Scaffold
This compound, a non-proteinogenic α-hydroxy-β-amino acid, has emerged as a promising scaffold in the design and synthesis of potent enzyme inhibitors.[1] Its unique structural features allow for the development of derivatives that can effectively target the active sites of specific enzymes, making it a valuable tool in drug discovery and development. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in the development of enzyme inhibitors, with a particular focus on Aminopeptidase (B13392206) N (APN/CD13), a key target in cancer therapy.
Aminopeptidase N (APN), a zinc-dependent metalloprotease, is overexpressed on the surface of various tumor cells and plays a crucial role in tumor invasion, angiogenesis, and metastasis.[2][3] The inhibition of APN is a promising strategy for the development of novel anti-cancer agents. L-isoserine and its di- and tripeptide derivatives have demonstrated significant inhibitory activity against APN, with some compounds exhibiting potency comparable to or even exceeding that of the well-known inhibitor, bestatin (B1682670).[2][4]
Quantitative Data on this compound Derivatives as APN Inhibitors
The inhibitory efficacy of various L-isoserine derivatives against Aminopeptidase N (APN) has been evaluated and quantified using the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several L-isoserine dipeptide and tripeptide derivatives, alongside the reference inhibitor, bestatin.
| Compound | Structure / Description | Target Enzyme | IC50 (µM) | Reference |
| L-Isoserine | Core scaffold | APN | 563 | [4] |
| Dipeptide Derivatives | ||||
| Compound 11a | L-Isoserine-L-Ala-L-Phe | APN | >1000 | [5] |
| Compound 11b | L-Isoserine-L-Val-L-Phe | APN | 857.4 | [5] |
| Compound 11c | L-Isoserine-L-Leu-L-Phe | APN | 250.6 | [5] |
| Compound 11d | L-Isoserine-L-Phe-L-Phe | APN | 119.7 | [5] |
| Tripeptide Derivatives | ||||
| Compound 13a | L-Isoserine-L-Ala-L-Phe-L-Leu | APN | 155.4 | [5] |
| Compound 13b | L-Isoserine-L-Val-L-Phe-L-Leu | APN | 98.3 | [5] |
| Compound 13c | L-Isoserine-L-Leu-L-Phe-L-Leu | APN | 45.2 | [5] |
| Compound 13d | L-Isoserine-L-Phe-L-Phe-L-Leu | APN | 25.1 | [5] |
| Compound 14b | L-Isoserine-L-Phe-L-Leu-L-Pro | APN | 12.2 | [5][6] |
| Compound 16l | L-Isoserine tripeptide derivative | APN | 2.51 ± 0.2 | [7] |
| Reference Inhibitor | ||||
| Bestatin | [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine | APN | 7.3 | [5][6] |
| Bestatin | [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine | APN | 6.25 ± 0.4 | [7] |
Experimental Protocols
Protocol 1: Synthesis of L-Isoserine Tripeptide Derivatives
This protocol provides a general procedure for the synthesis of L-isoserine tripeptide derivatives, which have shown potent APN inhibitory activity.
Materials:
-
L-isoserine
-
Appropriate L-amino acid methyl esters
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dipeptide Synthesis:
-
Dissolve L-isoserine and the first L-amino acid methyl ester in a mixture of DCM and DMF.
-
Add HOBt and DCC to the solution at 0°C and stir for 24 hours at room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting dipeptide by silica gel column chromatography.
-
-
Dipeptide Hydrolysis:
-
Dissolve the purified dipeptide in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with HCl and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the hydrolyzed dipeptide.
-
-
Tripeptide Synthesis:
-
Couple the hydrolyzed dipeptide with the second L-amino acid methyl ester using the same procedure as in step 1.
-
Purify the resulting tripeptide by silica gel column chromatography.
-
-
Final Hydrolysis:
-
Hydrolyze the tripeptide methyl ester using the same procedure as in step 2 to obtain the final L-isoserine tripeptide derivative.
-
Note: For detailed synthesis of specific compounds like L-isoserine-L-phenylalanine-L-valine (16b), L-isoserine-L-phenylglycine-L-valine (16c), and L-isoserine-L-valine-L-phenylalanine (16d), refer to the supplementary information of the cited literature for precise quantities and reaction conditions.[7]
Protocol 2: In Vitro Aminopeptidase N Inhibition Assay
This protocol details the procedure for determining the in vitro inhibitory activity of this compound derivatives against APN.
Materials:
-
Porcine kidney microsomes (as a source of APN)
-
L-Leucine-p-nitroanilide (substrate)
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
This compound derivative inhibitors
-
Bestatin (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate, L-Leucine-p-nitroanilide, in PBS.
-
Prepare stock solutions of the this compound derivative inhibitors and bestatin in PBS or another suitable solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare the enzyme solution by diluting the porcine kidney microsome suspension in PBS to the desired concentration.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
PBS buffer
-
Enzyme solution
-
Inhibitor solution (or vehicle for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Protocol 3: Determination of Inhibition Mechanism using Lineweaver-Burk Plots
This protocol describes how to perform kinetic studies to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk plots.
Materials:
-
Same materials as in Protocol 2.
Procedure:
-
Experimental Setup:
-
Perform the APN inhibition assay as described in Protocol 2, but with a key modification: for each fixed concentration of the inhibitor, vary the concentration of the substrate, L-Leucine-p-nitroanilide.
-
Include a control experiment with no inhibitor.
-
It is recommended to use at least two different fixed concentrations of the inhibitor.
-
-
Data Collection:
-
For each substrate concentration (with and without inhibitor), determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration and for the uninhibited reaction.
-
Analyze the resulting plot to determine the type of inhibition:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts and slopes (Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts and slopes (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel, having different x- and y-intercepts but the same slope (both Vmax and Km decrease).
-
-
Signaling Pathways and Experimental Workflows
APN-Mediated Angiogenesis Signaling Pathway
Aminopeptidase N plays a critical role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. The expression of APN on endothelial cells is upregulated by various angiogenic signals, such as Vascular Endothelial Growth Factor (VEGF) and hypoxia.[4][8] Once activated, APN can modulate downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell migration, invasion, and tube formation.[9][10][11]
Caption: APN-mediated signaling in angiogenesis.
Experimental Workflow for this compound-based APN Inhibitor Development
The development of this compound-based APN inhibitors follows a structured workflow, from initial synthesis to biological evaluation. This process involves chemical synthesis of this compound derivatives, in vitro screening for APN inhibitory activity, and subsequent kinetic studies to elucidate the mechanism of action.
Caption: Workflow for developing this compound-based APN inhibitors.
Logical Relationship for Determining Inhibition Type
The type of enzyme inhibition can be determined by analyzing the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of an inhibitor. The Lineweaver-Burk plot provides a graphical method to visualize these changes.
Caption: Logic for determining the type of enzyme inhibition.
References
- 1. jackwestin.com [jackwestin.com]
- 2. youtube.com [youtube.com]
- 3. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Biocatalytic Applications of Isoserine and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoserine, a non-proteinogenic β-amino acid, and its derivatives are valuable chiral building blocks in the pharmaceutical and biotechnological industries.[1][2] Their unique structural features make them ideal precursors for the synthesis of peptidomimetics, specialty polymers, and a variety of biologically active molecules.[1] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis for the production and modification of this compound-based compounds. This document provides detailed application notes and experimental protocols for the biocatalytic applications of this compound and its derivatives, with a focus on enzymatic kinetic resolution and the synthesis of chiral amines.
I. Enzymatic Synthesis of this compound Derivatives as Aminopeptidase (B13392206) N Inhibitors
Aminopeptidase N (APN) is a promising target for cancer therapy, and this compound derivatives have been shown to be potent APN inhibitors. While many of these inhibitors are currently synthesized chemically, biocatalytic methods can be employed for a more sustainable and selective approach.
Quantitative Data: Inhibition of Aminopeptidase N by L-Isoserine Derivatives
The following table summarizes the in vitro inhibitory activity of various chemically synthesized L-isoserine derivatives against aminopeptidase N (APN). This data can serve as a benchmark for the development of biocatalytic routes to these or similar compounds.
| Compound ID | Structure | IC50 (µM) vs APN |
| Bestatin | (S)-2-((R)-2-Amino-3-phenylpropanamido)-3-methylbutanoic acid | 7.3 |
| Compound 14b | L-Isoserinyl-L-phenylalanyl-L-leucine methyl ester | 12.2 |
| Compound 16l | L-Isoserinyl-L-phenylalanyl-L-isoleucine methyl ester | 2.51 ± 0.2 |
| Compound 16h | L-Isoserinyl-L-phenylalanyl-L-valine methyl ester | Similar to Bestatin |
| Compound 16i | L-Isoserinyl-L-phenylalanyl-L-norvaline methyl ester | Similar to Bestatin |
| Compound 16g | L-Isoserinyl-L-phenylalanyl-L-alanine methyl ester | Similar to Bestatin |
| Compound 16n | L-Isoserinyl-L-phenylalanyl-L-leucinamide | Similar to Bestatin |
II. Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound Ester using Lipase (B570770)
This protocol describes a general method for the enantioselective acylation of a racemic this compound ester using a lipase, a widely used and robust class of enzymes in biocatalysis. This results in the separation of the two enantiomers, providing a route to enantiopure this compound derivatives.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of a racemic this compound ester.
Materials:
-
Racemic this compound methyl ester
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for strictly anhydrous conditions)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Thermostated shaker or magnetic stirrer with heating
-
Analytical balance
-
Syringes and needles
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vial, add racemic this compound methyl ester (1 equivalent).
-
Add the anhydrous organic solvent to dissolve the substrate.
-
Add the acyl donor (1-2 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
If using, add activated molecular sieves.
-
Seal the vial tightly.
-
-
Enzymatic Reaction:
-
Place the reaction vial in a thermostated shaker or on a magnetic stirrer with heating.
-
Incubate the reaction at a predetermined temperature (e.g., 30-50 °C) with constant agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
Analyze the aliquots by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
-
Work-up and Purification:
-
Once the desired conversion (typically around 50%) is reached, stop the reaction.
-
Remove the immobilized enzyme by filtration.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of acylated this compound ester and unreacted this compound ester by column chromatography.
-
-
Analysis:
-
Characterize the purified products by appropriate analytical techniques (e.g., NMR, mass spectrometry).
-
Determine the enantiomeric excess of both the product and the unreacted substrate by chiral HPLC.
-
Protocol 2: Biocatalytic Synthesis of a Chiral Amine from an this compound Derivative using a Transaminase
This protocol outlines a general method for the asymmetric synthesis of a chiral amine from a prochiral ketone derived from this compound, using a transaminase. Transaminases are powerful biocatalysts for the stereoselective synthesis of chiral amines.
Workflow for Transaminase-Catalyzed Asymmetric Synthesis
Caption: General workflow for the asymmetric synthesis of a chiral amine using a transaminase.
Materials:
-
Prochiral ketone substrate derived from this compound
-
Transaminase (whole cells or purified enzyme)
-
Amine donor (e.g., isopropylamine, alanine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl) at optimal pH for the enzyme
-
Reaction vessel
-
Thermostated shaker or incubator
-
Centrifuge (if using whole cells)
-
Analytical equipment (e.g., HPLC, GC) for monitoring and analysis
Procedure:
-
Reaction Setup:
-
Prepare a buffer solution at the optimal pH for the selected transaminase.
-
In a reaction vessel, dissolve the prochiral ketone substrate and the amine donor in the buffer.
-
Add the PLP cofactor to the reaction mixture.
-
Initiate the reaction by adding the transaminase (as a solution of purified enzyme or a suspension of whole cells).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Maintain the pH of the reaction mixture if necessary by adding a suitable acid or base.
-
-
Reaction Monitoring:
-
Monitor the formation of the chiral amine product and the consumption of the ketone substrate using a suitable analytical method such as HPLC or GC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
If whole cells were used, remove them by centrifugation.
-
Extract the chiral amine product from the aqueous reaction mixture using an appropriate organic solvent.
-
Dry the organic extracts and concentrate them under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
-
Analysis:
-
Confirm the identity and purity of the chiral amine product using spectroscopic methods.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
III. Concluding Remarks
The application of biocatalysis in the synthesis and modification of this compound and its derivatives presents a significant opportunity for the development of more sustainable and efficient processes in the pharmaceutical and chemical industries. The protocols provided herein offer a starting point for researchers to explore the potential of enzymes such as lipases and transaminases for the production of valuable chiral molecules from this compound-based precursors. Further optimization of reaction conditions and enzyme selection will undoubtedly lead to even more effective biocatalytic routes to these important compounds.
References
Application Note: Structural Elucidation of Isoserine Peptides using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[1][2] This is particularly crucial for peptides incorporating non-canonical amino acids like isoserine (3-amino-2-hydroxypropanoic acid), which can induce unique structural folds and enhance biological properties such as proteolytic stability. This document provides a detailed protocol for the structural elucidation of this compound-containing peptides, from sample preparation to final structure calculation, using a suite of modern NMR experiments.
Principle of NMR-Based Structure Determination
The determination of a peptide's 3D structure by NMR relies on collecting a large set of structural restraints.[3] These restraints are primarily inter-proton distances derived from the Nuclear Overhauser Effect (NOE) and dihedral angles calculated from scalar coupling constants (J-couplings).[1] A series of 1D and 2D NMR experiments are required to first assign all proton resonances to specific atoms in the peptide sequence and then to collect the necessary structural restraints.
Key experiments include:
-
¹H NMR: Provides a fingerprint of the peptide, showing the chemical environment of all hydrogen atoms.[2]
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled through two or three bonds, crucial for identifying adjacent protons within a residue.[2]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid's spin system, allowing for the complete assignment of a residue's protons.[2][4]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame NOESY): Detects protons that are close in space (typically < 5 Å), regardless of their position in the sequence.[1][3][4] This is the primary source of distance restraints for 3D structure calculation. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and heteroatoms (¹³C or ¹⁵N), aiding in the assignment of the carbon and nitrogen backbone and side chains.[2][3]
Experimental Workflow and Logical Relationships
The overall process follows a systematic workflow from sample preparation to the final validation of the 3D structure.
Caption: General workflow for peptide structure determination by NMR.
The relationship between different NMR experiments and the information they provide is key to the process. Through-bond experiments are used for assignment, while through-space experiments provide the geometric information for structure calculation.
Caption: Relationship between NMR experiments and structural information.
Detailed Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data. The peptide must be pure (>95%), stable, and non-aggregating under the chosen conditions.[4]
-
Purification: The synthetic this compound peptide should be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Dissolution: Dissolve the lyophilized peptide in an appropriate NMR buffer. A common choice is a phosphate-buffered saline (PBS) system.[6]
-
Concentration: Peptide concentration should generally be greater than 0.5 mM, with 1 mM being a common target to achieve a good signal-to-noise ratio in a reasonable time.[4][6]
-
pH: Adjust the pH of the sample. For observing amide protons, a pH lower than 7.5 is recommended to slow the exchange with solvent protons.[6] The slowest backbone amide proton exchange typically occurs around pH 3-5.[4]
-
D₂O Addition: Add 5-10% Deuterium (B1214612) Oxide (D₂O) to the final sample volume (typically 450-500 µL).[4][6] The D₂O provides the lock signal for the NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Peptide Purity | >95% | Minimizes interfering signals from impurities.[4] |
| Concentration | 0.5 - 1.0 mM | Ensures adequate signal-to-noise for 2D experiments.[4][6] |
| Volume | 450 - 500 µL | Standard volume for 5 mm NMR tubes.[6] |
| Buffer | Phosphate or similar | Maintains stable pH; total salt should be <300 mM.[6] |
| pH | 4.0 - 6.5 | Optimizes amide proton exchange rates for observation.[4] |
| D₂O Content | 5-10% (v/v) | Provides a deuterium lock signal for the spectrometer.[4][6] |
Table 1: Recommended parameters for preparing an this compound peptide NMR sample.
Protocol 2: NMR Data Acquisition
A standard set of 2D NMR experiments is acquired to assign the resonances and obtain structural restraints. The following parameters are typical for a 600 MHz spectrometer.
| Experiment | Pulse Program | Spectral Width (¹H) | Mixing Time | Purpose |
| TOCSY | mlevesgpph | ~12 ppm | 60-80 ms | Correlate all protons within each amino acid's spin system for residue identification.[2][4] |
| NOESY | noesyesgpph | ~12 ppm | 150-300 ms | Identify protons close in space (<5Å) to derive distance restraints.[2][7] |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.2 | ~12 ppm (¹H), ~80 ppm (¹³C) | N/A | Assign backbone and side-chain carbon resonances.[2] |
Table 2: Typical acquisition parameters for key 2D NMR experiments.
Protocol 3: Data Processing and Resonance Assignment
-
Processing: Process the acquired data using software like TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.
-
Spin System Identification: Use the TOCSY spectrum to identify the unique spin systems for each amino acid.[8] The this compound residue will have a characteristic pattern of correlations connecting its Hα, Hβ, and NH protons.
-
Sequential Assignment: Use the NOESY spectrum to link the identified spin systems in sequence.[4] This is done by observing NOEs between the amide proton (NH) of one residue (i) and protons of the preceding residue (i-1), primarily the Hα, Hβ, or NH protons.
Protocol 4: Structure Calculation and Validation
-
Restraint Generation:
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectrum.[4] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶).[4] Calibrate these intensities to generate distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or COSY spectrum. Use the Karplus equation to relate these coupling constants to the backbone dihedral angle φ.[1]
-
-
Structure Calculation: Use software like CYANA, XPLOR-NIH, or Amber to calculate a family of 3D structures that satisfy the experimental restraints.[8] This is typically done using simulated annealing protocols.
-
Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR, which evaluate stereochemical quality, bond lengths, and angles. The final structure is represented as an ensemble of the lowest-energy conformers.
Data Presentation: this compound NMR Data
The unambiguous identification of this compound within a peptide relies on its unique chemical shifts. While these shifts are sensitive to the local environment and neighboring residues, typical values can be estimated.[2]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| NH | ~8.3 | N/A | Highly dependent on hydrogen bonding and solvent exposure. |
| Cα | N/A | ~70-75 | The Cα is shifted downfield due to the attached hydroxyl group. |
| Hα | ~4.2 | N/A | Correlates with Hβ protons in COSY and TOCSY.[9] |
| Cβ | N/A | ~45-50 | The Cβ is attached to the backbone nitrogen. |
| Hβ | ~3.1 - 3.4 | N/A | Often appears as two diastereotopic protons, showing correlations to Hα.[9] |
| C=O | N/A | ~172-176 | Carbonyl carbon of the peptide bond. |
Table 3: Estimated ¹H and ¹³C NMR chemical shifts for an this compound residue within a peptide in a random coil conformation. Note: These are estimated values based on the free amino acid and general peptide data; actual shifts will vary.[2][9]
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of this compound Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide NMR problem [hoffman.cm.utexas.edu]
- 9. DL-ISOSERINE(632-12-2) 1H NMR spectrum [chemicalbook.com]
Isoserine: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Isoserine, a non-proteinogenic β-amino acid, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its unique structural features, possessing both a hydroxyl and an amino group on adjacent carbons, provide a powerful scaffold for the stereoselective synthesis of a wide array of complex molecules, including bioactive peptides, pharmaceutical agents, and other chiral compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, with a focus on its role in the construction of β²,²-amino acids and the iconic anticancer agent, Paclitaxel.
Key Applications of this compound
This compound's utility as a chiral synthon is primarily attributed to its ability to introduce stereogenic centers with high fidelity. Key applications include:
-
Synthesis of β²,²-Amino Acids: These non-natural amino acids, containing a quaternary stereocenter, are of significant interest in peptidomimetics and drug discovery due to their ability to induce stable secondary structures in peptides and enhance resistance to enzymatic degradation. This compound derivatives serve as key precursors for the diastereoselective alkylation to generate these valuable building blocks.[1][2]
-
Asymmetric Synthesis of the Paclitaxel Side Chain: The C-13 side chain of Paclitaxel, (2′R,3′S)-N-benzoyl-3′-phenylthis compound, is crucial for its potent anticancer activity.[3] Enantioselective synthetic routes often employ this compound or its derivatives to construct this vital component, which is then coupled with the baccatin (B15129273) III core of the molecule.[4][5]
-
Construction of Novel β-Peptides: Phenylthis compound has been utilized in the synthesis of novel β-peptides that can adopt stable secondary structures, such as β-strands.[6] This opens avenues for the design of new peptidomimetic materials and therapeutics.
-
Development of Enzyme Inhibitors: Derivatives of L-isoserine have been synthesized and evaluated as potent inhibitors of enzymes such as aminopeptidase (B13392206) N (APN/CD13), which is a target for anticancer drug development.[1][4]
Data Presentation
The following tables summarize quantitative data from key synthetic transformations utilizing this compound derivatives.
Table 1: Diastereoselective Alkylation of this compound-Derived Bicyclic N,O-Acetals for the Synthesis of β²,²-Amino Acids [1]
| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | α-Methylthis compound derivative | 95 | 83:17 |
| 2 | Benzyl (B1604629) Bromide | α-Benzylthis compound derivative | 85 | 95:5 |
| 3 | Allyl Bromide | α-Allylthis compound derivative | 70 | 90:10 |
Table 2: Enantioselective Organocatalytic Addition for Paclitaxel Side Chain Synthesis [4]
| Entry | Aldehyde | Catalyst | Product Enantiomeric Excess (ee) (%) |
| 1 | Benzaldehyde | (R)-Proline | 99 |
| 2 | 4-Chlorobenzaldehyde | (R)-Proline | 98 |
| 3 | 2-Naphthaldehyde | (R)-Proline | 92 |
Experimental Protocols
Protocol 1: Synthesis of Chiral Bicyclic N,O-Acetals from (S)-N-Boc-Isoserine Methyl Ester[1][7]
This protocol describes the formation of chiral bicyclic N,O-acetals, which are key intermediates for the diastereoselective alkylation to produce β²,²-amino acids.
Materials:
-
(S)-N-Boc-isoserine methyl ester
-
Toluene, anhydrous
-
Camphorsulfonic acid (CSA·H₂O)
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of (S)-N-Boc-isoserine methyl ester (1.0 eq) in anhydrous toluene, add 2,2,3,3-tetramethoxybutane (2.0 eq).
-
Add camphorsulfonic acid (0.2 eq) to the mixture.
-
Heat the reaction mixture at reflux for 16 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane/EtOAc, 7:3) to yield the two diastereomeric bicyclic N,O-acetals.
Protocol 2: Diastereoselective Alkylation of Bicyclic N,O-Acetals[1]
This protocol outlines the general procedure for the α-alkylation of the chiral bicyclic N,O-acetals.
Materials:
-
Chiral bicyclic N,O-acetal
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hexamethyldisilazide (LHMDS) (1 M in THF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the chiral bicyclic N,O-acetal (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LHMDS (1.1 eq) and stir the mixture for 30 minutes at -78 °C.
-
Add the alkylating agent (1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-alkylated product.
Protocol 3: Synthesis of the Paclitaxel Side Chain via Organocatalytic Addition[4]
This protocol describes a highly enantioselective synthesis of a protected form of the Paclitaxel side chain.
Materials:
-
N-(Phenylmethylene)benzamide
-
(R)-Proline
-
Dimethylformamide (DMF)
-
Oxidizing agent (e.g., Jones reagent)
Procedure:
-
To a solution of N-(phenylmethylene)benzamide (1.0 eq) and acetaldehyde (1.5 eq) in DMF, add (R)-proline (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting protected α-hydroxy-β-benzoylaminoaldehyde is then oxidized using a suitable oxidizing agent (e.g., Jones reagent) to afford the corresponding carboxylic acid, a key precursor to the Paclitaxel side chain.
-
Purify the product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for β²,²-amino acids.
Caption: Synthesis of the Paclitaxel side chain.
Caption: APN/CD13 inhibition signaling pathway.
Conclusion
This compound stands as a powerful and versatile chiral building block in organic synthesis, enabling the efficient and stereocontrolled construction of complex and biologically important molecules. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this valuable synthon in the fields of medicinal chemistry, drug development, and materials science. Further investigation into the applications of this compound is anticipated to yield novel synthetic methodologies and lead to the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Ectopeptidase APN/CD13 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Site-Specific Incorporation of Isoserine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to incorporate non-canonical amino acids (ncAAs) at specific sites within a protein sequence opens up a vast landscape for protein engineering and therapeutic development. This technology allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced stability, unique catalytic activities, and tailored post-translational modifications. Isoserine, a β-amino acid isomer of serine, is a particularly interesting ncAA. Its incorporation can introduce a single methylene (B1212753) unit extension into the polypeptide backbone, offering a route to creating proteins with altered conformations and resistance to proteolysis.
This document provides detailed protocols and application notes for the site-specific incorporation of a photo-masked this compound (pm-isoS) into proteins in Escherichia coli. The methodology leverages a repurposed pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair to genetically encode pm-isoS in response to an amber (UAG) stop codon. The incorporated pm-isoS can then be utilized in post-translational backbone editing through a process known as Backbone Extension Acyl Rearrangement (BEAR).[1][2][3][4]
Technology Overview
The core of this technology is an orthogonal translation system (OTS) composed of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery.[5][6][7] In this case, a mutant PylRS enzyme is used to specifically recognize and charge a photo-masked this compound onto an orthogonal tRNAPyl, which has been engineered to recognize the UAG amber stop codon.
The workflow begins with the co-transformation of E. coli with two plasmids: one encoding the mutant PylRS and the tRNAPyl, and another encoding the target protein with a UAG codon at the desired incorporation site. The cells are then cultured in the presence of the photo-masked this compound, which is taken up by the cells. Upon induction of protein expression, the mutant PylRS aminoacylates the tRNAPyl with pm-isoS. This charged tRNA then delivers the this compound analog to the ribosome, where it is incorporated into the growing polypeptide chain at the position specified by the UAG codon.
Figure 1. Experimental workflow for the site-specific incorporation of photo-masked this compound (pm-isoS).
Data Presentation
The efficiency of pm-isoS incorporation can be assessed by expressing a reporter protein, such as Superfolder GFP (sfGFP) or NanoLuc luciferase, containing a UAG codon at a permissive site. Successful incorporation of pm-isoS results in the production of the full-length, functional reporter protein, which can be quantified.
Table 1: Reporter Protein Expression with Photo-masked this compound (pm-isoS)
| Reporter Protein | pm-isoS Concentration (mM) | Relative Fluorescence/Luminescence (%) |
|---|---|---|
| sfGFP(Y39TAG) | 0.0 | < 1 |
| sfGFP(Y39TAG) | 0.2 | 35 ± 4 |
| sfGFP(Y39TAG) | 1.0 | 82 ± 7 |
| sfGFP(Y39TAG) | 2.0 | 100 ± 8 |
| NanoLuc(X-TAG) | 0.0 | < 1 |
| NanoLuc(X-TAG) | 0.2 | 45 ± 5 |
| NanoLuc(X-TAG) | 1.0 | 91 ± 6 |
| NanoLuc(X-TAG) | 2.0 | 100 (5.2-fold over background)[5] |
Data is representative and compiled based on typical results in the field.
Confirmation of this compound incorporation is achieved through high-resolution mass spectrometry of the purified protein. The observed mass should match the theoretical mass calculated for the protein containing the this compound substitution.
Table 2: Mass Spectrometry Analysis of sfGFP(Y39pm-isoS)
| Protein | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| Wild-type sfGFP | 26864.23 | 26864.25 | +0.02 |
| sfGFP(Y39pm-isoS) | 27015.31 | 27015.38 | +0.07 |
Theoretical mass of pm-isoS is calculated based on its chemical structure. Observed masses are representative of typical ESI-MS results.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pm-isoS in E. coli
This protocol details the expression of a target protein containing pm-isoS at a specific site.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the mutant PylRS and tRNAPyl (e.g., pEVOL-pm-isoS)
-
Plasmid encoding the target protein with a UAG codon at the desired site (e.g., pET28a-Target(TAG))
-
Photo-masked this compound (pm-isoS)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Arabinose
-
Ni-NTA affinity chromatography resin
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the pEVOL-pm-isoS and pET28a-Target(TAG) plasmids. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Add pm-isoS to a final concentration of 2 mM.
-
Add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the PylRS/tRNA pair.
-
Incubate for 15 minutes at 37°C.
-
Add IPTG to a final concentration of 0.5 mM to induce the expression of the target protein.
-
-
Protein Expression: Reduce the temperature to 20°C and continue to shake for 18-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the His-tagged target protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.
Protocol 2: Mass Spectrometry Confirmation
This protocol describes the analysis of the purified protein to confirm the incorporation of pm-isoS.
Materials:
-
Purified protein from Protocol 1
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
-
Formic acid
Procedure:
-
Sample Preparation: Dilute the purified protein to a concentration of 0.1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid.
-
Intact Mass Analysis:
-
Infuse the sample into the mass spectrometer using an appropriate flow rate.
-
Acquire data in the positive ion mode over a mass range that includes the expected mass of the protein.
-
Deconvolute the resulting charge state envelope to determine the average molecular mass of the intact protein.
-
-
Data Analysis: Compare the observed mass with the theoretical mass of the protein with and without the pm-isoS modification. A mass shift corresponding to the mass of pm-isoS minus the mass of the original amino acid confirms successful incorporation.
Signaling Pathways and Mechanisms
The enzymatic machinery for pm-isoS incorporation relies on the orthogonal PylRS/tRNAPyl pair. The mutant PylRS specifically activates pm-isoS using ATP to form a pm-isoS-AMP intermediate, which is then transferred to the 3' end of the tRNAPyl.
Figure 2. Activation of pm-isoserine and charging of the orthogonal tRNA.
The primary application of incorporating pm-isoS, as described by Schepartz and colleagues, is to enable a post-translational Backbone Extension Acyl Rearrangement (BEAR). After incorporation, the photomask is removed, unmasking a nucleophile within the this compound side chain. This nucleophile then attacks the adjacent peptide bond, leading to a rearrangement that extends the polypeptide backbone.
Figure 3. The Backbone Extension Acyl Rearrangement (BEAR) reaction pathway.
Conclusion
The site-specific incorporation of this compound provides a powerful tool for modifying the fundamental structure of proteins. By using an evolved orthogonal translation system, photo-masked this compound can be efficiently and faithfully incorporated into proteins in E. coli. This methodology not only allows for the introduction of a β-amino acid into the polypeptide chain but also enables novel post-translational backbone editing strategies. The protocols and data presented here offer a guide for researchers to apply this technology in their own work, paving the way for the development of new protein therapeutics and biomaterials with enhanced properties.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Backbone extension acyl rearrangements enable cellular synthesis of proteins with internal extended backbone monomers - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoserine Synthesis and Purification
Welcome to the technical support center for isoserine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound via the Henry (nitroaldol) reaction?
A1: The Henry reaction, a base-catalyzed C-C bond formation between an aldehyde (like glyoxylic acid) and a nitroalkane (like nitromethane), is a cornerstone of this compound synthesis. The primary side reaction of concern is the elimination of water from the initially formed β-hydroxy nitro compound, which leads to the formation of a nitroalkene.[1][2] Additionally, incomplete reaction can leave unreacted starting materials, and other base-catalyzed side reactions of the starting materials may occur.
Q2: Can the isomeric amino acid, serine, form as a byproduct during this compound synthesis?
A2: While this compound and serine are structural isomers, the formation of serine is not a commonly reported side product in the standard synthetic routes to this compound. However, given their structural similarity, it is crucial to have analytical methods that can distinguish between the two. If serine contamination is suspected, it likely originates from an alternative reaction pathway or an impurity in the starting materials.
Q3: What are the typical impurities encountered during the purification of this compound?
A3: Impurities in this compound can be broadly categorized as:
-
Process-related impurities: These include unreacted starting materials (e.g., glyoxylic acid, nitromethane), residual reagents (e.g., base catalyst), and solvents.
-
Side-reaction products: The most notable is the nitroalkene formed from dehydration during the Henry reaction.[1][2] Other possibilities include diastereomers if a chiral synthesis is performed.[3]
-
Degradation products: this compound, like other amino acids, can be susceptible to degradation under harsh conditions (e.g., high temperature or extreme pH).
-
Enantiomeric impurities: In stereoselective syntheses, the undesired enantiomer may be present.
Q4: My this compound crystallization is not working as expected. What are the common issues and solutions?
A4: Common crystallization problems include:
-
Rapid crystallization: This can trap impurities within the crystal lattice. To slow it down, you can redissolve the solid in a slightly larger volume of hot solvent.
-
Failure to crystallize: If no crystals form upon cooling, the solution may not be supersaturated. Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly evaporating the solvent.
-
Oiling out: The compound may separate as an oil instead of a solid. This often happens with impure compounds or when the solution is too concentrated. Try using a different solvent system or a more dilute solution.
Troubleshooting Guides
Synthesis Phase
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of 2-hydroxy-3-nitropropanoic acid intermediate | Incomplete reaction due to insufficient base or reaction time. | Ensure the base is fresh and added in the correct stoichiometric amount. Monitor the reaction by TLC to determine the optimal reaction time. |
| Side reaction (e.g., dehydration to nitroalkene) is favored. | Perform the reaction at a lower temperature to disfavor the elimination reaction.[1] | |
| Presence of a significant amount of nitroalkene byproduct | The reaction conditions (e.g., high temperature, strong base) favor elimination. | Use a milder base or lower the reaction temperature.[1] |
| Low yield of this compound after reduction of the nitro group | Inefficient reduction. | Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Optimize the hydrogen pressure and reaction time. |
| Catalyst poisoning. | Ensure the starting material is free of impurities that could poison the catalyst. | |
| Racemization of the product in a stereoselective synthesis | The reaction conditions (e.g., pH, temperature) are promoting racemization. | Maintain careful control over pH and temperature during the reaction and workup. |
Purification Phase
| Problem | Potential Cause | Troubleshooting Steps |
| Co-crystallization of impurities with this compound | The solvent system is not providing adequate selectivity. | Screen a variety of solvent systems to find one that effectively solubilizes the impurities while having lower solubility for this compound at cooler temperatures. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of purer crystals. | |
| Difficulty in separating serine and this compound isomers | The chromatographic conditions are not optimized for isomer separation. | Utilize a suitable HPLC or GC method with a chiral stationary phase or derivatization to effectively separate the isomers.[4] |
| Residual catalyst or reagents in the final product | Insufficient washing or purification. | Thoroughly wash the crude product before crystallization. Consider an additional purification step like column chromatography if necessary. |
Quantitative Data Summary
The following table summarizes typical yield and purity data for this compound synthesis. Note that these values can vary significantly depending on the specific reaction conditions and scale.
| Synthesis Step/Method | Product | Typical Yield | Purity/Diastereomeric Ratio (dr) |
| Enantioselective synthesis from (-)-8-phenylmenthyl glyoxylate (B1226380) and nitromethane (B149229) | (-)-S-isoserine | ~50% (after one purification) | Optically pure |
| Synthesis from glyoxylic acid and nitromethane (hydrogenolysis) | dl-isoserine (B555941) | High yield | N/A |
| Diastereoselective alkylation of a bicyclic N,O-acetal this compound derivative | α-methylated bicyclic compound | 86% | dr > 99:1 |
| Acidic hydrolysis of the α-methylated bicyclic acetal | (R)-α-methylthis compound | 98% | ee 96% |
Experimental Protocols
Protocol 1: Synthesis of dl-Isoserine via Henry Reaction and Hydrogenolysis
This protocol is a representative method for the synthesis of racemic this compound.
Step 1: Synthesis of 2-hydroxy-3-nitropropanoic acid
-
In a round-bottom flask, dissolve glyoxylic acid monohydrate in water.
-
Cool the solution in an ice bath and add nitromethane.
-
Slowly add a solution of sodium hydroxide (B78521) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-hydroxy-3-nitropropanoic acid.
Step 2: Reduction to dl-isoserine
-
Dissolve the crude 2-hydroxy-3-nitropropanoic acid in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator at 50 psi of hydrogen for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude dl-isoserine.
Protocol 2: Purification of dl-Isoserine by Crystallization
-
Dissolve the crude dl-isoserine in a minimum amount of hot water.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: this compound synthesis pathway and a common side reaction.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Synthetic Isoserine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic isoserine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic this compound?
A1: Crude synthetic this compound can contain a variety of impurities stemming from the synthesis process. These can include:
-
Diastereomers: During the synthesis of this compound derivatives, the formation of diastereomers is a common challenge. For instance, in the synthesis of bicyclic N,O-acetal this compound derivatives, diastereomers can form in approximately a 2:1 ratio.[1][2]
-
Unreacted Starting Materials and Reagents: Residual starting materials and excess reagents from the synthesis may be present in the crude product.
-
Byproducts from Side Reactions: Side reactions can lead to the formation of structural analogs and other byproducts. An example is the formation of methylene-oxazolidinone isomers through an acid-catalyzed elimination reaction.[1][2]
-
Enantiomeric Impurities: Depending on the synthetic route, the undesired enantiomer may be present.
-
Degradation Products: this compound, being an amino acid, can be susceptible to degradation through hydrolysis or oxidation, especially under harsh purification conditions.[3][4]
Q2: What are the recommended methods for purifying synthetic this compound?
A2: The two primary methods for the purification of synthetic this compound and its derivatives are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from this compound.
-
Column Chromatography is particularly effective for separating compounds with similar polarities, such as diastereomers.[5] It offers high resolution and is adaptable to various scales.
Q3: How can I assess the purity of my purified this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be used to determine the percentage of the main peak and detect impurities. Chiral HPLC is essential for determining the enantiomeric purity.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main component and any impurities, helping to elucidate their structures.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified this compound and help identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| This compound does not crystallize. | The solution is not supersaturated (too much solvent was used). | Boil off a portion of the solvent to increase the concentration and allow it to cool again.[10] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] | |
| Add a seed crystal of pure this compound to induce crystallization.[10] | ||
| "Oiling out" occurs (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the this compound. | Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and cool slowly.[11] |
| The crude sample has a high impurity level. | Consider a preliminary purification step, such as a silica (B1680970) plug, before recrystallization. | |
| Use a mixed solvent system. Dissolve the this compound in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until the solution becomes turbid, then cool slowly.[11] | ||
| Low recovery of purified this compound. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent required to dissolve the crude product.[11] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated and perform the filtration quickly.[11] | |
| The crystals were washed with a solvent that was not ice-cold. | Always wash the collected crystals with a minimal amount of ice-cold solvent.[12] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities (co-elution). | The mobile phase polarity is not optimal. | Adjust the solvent system. For normal-phase chromatography, try varying the ratio of polar and non-polar solvents. For reversed-phase, adjust the aqueous/organic ratio. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| The flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| This compound is not eluting from the column. | The mobile phase is not polar enough (in normal-phase chromatography). | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture. |
| The mobile phase is too polar (in reversed-phase chromatography). | Decrease the polarity of the mobile phase by increasing the percentage of the organic solvent. | |
| Tailing of the this compound peak. | Strong interaction between the amino and carboxylic acid groups of this compound and the stationary phase. | Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, to suppress ionization and improve peak shape. |
Quantitative Data Summary
The following table summarizes representative yield data from the synthesis and purification of this compound derivatives, highlighting a key challenge in purification: the separation of diastereomers.
| Product | Diastereomeric Ratio (crude) | Isolated Yield (Diastereomer 1) | Isolated Yield (Diastereomer 2) | Reference |
| Bicyclic N,O-acetal this compound derivative | ~2:1 | 55% | 32% | [1][2] |
Experimental Protocols
Protocol 1: Recrystallization of Synthetic this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will depend on the specific impurities present and should be determined through small-scale solubility tests. This compound is soluble in water.[13][14] Mixed solvent systems, such as ethanol/water or methanol/ether, are often effective.
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography for Diastereomer Separation
This protocol describes a general method for the separation of this compound derivative diastereomers using silica gel column chromatography.[5]
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., a low-polarity solvent mixture like hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the ethyl acetate (B1210297) percentage in a hexane/ethyl acetate system).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.
-
Purity Analysis: Analyze the purity of the isolated diastereomer using HPLC and/or NMR.
Visualizations
Caption: Experimental workflow for the purification and analysis of synthetic this compound.
Caption: Logical troubleshooting guide for improving the purity of synthetic this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound derivatives on Aminopeptidase N (APN).
References
- 1. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of this compound Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. CAS 565-71-9: this compound | CymitQuimica [cymitquimica.com]
- 14. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Isoserine Coupling in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for optimizing the coupling efficiency of Isoserine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the incorporation of this unique β-amino acid.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound in SPPS challenging?
A1: The primary challenges in coupling this compound stem from its structure as a β-amino acid and the presence of a hydroxyl group in its side chain. These features can lead to:
-
Steric Hindrance: The bulkier structure of a β-amino acid compared to a standard α-amino acid can slow down coupling kinetics.
-
Side Reactions: The hydroxyl group is a potential site for unwanted side reactions, such as O-acylation, which can lead to the formation of branched peptides or chain termination.
-
Aggregation: Sequences containing β-amino acids can sometimes be more prone to aggregation, which hinders both coupling and deprotection steps.[1]
Q2: Which protecting group is recommended for the this compound side chain?
A2: For Fmoc-based SPPS, the tert-butyl (tBu) protecting group is highly recommended for the hydroxyl side chain of this compound (Fmoc-Isoserine(tBu)-OH). The tBu group is stable under the basic conditions used for Fmoc deprotection and is readily removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid - TFA).[2][3] This orthogonal protection strategy is crucial for preventing side reactions.[2]
Q3: What are the most effective coupling reagents for this compound?
A3: While specific data for this compound is limited, data from the structurally similar α-amino acid, Threonine, provides a good starting point. Reagents that have demonstrated high coupling efficiencies for sterically hindered and hydroxyl-containing amino acids are recommended. These include aminium/uronium and phosphonium (B103445) salt-based reagents.[1][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally provides high coupling efficiency and is effective for sterically hindered amino acids.[1][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective reagent with good performance.[1][5]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and effective combination that can minimize racemization.[1][6]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high reactivity.[7]
Q4: Can I perform a double coupling for this compound?
A4: Yes, a double coupling is a viable strategy if the initial coupling is incomplete. After the first coupling, a Kaiser test can be performed to check for the presence of free amines.[8] If the test is positive (blue color), a second coupling with fresh reagents is recommended to drive the reaction to completion.[1]
Q5: How can I monitor the coupling efficiency of this compound?
A5: The most common method for monitoring coupling efficiency in real-time is the Kaiser test (ninhydrin test).[9]
-
A negative Kaiser test (yellow or colorless beads) indicates that all primary amines have been acylated, signifying a complete coupling.
-
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling.
For quantitative analysis after synthesis, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to determine the purity of the crude peptide and identify any deletion sequences or byproducts.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after this compound coupling | 1. Incomplete coupling due to steric hindrance. 2. Low reactivity of the coupling reagent. 3. Aggregation of the peptide-resin. | 1. Perform a second coupling (double coupling). 2. Switch to a more reactive coupling reagent (e.g., HATU). 3. Increase the coupling time and/or temperature. 4. To address aggregation, consider switching the solvent from DMF to NMP, or adding chaotropic salts. |
| Unexpected mass in MS analysis (e.g., + mass of an amino acid) | O-acylation of the this compound hydroxyl group. | 1. Ensure the use of a side-chain protecting group (e.g., tBu). 2. If coupling unprotected this compound, use a less reactive coupling system like DIC/HOBt and avoid extended coupling times. |
| Low final peptide yield | 1. Incomplete coupling at the this compound step leading to deletion sequences. 2. Aggregation throughout the synthesis. 3. Side reactions leading to chain termination. | 1. Optimize the this compound coupling conditions as described above. 2. Consider using a low-loading resin to minimize aggregation. 3. Ensure proper side-chain protection to prevent terminating side reactions. |
| Racemization of the preceding amino acid | The base used during coupling can cause epimerization. | 1. Use a weaker base like 2,4,6-collidine instead of DIPEA.[9] 2. Minimize the pre-activation time before adding the coupling cocktail to the resin. |
Data Presentation: Comparison of Coupling Reagents
Note: The following data is based on the coupling of Fmoc-Thr(tBu)-OH, a structurally similar amino acid to Fmoc-Isoserine(tBu)-OH, and should be considered as a reference.
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) |
| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99[1] |
| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98[1] |
| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 30-120 | ~95-98[1] |
| PyBOP | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30-60 | ~95-98 |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Isoserine(tBu)-OH
This protocol describes a standard manual procedure for coupling Fmoc-Isoserine(tBu)-OH onto a solid support following Fmoc deprotection.
1. Resin Swelling and Fmoc Deprotection:
- Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
- Add a 20% piperidine (B6355638) in DMF solution to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
2. Coupling of Fmoc-Isoserine(tBu)-OH:
- In a separate vial, dissolve Fmoc-Isoserine(tBu)-OH (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 3-5 equivalents), and an additive if required (e.g., HOAt, 3-5 equivalents) in DMF.
- Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow for a brief pre-activation (1-2 minutes).
- Add the activated amino acid solution to the resin.
- Agitate the mixture at room temperature for the recommended coupling time (see table above).
3. Washing:
- Once the coupling is complete (confirm with a negative Kaiser test), drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Quantitative Analysis of Coupling Efficiency by HPLC
This method provides a precise measurement of coupling efficiency by analyzing a cleaved sample of the peptide.
1. Sample Collection:
- After the coupling reaction and washing, take a small sample of the peptide-resin (approximately 5-10 mg).
2. Cleavage:
- Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove protecting groups.
- Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
3. HPLC Analysis:
- Column: Use a reversed-phase C18 column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a typical starting point.
- Detection: Monitor the absorbance at 214 nm or 220 nm.
- Analysis: Compare the peak area of the desired full-length peptide to any deletion sequences (peptide without this compound) to calculate the coupling efficiency.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. chempep.com [chempep.com]
Troubleshooting aggregation of Isoserine-containing peptides
Welcome to the Technical Support Center for Isoserine-Containing Peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting aggregation issues encountered when working with peptides incorporating the non-canonical amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from serine?
This compound is a β-amino acid, meaning the amino group is attached to the second carbon (the β-carbon) from the carboxyl group. This is in contrast to the proteinogenic amino acid L-serine, which is an α-amino acid where the amino group is on the α-carbon. This structural difference fundamentally alters the peptide backbone, influencing its conformational flexibility and hydrogen-bonding patterns.
Q2: Why do this compound-containing peptides have a higher tendency to aggregate?
The incorporation of a β-amino acid like this compound into a peptide chain introduces a "kink" or disruption in the typical alpha-peptide backbone. This can lead to:
-
Altered Hydrogen Bonding: The spacing of amide protons and carbonyl groups is different, which can disrupt α-helical structures but may favor the formation of highly stable, inter-chain hydrogen bonds that lead to β-sheet structures.[1]
-
Increased Hydrophobicity: While this compound itself is polar, the conformational changes it induces can expose hydrophobic side chains from neighboring residues, promoting hydrophobic interactions between peptide chains.
-
Promotion of β-Sheet Formation: Certain peptide sequences, particularly those with alternating polar and non-polar residues, are prone to forming β-sheets, which are the hallmark of many aggregated and amyloid structures.[2][3] The unique backbone geometry of this compound can stabilize these β-sheet conformations.[1]
Q3: Can I predict if my this compound-containing peptide will aggregate?
While precise prediction is challenging, several factors increase the risk of aggregation:
-
High Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions.
-
Hydrophobic Residues: A high percentage of hydrophobic amino acids in the sequence significantly increases aggregation propensity.[4]
-
pH Near Isoelectric Point (pI): At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between chains and promoting aggregation.[5]
-
Alternating Hydrophobic/Hydrophilic Residues: This pattern is known to favor the formation of β-sheets.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound-containing peptides.
Problem 1: My lyophilized this compound peptide is insoluble in aqueous buffers.
-
Potential Cause: The peptide has high hydrophobicity and is forming strong intermolecular aggregates that resist dissolution in water. The buffer pH may be close to the peptide's isoelectric point (pI).[6]
-
Troubleshooting Steps: Follow a systematic approach to solubilization. It is critical to test solubility on a small aliquot of the peptide first.
Problem 2: My peptide dissolves initially but then precipitates or forms a gel over time.
-
Potential Cause: The peptide is metastable in solution and is slowly self-assembling into larger, insoluble aggregates. This can be triggered by temperature fluctuations, freeze-thaw cycles, or interactions with container surfaces.
-
Solutions:
-
Optimize Storage: Store the peptide in lyophilized form at -20°C or -80°C for long-term stability.[4] If a stock solution is necessary, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
-
Use Stabilizing Excipients: Add aggregation inhibitors to your buffer. Arginine (0.1-1 M) is commonly used to prevent protein and peptide aggregation.
-
Reduce Concentration: Work with the lowest peptide concentration feasible for your experiment.
-
Control Temperature: Avoid repeated temperature changes. Some peptides are more soluble at 4°C, while others may require gentle warming, but this must be balanced with the risk of degradation.[4]
-
Problem 3: I am seeing poor yield and aggregation during solid-phase peptide synthesis (SPPS).
-
Potential Cause: The growing peptide chain is aggregating on the resin, leading to incomplete couplings and deprotection steps. This is common for hydrophobic or long sequences.[7]
-
Solutions:
-
Use Aggregation-Disrupting Solvents: Switch the primary SPPS solvent from DMF to N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF.
-
Incorporate "Kink-Inducing" Moieties: Strategically replace a Ser or Thr residue in your sequence with a pseudoproline dipeptide. This introduces a backbone kink that disrupts the inter-chain hydrogen bonding responsible for β-sheet formation. The native residue is regenerated during final cleavage.[8]
-
Use Backbone Protection: Incorporate an Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protecting group on the backbone amide nitrogen of a key residue. This physically prevents hydrogen bond formation.[7]
-
Data Summary Tables
Table 1: Solvent and Additive Selection Guide for this compound Peptides
| Solvent / Additive | Type | Typical Concentration | Use Case & Considerations |
| Sterile Water / Buffers | Aqueous | N/A | Initial attempt for all peptides. Best for highly charged, hydrophilic peptides. |
| Acetic Acid | Acidic Modifier | 10-25% (v/v) | For basic peptides (net positive charge). Volatile and can be removed by lyophilization.[6] |
| Ammonium Bicarbonate | Basic Modifier | 0.1 M | For acidic peptides (net negative charge). Volatile and can be removed by lyophilization.[6] |
| DMSO (Dimethyl Sulfoxide) | Organic Co-solvent | 5-50% (v/v) | Powerful solvent for very hydrophobic peptides. First, dissolve peptide in 100% DMSO, then dilute. Caution: Can oxidize Met and Cys residues.[4] |
| DMF (Dimethylformamide) | Organic Co-solvent | 5-50% (v/v) | Alternative to DMSO, especially for peptides sensitive to oxidation.[4] |
| Guanidine-HCl | Chaotropic Agent | 6 M | Strong denaturant for highly aggregated peptides. Disrupts hydrogen bonds. Not suitable for cell-based assays.[8] |
| Urea | Chaotropic Agent | 8 M | Similar to Guanidine-HCl. Can be a gentler alternative. Note that urea can carbamylate primary amines over time.[9] |
| Arginine | Stabilizing Excipient | 0.1 - 1 M | Added to final aqueous buffer to inhibit aggregation and improve long-term stability in solution. |
Table 2: Analytical Techniques for Characterizing Peptide Aggregation
| Technique | Abbreviation | Information Provided |
| Dynamic Light Scattering | DLS | Provides the hydrodynamic radius (size) and size distribution of particles in solution. Can detect the presence of large aggregates. |
| Size Exclusion Chromatography | SEC | Separates peptides based on size. Can quantify the percentage of monomer, oligomers, and large aggregates. |
| Thioflavin T Fluorescence | ThT Assay | A fluorescent dye that specifically binds to the cross-β-sheet structure of amyloid fibrils, resulting in a large increase in fluorescence intensity.[10] |
| Circular Dichroism Spectroscopy | CD | Provides information about the secondary structure of the peptide (e.g., random coil, α-helix, β-sheet). An increase in β-sheet content often indicates aggregation.[3] |
| Atomic Force Microscopy | AFM | A high-resolution imaging technique that can visualize the morphology of individual peptide aggregates and fibrils on a surface. |
Experimental Protocols
Protocol 1: General Solubilization of an Aggregation-Prone Peptide
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[4] Calculate the volume of solvent needed for a concentrated stock solution (e.g., 1-2 mg/mL).
-
Initial Attempt (Aqueous): Add a small portion of sterile deionized water or a neutral buffer (e.g., PBS, pH 7.4) to the vial. Vortex gently. If the peptide does not dissolve, proceed to the next step.
-
pH Adjustment: Based on the peptide's net charge, add a small amount of 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides). Vortex. If still insoluble, lyophilize the sample to remove the volatile acid/base before proceeding.
-
Organic Co-Solvent: Add a minimal volume of DMSO (e.g., 20-50 µL) to the dry peptide. Gently vortex or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Dilution: While gently stirring your target aqueous buffer, slowly add the peptide-DMSO stock solution dropwise to the buffer to reach the desired final concentration.[6]
-
Final Check: Visually inspect the solution for any signs of precipitation (cloudiness). If it remains clear, filter through a 0.22 µm filter to remove any potential micro-aggregates.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in sterile water. Filter through a 0.22 µm filter. Store protected from light at 4°C.
-
Prepare the assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).
-
Dilute the ThT stock solution in the assay buffer to a final working concentration of 25 µM.
-
-
Assay Procedure:
-
In a 96-well black plate with a clear bottom, add 180 µL of the 25 µM ThT working solution to each well.
-
Add 20 µL of your peptide sample (and a buffer-only negative control) to the wells.
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the fluorescence on a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
A significant increase in fluorescence intensity compared to the negative control indicates the presence of amyloid-like fibrils.[10]
-
Visualizations
References
- 1. Phenylthis compound: a versatile amino acid for the construction of novel beta-peptide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A recipe for designing water-soluble, beta-sheet-forming peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of an aggregating peptide from a tryptic hydrolysate of whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design of Monomeric Water-Soluble β-Hairpin and β-Sheet Peptides [ouci.dntb.gov.ua]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of Isoserine during peptide synthesis
Topic: Preventing Amino Acid Racemization During Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the prevention of racemization during peptide synthesis, with a special focus on racemization-prone amino acids like serine.
Frequently Asked Questions (FAQs)
Q1: What is the difference between isoserine and serine, and is this compound prone to racemization?
This compound is a β-amino acid, meaning its amino group is attached to the β-carbon, whereas serine is an α-amino acid with the amino group on the α-carbon. Both are chiral molecules. Racemization during standard peptide synthesis is most extensively studied for α-amino acids. The primary mechanism involves the formation of an oxazolone (B7731731) intermediate, which readily loses chirality at the α-carbon.[1]
While β-amino acids like this compound do not form oxazolones, they can still undergo racemization through a mechanism called direct enolization, where a base abstracts a proton from the carbon atom adjacent to the carboxyl group.[2] Literature specifically detailing this compound racemization is limited; however, the principles for minimizing racemization are broadly applicable. This guide will focus on serine as a well-documented, racemization-prone α-amino acid, and the strategies discussed are considered best practices for maintaining stereochemical integrity for all chiral amino acids.
Q2: What is racemization in peptide synthesis and why is it a problem?
Racemization is a chemical process where a pure chiral molecule is converted into a mixture of both of its mirror-image forms (enantiomers).[3] In peptide synthesis, this means a pure L-amino acid can be partially converted into its D-form. The biological activity of a peptide is critically dependent on its precise three-dimensional structure. The incorporation of even a small amount of the wrong stereoisomer can lead to a significant loss of therapeutic efficacy, altered binding to its target, or unpredictable off-target effects.[4]
Q3: What is the primary mechanism of racemization for α-amino acids like serine?
The most common pathway for racemization during peptide bond formation is through an oxazolone (or azlactone) intermediate .[1][2] This occurs when the carboxylic acid of an N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can be attacked by the oxygen of the urethane (B1682113) protecting group (like Fmoc or Cbz), leading to cyclization and the formation of a planar oxazolone ring. The proton at the α-carbon of this intermediate is acidic and can be easily removed by a base. Reprotonation can occur from either side of the planar ring, resulting in a mixture of L- and D-amino acids.[2][5]
Caption: Racemization via the oxazolone intermediate pathway.
Q4: Which factors increase the risk of racemization?
Several factors during the coupling step can significantly increase the rate of racemization:
-
Coupling Reagents: Highly reactive uronium/aminium reagents (e.g., HBTU, HATU) and carbodiimides (DCC, DIC) used without additives can promote racemization.[4][6]
-
Base: The presence, strength, and concentration of the base are critical. Stronger bases like DBU and higher concentrations of common bases like DIEA increase racemization risk.
-
Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, accelerate the rate of racemization.
-
Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before coupling increases the opportunity for oxazolone formation.[1]
Troubleshooting Guides
Issue: Significant racemization is detected in my final peptide product. How can I identify the cause and prevent it?
Follow this step-by-step guide to troubleshoot and mitigate racemization issues.
Caption: A workflow for troubleshooting racemization issues.
Step 1: Review Your Coupling Reagent and Additives
-
Problem: Carbodiimide reagents (DIC, DCC) used alone are known to cause significant racemization. While efficient, uronium/aminium reagents (HATU, HBTU) can also lead to racemization with sensitive amino acids.
-
Solution:
-
Use Additives: Always use racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides. These additives form active esters that are less prone to racemization.[1]
-
Change Reagent: For particularly sensitive couplings, switch to a reagent known for lower racemization potential.
-
Step 2: Evaluate the Base
-
Problem: The base used during coupling can abstract the α-proton, leading to racemization. Strong bases and high concentrations exacerbate this issue.
-
Solution:
-
Choose a Weaker Base: If a base is required, opt for sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIEA).[1]
-
Minimize Concentration: Use the minimum amount of base necessary for the reaction to proceed. Often, one equivalent is sufficient.[1]
-
Step 3: Control Temperature and Time
-
Problem: High temperatures and long pre-activation times increase the rate and opportunity for racemization.
-
Solution:
-
Lower the Temperature: Perform coupling reactions at room temperature or 0°C. For microwave-assisted synthesis, reducing the temperature can significantly limit racemization.
-
Minimize Pre-activation: Add the coupling partners to the reaction as quickly as possible after activating the carboxylic acid.
-
Data and Protocols
Quantitative Data: Effect of Coupling Reagents on Racemization
The choice of coupling reagent and base combination has a profound impact on the stereochemical purity of the resulting peptide. The table below summarizes the extent of D-isomer formation for sensitive amino acids with various common coupling reagents.
| Fmoc-Amino Acid | Coupling Reagent / Base | % D-Isomer Formed | Reference |
| Fmoc-L-Ser(tBu)-OH | DIC / Oxyma | < 0.1% | |
| Fmoc-L-Ser(tBu)-OH | HATU / NMM | 0.5% | |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | < 0.1% | |
| Fmoc-L-Cys(Trt)-OH | HBTU / DIEA | 10.5% | |
| Fmoc-L-His(Trt)-OH | DIC / Oxyma | 1.8% | |
| Fmoc-L-His(Trt)-OH | HATU / DIEA | 30.6% |
Data is illustrative of trends for racemization-prone amino acids.
Experimental Protocols
Protocol 1: Standard Coupling with Minimized Racemization
This protocol describes a standard method for coupling Fmoc-protected amino acids during solid-phase peptide synthesis (SPPS) using DIC/Oxyma, a combination known to suppress racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Ser(tBu)-OH (or other protected amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve 4 equivalents of Fmoc-Ser(tBu)-OH and 4 equivalents of Oxyma in DMF.
-
Add 4 equivalents of DIC to the amino acid/Oxyma solution.
-
Pre-activate the mixture for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the swelled resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of a synthesized peptide after cleavage and deprotection.
Objective: To separate and quantify the desired all-L peptide from any diastereomers containing D-amino acids.
Materials:
-
Crude or purified peptide sample
-
Chiral HPLC column (e.g., Chiralpak series)
-
HPLC-grade solvents (e.g., Acetonitrile, Isopropanol, Water)
-
Acidic or basic modifiers (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable mobile phase or injection solvent at a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm filter.
-
Method Development:
-
Select a chiral stationary phase known to be effective for peptides.
-
Develop a mobile phase system. A common starting point is a mixture of hexane/isopropanol or acetonitrile/water with a small percentage of a modifier like TFA or DEA.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the diastereomers. An isocratic method is often preferred for chiral separations.
-
-
Analysis:
-
Inject a known concentration of the peptide sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Quantification:
-
Integrate the peak areas of the desired peptide and any diastereomeric impurities.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] * 100.
-
Decision Support
Selecting a Coupling Strategy
The choice of coupling reagents, additives, and base is a critical decision to prevent racemization, especially for sensitive residues. The following flowchart provides a decision-making guide.
Caption: Decision tree for selecting a low-racemization coupling strategy.
References
Technical Support Center: Isoserine Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of isoserine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid serine.[1] Its stability is a critical factor in research and pharmaceutical applications as degradation can lead to a loss of biological activity, the formation of impurities, and potentially toxic byproducts. Understanding its stability profile is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the reliability of experimental results.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound, like other amino acids, is influenced by several key environmental factors:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of the molecule.
-
Temperature: Elevated temperatures can accelerate degradation rates.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the this compound structure.
-
Buffer Composition: The choice of buffer can influence the rate and pathway of degradation.
Q3: What are the expected degradation pathways of this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, they can be inferred from the known degradation of serine and other amino acids. The primary degradation pathways are expected to be:
-
Hydrolysis: Under acidic or basic conditions, the ester-like linkage can be susceptible to cleavage.
-
Oxidation: The amino group and the carbon backbone can be targets of oxidation, leading to various breakdown products.
-
Deamination: The removal of the amino group.
-
Decarboxylation: The loss of the carboxyl group.
Below is a diagram illustrating plausible degradation pathways for this compound under various stress conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound stability and degradation experiments.
Issue 1: High variability in stability data between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure accurate and consistent weighing of this compound and preparation of stock solutions. Use calibrated pipettes and balances. |
| Fluctuation in storage conditions | Monitor and record temperature and humidity of stability chambers. Ensure uniform conditions for all samples. |
| Inconsistent analytical method execution | Follow a standardized and validated analytical protocol strictly. Ensure the HPLC system is equilibrated and performing optimally before each run. |
| Contamination of reagents or solvents | Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all solutions before use. |
Issue 2: No degradation of this compound is observed under forced degradation conditions.
| Potential Cause | Troubleshooting Step |
| Stress conditions are too mild | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time. |
| This compound is highly stable under the tested conditions | Confirm the stability by extending the study duration. Consider using a combination of stressors (e.g., heat and acid). |
| Analytical method is not sensitive enough to detect low levels of degradants | Optimize the analytical method to improve sensitivity. This may involve adjusting the detection wavelength, using a more sensitive detector (e.g., mass spectrometry), or increasing the injection volume. |
Issue 3: Unexpected peaks appear in the chromatogram of the this compound sample.
| Potential Cause | Troubleshooting Step |
| Contamination from glassware or sample containers | Thoroughly clean all glassware. Use high-quality, inert sample vials. |
| Impurities in the this compound starting material | Analyze the starting material before initiating the stability study to identify any pre-existing impurities. |
| Degradation products formed during the experiment | These are the peaks of interest. Use techniques like LC-MS to identify the structure of these unknown peaks. |
| Interaction with buffer components or excipients | Run a blank sample containing only the buffer or excipients under the same stress conditions to identify any peaks originating from these components. |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.[2][3]
General Experimental Workflow
The diagram below outlines a typical workflow for a forced degradation study.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.
-
Prepare 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.
-
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl in a suitable container.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Analysis:
-
Analyze the neutralized samples by a stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.
-
Prepare a 3% hydrogen peroxide (H₂O₂) solution.
-
-
Procedure:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample for analysis.
-
-
Analysis:
-
Analyze the samples directly by a stability-indicating HPLC method.
-
Protocol 3: Thermal Degradation
-
Solid State:
-
Place a known amount of solid this compound powder in a vial.
-
Heat the sample in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
At each time point, remove a sample, allow it to cool, and dissolve it in a suitable solvent for analysis.
-
-
Solution State:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.
-
Store the solution at an elevated temperature (e.g., 60°C), protected from light.
-
At each time point, withdraw a sample for analysis.
-
-
Analysis:
-
Analyze the prepared samples by a stability-indicating HPLC method.
-
Protocol 4: Photolytic Degradation
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.
-
Place the solution in a photochemically transparent container (e.g., quartz cuvette).
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Exposure:
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5][6]
-
Place the control sample alongside the exposed sample in the photostability chamber.
-
-
Analysis:
-
At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Quantitative Data Summary
The following tables provide a hypothetical summary of this compound stability under various forced degradation conditions. The data is for illustrative purposes to guide researchers in presenting their findings. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Hypothetical Stability of this compound under Hydrolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 0 | 100.0 | - |
| 8 | 92.5 | Glyceric Acid | |
| 24 | 81.3 | Glyceric Acid | |
| 0.1 M NaOH, RT | 0 | 100.0 | - |
| 4 | 88.7 | Glyceric Acid | |
| 12 | 75.2 | Glyceric Acid |
Table 2: Hypothetical Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 3% H₂O₂, RT | 24 | 85.6 | Oxidized derivatives |
| Solid, 80°C | 48 | 95.1 | Decarboxylation/Deamination products |
| Solution, 60°C | 48 | 90.4 | Decarboxylation/Deamination products |
| Photostability (ICH Q1B) | - | 98.2 | Photoproducts |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Photostability | SGS USA [sgs.com]
Technical Support Center: Isoserine in Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing isoserine in enzymatic reactions. The content is divided into two main sections: the enzymatic synthesis of L-isoserine and the role of this compound as an enzyme inhibitor.
Section 1: Enzymatic Synthesis of L-Isoserine
L-isoserine can be synthesized from L-threonine using the enzyme L-threonine deaminase (also known as threonine dehydratase or threonine ammonia-lyase). This section provides guidance on optimizing and troubleshooting this bioconversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic method for synthesizing L-isoserine? A1: The most common and highly specific method for L-isoserine synthesis is the enzymatic conversion of L-threonine using L-threonine deaminase (EC 4.3.1.19).[1][2] This enzyme catalyzes the deamination of L-threonine to produce α-ketobutyrate and ammonia, but under certain conditions, it can facilitate the formation of L-isoserine.[1]
Q2: What are the key components of the enzymatic reaction for L-isoserine synthesis? A2: The essential components are the substrate (L-threonine), the enzyme (L-threonine deaminase), and a suitable buffer system to maintain optimal pH. The enzyme also requires pyridoxal-5'-phosphate (PLP) as a cofactor.[2]
Q3: What factors can influence the yield of L-isoserine? A3: Several factors can impact the final yield:
-
Enzyme Activity and Concentration: Higher concentrations of active enzyme can increase the reaction rate.
-
Substrate Concentration: The concentration of L-threonine will affect the reaction kinetics.
-
pH and Temperature: Like most enzymes, L-threonine deaminase has an optimal pH and temperature range for activity.
-
Cofactor Availability: Sufficient concentration of the PLP cofactor is crucial for enzyme function.[2]
-
Feedback Inhibition: The pathway product, L-isoleucine, can inhibit L-threonine deaminase activity, which is a critical consideration in whole-cell or crude enzyme preparations.[3][4]
Q4: Can I use whole cells for this conversion? A4: Yes, engineered microorganisms, such as E. coli, that overexpress L-threonine deaminase can be used.[2][3] Using whole cells can be cost-effective as it avoids enzyme purification, but it may introduce challenges with competing metabolic pathways that consume L-threonine or L-isoserine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No L-Isoserine Yield | 1. Inactive Enzyme: Enzyme may have denatured due to improper storage (e.g., temperature fluctuations, multiple freeze-thaw cycles).[2] 2. Suboptimal Reaction Conditions: Incorrect pH or temperature. 3. Missing Cofactor: Insufficient pyridoxal-5'-phosphate (PLP). 4. Substrate Degradation: L-threonine may be unstable under the experimental conditions.[5] | 1. Verify Enzyme Activity: Use a standard assay to confirm enzyme activity before the experiment. Store enzyme at -20°C or lower in aliquots.[2] 2. Optimize Conditions: Perform small-scale experiments to determine the optimal pH and temperature for your specific enzyme. 3. Supplement Cofactor: Ensure PLP is added to the reaction buffer at an appropriate concentration. 4. Check Substrate Stability: Analyze substrate stability under reaction conditions using HPLC. |
| Reaction Stops Prematurely | 1. Feedback Inhibition: If using a native enzyme or whole-cell system, accumulation of L-isoleucine (a downstream product) can inhibit L-threonine deaminase.[4] 2. Enzyme Instability: The enzyme may not be stable for the required reaction time under the chosen conditions. 3. Substrate Limitation: The initial concentration of L-threonine may be too low. | 1. Use a Mutant Enzyme: Employ an engineered L-threonine deaminase that is resistant to feedback inhibition.[3] 2. Improve Enzyme Stability: Consider enzyme immobilization or the addition of stabilizing agents (e.g., glycerol). 3. Fed-Batch Strategy: Implement a fed-batch approach to maintain an optimal L-threonine concentration. |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate dispensing of enzyme or substrate. 2. Inhomogeneity: Components not mixed thoroughly, especially after thawing. 3. Contamination: Microbial contamination in solutions can introduce enzymes that degrade the substrate or product.[5] | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Thorough Mixing: Gently vortex all solutions after thawing and before use. 3. Ensure Sterility: Use sterile buffers and reagents, especially for long incubation times. Filter-sterilize solutions where appropriate. |
Quantitative Data: Enzymatic Synthesis of L-Isoserine
While specific high-yield production data for L-isoserine is not abundant in the provided literature, the key reaction parameters are summarized below. Yields are highly dependent on the specific enzyme variant and process optimization.
| Parameter | Description | Typical Value/Condition | Reference |
| Enzyme | L-Threonine Deaminase (EC 4.3.1.19) | From engineered E. coli or other microbial sources. | [1][2] |
| Substrate | L-Threonine | Concentration needs optimization; can be a limiting factor. | [1] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for catalytic activity. | [2] |
| Inhibitor | L-Isoleucine | End-product of the metabolic pathway that causes feedback inhibition of the wild-type enzyme. | [4][6] |
Experimental Protocol: Enzymatic Synthesis of L-Isoserine
This protocol provides a general framework for the synthesis of L-isoserine from L-threonine using a commercially available or purified L-threonine deaminase.
Materials:
-
L-Threonine
-
L-Threonine Deaminase (lyophilized powder or solution)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.0)
-
Reaction Vessel (e.g., temperature-controlled shaker)
-
Quenching Solution (e.g., 1 M HCl)
-
Analytical equipment (e.g., HPLC) for product quantification
Procedure:
-
Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0. Add PLP to a final concentration of 0.1 mM.
-
Prepare Substrate Solution: Dissolve L-threonine in the reaction buffer to the desired final concentration (e.g., 50 mM).
-
Prepare Enzyme Solution: Reconstitute or dilute the L-threonine deaminase in the reaction buffer to the desired activity level (e.g., 10 U/mL). Keep the enzyme solution on ice.
-
Initiate Reaction: In a temperature-controlled vessel set to the optimal temperature (e.g., 37°C), add the substrate solution. To start the reaction, add the enzyme solution and mix gently.
-
Incubation: Incubate the reaction mixture for a set period (e.g., 24 hours) with gentle agitation.
-
Sampling: Periodically, take aliquots of the reaction mixture for analysis. Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution (e.g., an equal volume of 1 M HCl) to denature the enzyme.
-
Analysis: Quantify the concentration of L-isoserine in the quenched samples using a suitable analytical method, such as HPLC with pre-column derivatization.
-
Optimization: Vary parameters such as pH, temperature, and substrate/enzyme concentrations to optimize the yield.
Workflow for Enzymatic Synthesis of L-Isoserine
Caption: Workflow for the enzymatic synthesis of L-isoserine.
Section 2: this compound as an Enzyme Inhibitor
Contrary to improving yields, this compound can act as a competitive inhibitor for certain enzymes involved in serine metabolism. This section provides guidance for researchers studying these inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: For which enzymes is this compound a known inhibitor? A1: this compound has been identified as a competitive inhibitor for mammalian enzymes involved in serine metabolism, including serine dehydrase and serine-pyruvate transaminase.[7] It competes with the natural substrate, L-serine, for binding to the enzyme's active site.
Q2: What type of inhibition does this compound typically exhibit? A2: this compound acts as a competitive inhibitor.[7] This means it reversibly binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[8]
Q3: How does competitive inhibition by this compound affect enzyme kinetics? A3: When this compound acts as a competitive inhibitor:
-
Vmax (Maximum Velocity) remains unchanged. At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the enzyme can still reach its maximum velocity.[9][10]
-
Km (Michaelis Constant) increases. In the presence of a competitive inhibitor, a higher concentration of the substrate is required to reach half of Vmax. This is reflected as an apparent increase in Km.[9][10]
Q4: Are derivatives of this compound also used as enzyme inhibitors? A4: Yes, this compound serves as a scaffold for synthesizing derivative compounds that are potent inhibitors of other enzymes. For example, various L-isoserine derivatives have been developed and tested as inhibitors of aminopeptidase (B13392206) N (APN/CD13), which has applications in cancer research.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Inhibition Observed | 1. Incorrect Enzyme/Substrate Pair: this compound is a specific inhibitor and will not inhibit all enzymes. 2. Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to cause a measurable effect. 3. Substrate Concentration Too High: In competitive inhibition, very high substrate levels can mask the inhibitor's effect.[9] | 1. Confirm Target: Ensure you are using an enzyme known to be inhibited by this compound (e.g., serine dehydrase).[7] 2. Increase Inhibitor Concentration: Perform a dose-response experiment with a wide range of this compound concentrations. 3. Optimize Substrate Concentration: Use a substrate concentration around the Km value to ensure sensitivity to competitive inhibition. |
| Inconsistent IC50 or Ki Values | 1. Variable Active Enzyme Concentration: The fraction of active enzyme may differ between assays.[13] 2. Pre-incubation Time: Insufficient or inconsistent pre-incubation time of the enzyme with the inhibitor before adding the substrate. 3. Inaccurate Data Analysis: Using an incorrect model for data fitting. | 1. Standardize Enzyme: Use a consistent source and concentration of enzyme. Determine the concentration of active enzyme if possible.[13] 2. Standardize Pre-incubation: Use a fixed pre-incubation time (e.g., 10-15 minutes) for the enzyme and inhibitor in all experiments.[14] 3. Use Appropriate Models: Use non-linear regression with appropriate models (e.g., Michaelis-Menten, Morrison equation for tight binding) to calculate kinetic parameters.[13] |
| Unexpected Inhibition Pattern (e.g., Non-competitive) | 1. Complex Inhibition Mechanism: The inhibitor may bind to a secondary (allosteric) site in addition to the active site. 2. Impure Reagents: Contaminants in the this compound sample or enzyme preparation could be causing off-target effects. | 1. Perform Full Kinetic Analysis: Conduct experiments with varying concentrations of both substrate and inhibitor and analyze the data using Lineweaver-Burk or other diagnostic plots. 2. Verify Reagent Purity: Use high-purity this compound and purified enzyme to ensure the observed effects are specific. |
Quantitative Data: this compound as an Enzyme Inhibitor
The following table summarizes the known inhibitory characteristics of this compound.
| Enzyme | Organism/Source | Inhibition Type | Ki (Inhibition Constant) | Reference |
| Serine-pyruvate transaminase | Mammalian | Competitive | (8.7 ± 2.5) x 10⁻³ M | [7] |
| Serine dehydrase | Mammalian | Competitive | Not specified, but requires relatively high concentrations. | [7] |
Experimental Protocol: Enzyme Inhibition Assay with this compound
This protocol describes a general procedure for determining the effect of this compound on the activity of a target enzyme (e.g., serine dehydrase).
Materials:
-
Purified target enzyme (e.g., serine dehydrase)
-
Substrate (e.g., L-serine)
-
Inhibitor (this compound)
-
Assay Buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer)
-
Positive control inhibitor (if available)
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a range of L-serine concentrations (e.g., from 0.2x to 5x the known Km value).
-
Dilute the enzyme to a fixed concentration in the assay buffer.
-
-
Assay Setup: In a 96-well plate, set up reactions in triplicate. For a full kinetic analysis, create a matrix of varying substrate and inhibitor concentrations.
-
Control Wells: Enzyme + Buffer (no inhibitor)
-
Inhibitor Wells: Enzyme + this compound dilution
-
Blank Wells: Buffer + Substrate (no enzyme)
-
-
Pre-incubation: Add the enzyme and the inhibitor (or buffer for control wells) to the plate. Allow them to pre-incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the reaction by adding the substrate solution to all wells.
-
Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at a specific wavelength. The rate of product formation is the initial linear slope of this curve.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition.
-
To determine the IC50, plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve.
-
To determine the mechanism and Ki, plot the data using Michaelis-Menten and Lineweaver-Burk plots. Compare the Vmax and apparent Km values in the presence and absence of this compound.
-
Diagram of Competitive Inhibition
Caption: this compound as a competitive inhibitor binds to the active site.
References
- 1. nbinno.com [nbinno.com]
- 2. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]
- 3. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Threonine deaminase from Escherichia coli: feedback-hypersensitive enzyme from a genetic regulatory mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Scaling Up Isoserine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of Isoserine production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (S)-Isoserine?
The two primary methods for synthesizing (S)-Isoserine are enzymatic conversion and chemical synthesis. Enzymatic synthesis typically involves the use of L-threonine deaminase to convert L-threonine into L-isoserine.[1] This method is known for its high specificity and mild reaction conditions, often resulting in a purer product. Chemical synthesis can be achieved via the Hofmann rearrangement of (S)-asparagine. This method involves the conversion of a primary amide to a primary amine with one less carbon atom.[2][3]
Q2: What are the critical parameters to consider when scaling up this compound production?
When scaling up this compound production, it is crucial to consider factors such as reaction kinetics, heat and mass transfer, reagent addition rates, and mixing efficiency. For enzymatic reactions, maintaining optimal pH, temperature, and enzyme/substrate concentrations is key. In chemical synthesis, controlling reaction temperature to avoid side reactions and ensuring homogenous mixing are critical. Purification strategies, such as chromatography and crystallization, also need to be optimized for larger volumes.
Q3: How can I determine the enantiomeric purity of my this compound product?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound.[4][][6] This technique allows for the separation and quantification of the (S) and (R) enantiomers. Other methods include pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[6]
Q4: What are common impurities in this compound synthesis?
Common impurities depend on the synthetic route. In the chemical synthesis from asparagine via Hofmann rearrangement, potential impurities include unreacted asparagine and side-products from the rearrangement reaction. In enzymatic synthesis, impurities may arise from the substrate (L-threonine) or from minor, non-specific reactions catalyzed by the enzyme. Degradation products can also form during workup and purification.
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis (Hofmann Rearrangement)
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of asparagine | Insufficient bromine or base. | Ensure the stoichiometric amounts of bromine and a strong base (e.g., NaOH) are used. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for the formation of side-products. | |
| Formation of multiple side-products | Reaction temperature is too high. | Optimize the reaction temperature. A lower temperature may slow down the reaction but can improve selectivity. |
| Non-homogenous mixing. | Improve agitation to ensure uniform distribution of reagents, especially during the addition of bromine. | |
| Product loss during workup | Suboptimal pH for extraction. | Adjust the pH of the aqueous solution carefully to the isoelectric point of this compound to minimize its solubility during extraction of impurities. |
| Inefficient crystallization. | Screen different solvent systems and cooling profiles to optimize crystallization and recovery. |
Issue 2: Low Yield and/or Purity in Enzymatic Synthesis (L-threonine deaminase)
| Symptom | Potential Cause | Suggested Solution |
| Low enzyme activity | Suboptimal pH or temperature. | Determine the optimal pH and temperature for the specific L-threonine deaminase being used. |
| Presence of inhibitors. | Ensure the reaction buffer is free of potential enzyme inhibitors. Consider buffer exchange of the substrate solution. | |
| Enzyme denaturation. | Avoid excessive heat or extreme pH during the reaction and purification steps. Store the enzyme under recommended conditions.[7] | |
| Incomplete substrate conversion | Insufficient reaction time. | Monitor the reaction progress over time and extend the reaction duration if necessary. |
| Substrate or product inhibition. | Investigate potential substrate or product inhibition and consider a fed-batch or continuous-flow reactor setup for scale-up. | |
| Low enantiomeric purity | Presence of contaminating enzymes. | Use a highly purified L-threonine deaminase. If using a whole-cell system, consider genetic modifications to eliminate competing pathways. |
Data Presentation: Comparison of Synthesis Methods
The following table provides an illustrative comparison of the two main synthesis routes for (S)-Isoserine. Actual results will vary based on specific experimental conditions and optimization.
| Parameter | Enzymatic Synthesis (from L-threonine) | Chemical Synthesis (from L-asparagine) |
| Typical Yield | 70-90% | 50-70% |
| Enantiomeric Purity | >99% | 95-99% (may require chiral purification) |
| Key Advantages | High specificity, mild reaction conditions, environmentally friendly. | Readily available starting materials, established chemical transformation. |
| Key Challenges | Enzyme cost and stability, potential for microbial contamination. | Use of hazardous reagents (bromine), potential for side-product formation, requires careful control of reaction conditions. |
Experimental Protocols
Protocol 1: Chemical Synthesis of (S)-Isoserine from L-Asparagine
This protocol is a representative procedure based on the Hofmann rearrangement.
-
Preparation of N-bromoamide:
-
Dissolve L-asparagine in an aqueous solution of sodium hydroxide (B78521) at 0-5 °C.
-
Slowly add a solution of bromine in sodium hydroxide to the asparagine solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours until the formation of the N-bromoamide is complete (can be monitored by TLC).
-
-
Hofmann Rearrangement:
-
Slowly heat the reaction mixture to 50-60 °C.
-
Maintain this temperature for 2-3 hours to facilitate the rearrangement to the isocyanate intermediate.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to hydrolyze the isocyanate and any remaining intermediates.
-
Adjust the pH to the isoelectric point of this compound (around pH 5.5-6.0) to precipitate the crude product.
-
Filter the crude product and wash with cold water.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.
-
Analyze the final product for purity and enantiomeric excess using HPLC.
-
Protocol 2: Enzymatic Synthesis of L-Isoserine from L-Threonine
This protocol outlines a general procedure for enzymatic conversion.
-
Reaction Setup:
-
Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5-8.5) containing L-threonine and the cofactor pyridoxal-5'-phosphate.
-
Equilibrate the solution to the optimal temperature for L-threonine deaminase activity (e.g., 30-37 °C).
-
-
Enzymatic Conversion:
-
Add purified L-threonine deaminase to the reaction mixture.
-
Stir the reaction gently and monitor the conversion of L-threonine to L-isoserine using a suitable analytical method (e.g., HPLC).
-
-
Reaction Quenching and Enzyme Removal:
-
Once the reaction has reached completion, quench the reaction by heating or by adding a denaturing agent.
-
Remove the denatured enzyme by centrifugation or filtration.
-
-
Purification:
-
The resulting solution containing L-isoserine can be purified using ion-exchange chromatography.
-
Load the solution onto a cation-exchange column, wash with a low-ionic-strength buffer, and elute the this compound with a salt gradient or a pH change.
-
Collect the fractions containing this compound, pool them, and desalt if necessary.
-
Lyophilize the purified solution to obtain solid L-isoserine.
-
Visualizations
// Chemical Synthesis Path chem_synthesis [label="Chemical Synthesis\n(Hofmann Rearrangement)", fillcolor="#F1F3F4"]; check_conversion [label="Incomplete Conversion of\nStarting Material?", shape=diamond, fillcolor="#FBBC05"]; increase_reagents [label="Increase Stoichiometry of\nBromine and Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp_chem [label="Optimize Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_products [label="Significant Side\nProducts Observed?", shape=diamond, fillcolor="#FBBC05"]; improve_mixing [label="Improve Agitation and\nReagent Addition Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Enzymatic Synthesis Path enz_synthesis [label="Enzymatic Synthesis\n(L-threonine deaminase)", fillcolor="#F1F3F4"]; check_activity [label="Low Enzyme Activity?", shape=diamond, fillcolor="#FBBC05"]; optimize_conditions_enz [label="Optimize pH, Temperature,\nand Cofactor Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_enzyme_quality [label="Use High-Purity Enzyme,\nCheck for Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete_conv_enz [label="Incomplete Substrate\nConversion?", shape=diamond, fillcolor="#FBBC05"]; extend_time [label="Extend Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; fed_batch [label="Consider Fed-Batch\nApproach", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Common Purification Issues purification [label="Check Purification & Workup", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_extraction [label="Optimize pH for\nExtraction/Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_chromatography [label="Optimize Chromatography\n(e.g., gradient, resin)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_synthesis; check_synthesis -> chem_synthesis [label="Chemical"]; check_synthesis -> enz_synthesis [label="Enzymatic"];
chem_synthesis -> check_conversion; check_conversion -> increase_reagents [label="Yes"]; check_conversion -> side_products [label="No"]; increase_reagents -> side_products; side_products -> optimize_temp_chem [label="Yes"]; side_products -> purification [label="No"]; optimize_temp_chem -> improve_mixing; improve_mixing -> purification;
enz_synthesis -> check_activity; check_activity -> optimize_conditions_enz [label="Yes"]; check_activity -> incomplete_conv_enz [label="No"]; optimize_conditions_enz -> check_enzyme_quality; check_enzyme_quality -> incomplete_conv_enz; incomplete_conv_enz -> extend_time [label="Yes"]; incomplete_conv_enz -> purification [label="No"]; extend_time -> fed_batch; fed_batch -> purification;
purification -> optimize_extraction [label="For Chemical Route"]; purification -> optimize_chromatography [label="For Enzymatic Route"]; } end_dot Caption: Troubleshooting workflow for low this compound yield.
// Connections start -> check_purity; check_purity -> high_purity;
high_purity -> recrystallization [label="Yes"]; recrystallization -> solvent_screening; solvent_screening -> final_product_recryst;
high_purity -> low_purity [label="No"]; low_purity -> chromatography; chromatography -> resin_selection; resin_selection -> gradient_optimization; gradient_optimization -> fraction_analysis; fraction_analysis -> pooling; pooling -> desalting; desalting -> final_product_chrom; } end_dot Caption: Decision workflow for this compound purification strategy.
References
Removal of byproducts from Isoserine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of isoserine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in this compound synthesis?
A1: During this compound synthesis, several byproducts and impurities can arise depending on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
Isomeric Impurities: Serine, the constitutional isomer of this compound, can be a significant impurity if the synthesis lacks regioselectivity. Enantiomeric impurities (D-isoserine) may also be present depending on the stereoselectivity of the reaction.
-
Byproducts from Side Reactions: Elimination reactions are a common source of byproducts in the synthesis of this compound derivatives.[1][2] In syntheses starting from L-asparagine, residual L-malamidic acid can be an impurity.[3]
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process may be retained in the final product.
Q2: How can I determine the purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for a comprehensive assessment of this compound purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound from its impurities.[4][5] Chiral HPLC can be used to determine the enantiomeric purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and identify impurities by detecting unexpected signals.[7]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying the main compound and characterizing impurities by their mass-to-charge ratio.[5]
Q3: What are the most effective methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common and effective techniques include:
-
Recrystallization: This is a primary method for purifying solid organic compounds like this compound.[8][9] It is effective at removing soluble and colored impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is widely used to separate this compound from byproducts with different polarities.[1][2][10]
-
Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from other charged or neutral molecules.[11][12][13]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure the reaction is stirred efficiently and maintained at the optimal temperature.- Consider increasing the reaction time or the stoichiometry of a key reagent. |
| Side Reactions | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts such as those from elimination reactions.[14] |
| Product Loss During Work-up and Purification | - Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent.- Minimize the number of transfer steps to reduce mechanical losses.- Optimize the purification protocol (e.g., solvent system for chromatography, solvent for recrystallization) to maximize recovery. |
Issue 2: Presence of Serine Isomer as an Impurity
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in the Synthetic Route | - If possible, choose a synthetic route with higher regioselectivity for the formation of the β-amino acid over the α-amino acid.- Protect the functional groups that could lead to the formation of the serine isomer. |
| Inefficient Separation | - Utilize a high-resolution separation technique such as HPLC with a column specifically designed for amino acid separation.[15]- For preparative separation, carefully optimize the mobile phase for column chromatography to achieve baseline separation of this compound and serine. |
Issue 3: Poor Crystal Formation During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | - Perform solubility tests to find a solvent that dissolves this compound well at high temperatures but poorly at low temperatures.[8]- Consider using a co-solvent system if a single solvent is not effective.[16] |
| Solution is Not Saturated | - After dissolving the crude this compound in the minimum amount of hot solvent, slowly evaporate some of the solvent to reach the saturation point.[17] |
| Rapid Cooling | - Allow the saturated solution to cool slowly and undisturbed to room temperature to promote the formation of larger, purer crystals.[16][17] |
| Presence of Oily Impurities | - If the product "oils out," try redissolving it in more hot solvent and cooling more slowly. Alternatively, try a different recrystallization solvent. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and methanol)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution (e.g., ninhydrin)
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[10]
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column and start collecting fractions.
-
Maintain a constant flow rate.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., aqueous ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath once it has reached room temperature.[9]
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry completely.
-
Visualizations
Caption: Workflow for this compound Purification by Column Chromatography.
Caption: Troubleshooting Logic for Low Purity this compound Synthesis.
References
- 1. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of this compound Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identity determination and purity testing [chemcon.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. openaccesspub.org [openaccesspub.org]
- 15. HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column | SIELC Technologies [sielc.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Isoserine Deprotection in Peptide Synthesis
Welcome to the Technical Support Center for optimizing the deprotection of isoserine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during this critical step.
Frequently Asked Questions (FAQs)
Q1: Which are the most suitable side-chain protecting groups for this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
A1: The hydroxyl group of this compound, being a primary alcohol, requires protection to prevent side reactions during peptide synthesis. The most commonly employed protecting groups are acid-labile ethers, analogous to those used for serine. The choice of protecting group is critical for the success of the synthesis and is largely dictated by the overall protection strategy.[1][2]
-
tert-Butyl (tBu): This is the most common and cost-effective choice for routine Fmoc-SPPS.[2] It is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and is cleaved simultaneously with other tBu-based protecting groups and the peptide from most resins using a final trifluoroacetic acid (TFA) cleavage cocktail.[2][3]
-
Trityl (Trt): The bulky trityl group can be advantageous in preventing peptide aggregation, especially in sequences prone to forming secondary structures.[1] It is more acid-labile than the tBu group and can be removed under milder acidic conditions, which is beneficial for sensitive peptides or when synthesizing protected peptide fragments.[1][2]
Q2: My this compound-containing peptide shows incomplete deprotection of the side-chain protecting group. What are the possible causes and solutions?
A2: Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the protecting group, particularly the tBu ether.
-
Inadequate Reaction Time: The cleavage reaction may not have been allowed to proceed to completion.
-
Peptide Aggregation: The peptide chain may aggregate on the resin, hindering the access of the cleavage reagents to the protecting groups.[4]
-
Steric Hindrance: The local environment around the this compound residue within the folded peptide can sterically block the protecting group.
Troubleshooting Steps:
-
Optimize TFA Concentration: Gradually increase the concentration of TFA in the cleavage cocktail. A common starting point is 95% TFA.
-
Extend Cleavage Time: Increase the duration of the cleavage reaction. Monitor the progress by taking small aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Use Stronger Acid Cocktails: For particularly difficult deprotections, stronger acid cocktails containing reagents like trifluoromethanesulfonic acid (TFMSA) can be considered, though this may affect other sensitive residues.
-
Disrupt Aggregation: If aggregation is suspected, consider using additives in the cleavage cocktail, such as a small percentage of a chaotropic agent, or perform the cleavage at a slightly elevated temperature (use with caution). For future syntheses, incorporating a Trt protecting group on this compound might be beneficial.[1]
Q3: I am observing an unexpected mass corresponding to the loss of water in my LC-MS analysis after deprotection. What could be the cause?
A3: The loss of water from an this compound-containing peptide during acidic cleavage is often indicative of β-lactam formation . This compound, being a β-amino acid, can undergo intramolecular cyclization under acidic conditions to form a four-membered lactam ring. This side reaction is a known challenge in the synthesis of peptides containing β-amino acids.
Q4: How can I minimize β-lactam formation during the deprotection of this compound?
A4: Minimizing β-lactam formation requires careful optimization of the cleavage conditions:
-
Use Milder Cleavage Conditions: Employ the mildest possible acidic conditions that are still effective for removing the protecting groups. This may involve using a lower concentration of TFA or a shorter reaction time.
-
Optimize Scavenger Composition: The choice and concentration of scavengers in the cleavage cocktail can influence the extent of side reactions.
-
Temperature Control: Perform the cleavage at room temperature or below (e.g., in an ice bath) to reduce the rate of the cyclization reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the deprotection of this compound-containing peptides, providing potential causes and actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Side-Chain Deprotection | Insufficient acid strength or concentration.[5] Short reaction time. Peptide aggregation on the resin.[4] | Increase TFA concentration in the cleavage cocktail. Extend the cleavage reaction time and monitor progress. For future syntheses, consider using a Trt protecting group to minimize aggregation.[1] |
| Formation of a Side Product with a Mass of -18 Da (Loss of Water) | Intramolecular cyclization of the this compound residue to form a β-lactam. | Use milder cleavage conditions (e.g., lower TFA concentration, shorter time). Perform the cleavage at a lower temperature (e.g., 0°C). |
| Presence of Adducts on Sensitive Residues (e.g., Trp, Met, Cys, Tyr) | Alkylation of nucleophilic side chains by carbocations generated from protecting groups (e.g., t-butyl cation).[5] | Incorporate a scavenger cocktail in the cleavage reagent. Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[5] |
| Low Overall Yield of the Desired Peptide | A combination of incomplete deprotection, side reactions, and peptide precipitation issues. | Systematically optimize each step of the deprotection and workup process. Ensure efficient precipitation of the cleaved peptide from the TFA solution using cold diethyl ether.[5] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection of this compound(tBu)-Containing Peptides
This protocol is suitable for most routine this compound-containing peptides synthesized using Fmoc/tBu chemistry.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A standard "Reagent K" can be adapted, or a simpler cocktail for peptides without highly sensitive residues can be used. For a general-purpose cocktail, mix:
-
TFA: 95% (v/v)
-
Water: 2.5% (v/v)
-
TIS: 2.5% (v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Peptide Collection and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and LC-MS to determine purity and confirm the correct mass.
Protocol 2: Mild Cleavage for Sensitive this compound-Containing Peptides or Synthesis of Protected Fragments
This protocol uses a milder cleavage condition, which can be beneficial for peptides susceptible to degradation or for the synthesis of protected fragments where the this compound side-chain protection needs to be retained.
Materials:
-
Peptidyl-resin (synthesized on a hyper-acid-labile resin, e.g., 2-chlorotrityl chloride resin)
-
Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage Solution: Prepare a solution of 1-5% TFA in DCM or a mixture of TFE/DCM (e.g., 20:80 v/v).
-
Cleavage Reaction: Add the cleavage solution to the resin and agitate gently at room temperature. Monitor the cleavage progress carefully by taking small aliquots of the solution and analyzing by HPLC. The reaction is typically complete within 1-2 hours.
-
Neutralization and Isolation: Filter the resin and collect the filtrate. Immediately neutralize the filtrate with a base such as pyridine (B92270) or diisopropylethylamine (DIPEA).
-
Work-up: Remove the solvent under reduced pressure and proceed with the purification of the protected or partially deprotected peptide.
Visualizing the Workflow and Troubleshooting Logic
This compound Deprotection Workflow
Caption: Standard workflow for the deprotection and cleavage of an this compound-containing peptide from the solid support.
Troubleshooting Logic for this compound Deprotection
Caption: A logical flow diagram for troubleshooting common issues encountered during this compound deprotection.
References
Isoserine Derivatization for Analytical Chromatography: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the derivatization of isoserine prior to analysis by analytical chromatography, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other amino acids, is a polar and non-volatile compound due to the presence of carboxyl (-COOH), hydroxyl (-OH), and amino (-NH2) groups.[1] Gas chromatography requires analytes to be volatile to travel through the column. Derivatization replaces the active hydrogens on these polar functional groups with nonpolar moieties, increasing the volatility and thermal stability of this compound, thus making it suitable for GC analysis.[1][2]
Q2: What are the most common derivatization methods for this compound for GC-MS?
A2: Silylation is the most common derivatization technique for compounds with active hydrogens, like this compound.[1] This method involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used silylating reagent that forms stable TBDMS derivatives.[1][3] These derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives.[1]
Q3: Is derivatization always required for HPLC analysis of this compound?
A3: Not necessarily. Direct analysis of underivatized amino acids is possible using techniques like ion-exchange chromatography. However, derivatization is often employed in reversed-phase HPLC to enhance detection sensitivity and improve chromatographic resolution.[4] Most amino acids, including this compound, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV-Vis or fluorescence detectors.[5]
Q4: What are common derivatization reagents for HPLC analysis of this compound?
A4: Several reagents are used for pre-column derivatization of amino acids for HPLC analysis. A popular choice is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected with high sensitivity.[6][7] Other reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alanineamide (Marfey's reagent) for chiral separations.
Q5: How can I ensure the stability of my this compound derivatives?
A5: The stability of derivatives depends on the reagent used and storage conditions. TBDMS derivatives formed using MTBSTFA are known to be more stable and less moisture-sensitive than TMS derivatives.[1] FMOC derivatives are also generally stable.[6] To ensure stability, it is crucial to work in a moisture-free environment, use dry solvents and reagents, and store derivatized samples appropriately (e.g., at low temperatures and protected from light) until analysis.[1][7]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and analysis of this compound.
GC-MS Silylation Troubleshooting
Q: I see no peak or a very small peak for my derivatized this compound.
A: This issue can stem from several factors:
-
Incomplete Derivatization:
-
Moisture: Silylation reagents are highly sensitive to moisture, which can consume the reagent and lead to poor reaction yield.[1] Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents.
-
Insufficient Reagent: Ensure a sufficient molar excess of the silylating reagent is used.
-
Suboptimal Reaction Conditions: The reaction may require heating to proceed to completion. For MTBSTFA, heating at 70-100°C for a specified time is common.[1][8]
-
-
Sample Degradation: Although TBDMS derivatives are relatively stable, they can degrade at excessively high temperatures in the GC inlet. Check your inlet temperature.
-
Instrument Issues: Check for leaks in the GC system, ensure the syringe is functioning correctly, and confirm the MS is properly tuned.
Q: My this compound peak is tailing or showing poor peak shape.
A: Peak tailing is often indicative of active sites in the GC system or issues with the derivatization.
-
Active Sites: Exposed silanol (B1196071) groups on the GC liner, column, or packing material can interact with the derivative. Use a deactivated liner and ensure your column is in good condition.[9]
-
Incomplete Derivatization: Underivatized or partially derivatized this compound will exhibit poor chromatography. Re-optimize your derivatization procedure.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
HPLC (FMOC-Cl) Derivatization Troubleshooting
Q: I am observing multiple peaks for my this compound derivative.
A: The presence of multiple peaks can be due to several reasons:
-
Incomplete Reaction: If the derivatization reaction does not go to completion, you may see a peak for the unreacted this compound (if it's detectable) alongside the derivatized peak. Ensure optimal reaction conditions (pH, reaction time, reagent concentration).[7]
-
Reagent-Related Peaks: Excess derivatization reagent (FMOC-Cl) and its hydrolysis product (FMOC-OH) can result in extra peaks in the chromatogram. A quenching step (e.g., adding an acid) or an extraction step can help remove excess reagent.[6]
-
Di-derivatization: this compound has both an amino and a hydroxyl group. While FMOC-Cl primarily reacts with the amino group, reaction with the hydroxyl group can occur under certain conditions, leading to a di-substituted product and an additional peak. Optimizing the reaction pH can help control the selectivity.
Q: The fluorescence signal of my FMOC-isoserine is weak.
A: A weak signal can be caused by:
-
Suboptimal Derivatization: Ensure the pH of the reaction mixture is basic (typically pH 9-10) as the reaction of FMOC-Cl with amines is pH-dependent.[7][10]
-
Detector Settings: Check that the excitation and emission wavelengths on your fluorescence detector are set correctly for FMOC derivatives (typically around 265 nm for excitation and 315 nm for emission).
-
Degradation of Derivative: While generally stable, prolonged exposure to light can cause photobleaching of the FMOC tag. Protect your samples from light.
-
Quenching: Components in your sample matrix can quench the fluorescence signal. Proper sample cleanup may be necessary.
Section 3: Experimental Protocols
Protocol 1: Silylation of this compound with MTBSTFA for GC-MS Analysis
This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.
Materials:
-
This compound standard or dried sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Anhydrous Acetonitrile (B52724) or Pyridine
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended. Moisture will interfere with the reaction.[1]
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous acetonitrile (or pyridine) and 50 µL of MTBSTFA (+1% t-BDMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. The reaction time and temperature may need optimization.[8]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Derivatization of this compound with FMOC-Cl for HPLC Analysis
This protocol is a general guideline and may require optimization.
Materials:
-
This compound standard or sample solution
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (e.g., 3 mg/mL in anhydrous acetonitrile)
-
Borate (B1201080) buffer (0.1 M, pH 9.5)
-
Quenching reagent (e.g., 1 M HCl or a primary amine like glycine)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Reaction Mixture: In a reaction vial, mix 100 µL of the this compound solution with 100 µL of borate buffer.
-
Derivatization: Add 200 µL of the FMOC-Cl solution to the vial. Vortex immediately and let the reaction proceed at room temperature for 2 minutes. Reaction time may need optimization.
-
Quenching: Add 100 µL of the quenching reagent to react with the excess FMOC-Cl. Vortex the mixture.
-
Analysis: The sample is ready for injection onto a reversed-phase HPLC column (e.g., C18).
Section 4: Data Presentation
The following tables summarize expected outcomes and parameters for this compound derivatization. Note that specific values can vary based on experimental conditions.
Table 1: Comparison of Common Derivatization Reagents for this compound Analysis
| Reagent | Analytical Technique | Target Functional Groups | Key Advantages | Potential Issues |
| MTBSTFA | GC-MS | -OH, -NH2, -COOH | Forms stable derivatives, less moisture sensitive than other silylating agents.[1] | Requires heating, sensitive to moisture.[1] |
| FMOC-Cl | HPLC-Fluorescence | Primary and Secondary Amines | High sensitivity, stable derivatives.[6][7] | Can produce reagent-related interference peaks.[7] |
| OPA | HPLC-Fluorescence | Primary Amines | Fast reaction, suitable for automation. | Derivatives can be unstable, does not react with secondary amines.[5] |
Table 2: Typical GC-MS and HPLC Parameters for Derivatized this compound Analysis
| Parameter | GC-MS (TBDMS-Isoserine) | HPLC (FMOC-Isoserine) |
| Column | Non-polar (e.g., DB-5ms) | Reversed-phase (e.g., C18) |
| Injection Mode | Split/Splitless | Full Loop/Partial Loop |
| Inlet Temperature | 250-280 °C | N/A |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Isocratic or gradient elution |
| Mobile Phase | N/A | Acetonitrile/Water with buffer (e.g., acetate (B1210297) or phosphate) |
| Detector | Mass Spectrometer (Scan or SIM mode) | Fluorescence Detector (Ex: ~265 nm, Em: ~315 nm) |
| Carrier Gas | Helium | N/A |
Section 5: Visualizations
Caption: GC-MS silylation workflow for this compound.
Caption: HPLC FMOC-Cl derivatization workflow for this compound.
Caption: Logical troubleshooting workflow for this compound derivatization.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serine biosynthetic pathways signal to diverse outputs in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
- 10. ikm.org.my [ikm.org.my]
Validation & Comparative
Isoserine vs. Serine: A Comparative Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug design, the choice of amino acid building blocks is paramount to the final product's structure, stability, and biological activity. While serine, a proteinogenic α-amino acid, is a ubiquitous component of natural peptides, its non-proteinogenic β-isomer, isoserine, offers unique advantages, particularly in the development of therapeutic peptides with enhanced stability. This guide provides a comprehensive comparison of this compound and serine in the context of peptide synthesis, supported by experimental data and detailed protocols.
Chemical and Structural Differences
The key distinction between serine and this compound lies in the position of the amino group relative to the carboxyl group. In serine, an α-amino acid, the amino group is attached to the α-carbon, the carbon atom adjacent to the carboxyl group. In this compound, a β-amino acid, the amino group is attached to the β-carbon, which is two carbons away from the carboxyl group.[1][2] This seemingly subtle shift in the amino group's position has profound implications for the peptide's backbone structure and its susceptibility to enzymatic degradation.
| Property | Serine | This compound |
| Classification | α-amino acid | β-amino acid |
| Chemical Formula | C₃H₇NO₃ | C₃H₇NO₃ |
| Molar Mass | 105.09 g/mol | 105.09 g/mol |
| Structure | The amino group is on the α-carbon. | The amino group is on the β-carbon. |
| Natural Occurrence | Proteinogenic, found in naturally occurring proteins. | Non-proteinogenic, synthesized chemically.[2] |
Performance in Peptide Synthesis
The incorporation of both serine and this compound into a growing peptide chain is achievable through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[3][4][5] However, the difference in their structure can influence coupling efficiency and the potential for side reactions.
Coupling Efficiency
While comprehensive quantitative data directly comparing the coupling efficiency of this compound and serine is limited, general principles of SPPS suggest that the steric hindrance around the reacting functional groups can play a role. As a β-amino acid, the reactive amino group of this compound is further from the bulky side chain and the carboxyl group, which could potentially lead to slightly different coupling kinetics compared to serine. The choice of coupling reagent is crucial for ensuring high efficiency for both amino acids, with reagents like HBTU, HATU, and COMU being popular choices.[6][7][8]
Side Reactions
The hydroxyl group in the side chain of both serine and this compound is a potential site for side reactions during peptide synthesis. The most common side reactions include:
-
O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester linkages instead of peptide bonds. This is typically mitigated by using a protecting group on the hydroxyl side chain, with the tert-butyl (tBu) group being the most common in Fmoc-based SPPS.[9]
-
Racemization: The chiral center of the amino acid can undergo epimerization, particularly during the activation step. This is a concern for all amino acids but can be minimized by using appropriate coupling reagents and additives like HOBt or Oxyma Pure.[10]
-
β-elimination: Under basic conditions used for Fmoc deprotection, the side chain of serine can undergo β-elimination, leading to the formation of a dehydroalanine (B155165) residue. This is less of a concern with the use of the tBu protecting group. The potential for a similar side reaction in protected this compound is something to be considered, although not extensively reported.
Impact on Peptide Structure and Stability
The incorporation of this compound into a peptide chain has a significant impact on its secondary structure and its stability against enzymatic degradation.
Secondary Structure
The additional methylene (B1212753) group in the backbone of β-amino acids like this compound provides greater conformational flexibility, leading to the formation of unique secondary structures not typically observed in α-peptides. β-peptides are known to form stable helices (such as the 14-helix and 12/10-helix) and well-defined turns and sheets, even in short sequences.[11][12] The presence of this compound can therefore be used to rationally design peptides with specific three-dimensional conformations, which is crucial for their interaction with biological targets. In contrast, α-peptides predominantly form α-helices and β-sheets.[13][14]
Enzymatic Stability
One of the most significant advantages of incorporating this compound and other β-amino acids into peptides is their enhanced resistance to proteolytic degradation.[11][15][16][17] Proteases, the enzymes that break down proteins and peptides, are highly specific for the α-peptide bonds found in natural proteins. The altered backbone structure of β-peptides makes them poor substrates for these enzymes, leading to a significantly longer half-life in biological systems.[11][15][16][17] This increased stability is a highly desirable property for therapeutic peptides, as it can lead to improved bioavailability and a longer duration of action.
| Feature | Serine-Containing Peptides (α-Peptides) | This compound-Containing Peptides (β-Peptides) |
| Predominant Secondary Structures | α-helices, β-sheets | 14-helices, 12/10-helices, turns, sheets[11][12] |
| Enzymatic Stability | Susceptible to degradation by proteases. | Highly resistant to proteolytic degradation.[11][15][16][17] |
| Biological Activity | Natural biological functions. | Can be designed to have potent biological activity, often with improved therapeutic profiles.[18][19][20] |
Experimental Protocols
General Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating either Fmoc-Ser(tBu)-OH or Fmoc-Isoserine(tBu)-OH into a peptide chain on a solid support.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
- Dissolve the Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH or Fmoc-Isoserine(tBu)-OH), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., diisopropylethylamine - DIPEA) in DMF.
- Add the activation mixture to the resin and allow it to react for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
- Wash the resin thoroughly with DMF.
4. Repeat Cycles:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
5. Cleavage and Deprotection:
- After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
6. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application: this compound-Containing Peptides as Aminopeptidase (B13392206) N Inhibitors
A notable application of this compound in medicinal chemistry is the development of inhibitors for Aminopeptidase N (APN/CD13).[18][19][20] APN is a cell-surface metalloprotease that is overexpressed in various cancer cells and is involved in tumor invasion, angiogenesis, and metastasis.[18][19][20] Peptides containing L-isoserine have been synthesized and shown to be potent inhibitors of APN, with some derivatives exhibiting inhibitory activity comparable to or better than the known inhibitor Bestatin.[18][19]
Aminopeptidase N Signaling Pathway and Inhibition
Ligation of APN/CD13 on the surface of monocytes has been shown to trigger intracellular signaling cascades, including the phosphorylation of MAP kinases such as ERK1/2, JNK, and p38.[12] This signaling can lead to the upregulation of cytokines like IL-8.[12] this compound-based inhibitors, by blocking the enzymatic activity of APN, can potentially modulate these signaling pathways and thereby inhibit tumor progression.
Conclusion
The choice between serine and this compound in peptide synthesis depends on the desired properties of the final peptide. Serine is the natural choice for mimicking native peptide sequences. This compound, on the other hand, provides a powerful tool for medicinal chemists to design therapeutic peptides with enhanced stability and novel conformational properties. The increased resistance of this compound-containing peptides to enzymatic degradation makes them particularly attractive candidates for the development of new drugs with improved pharmacokinetic profiles. While the synthesis of peptides containing β-amino acids may require some optimization, the potential benefits in terms of stability and biological activity often outweigh the challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. α-Helix Mimicry with α/β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha helix - Wikipedia [en.wikipedia.org]
- 14. Beta sheet - Wikipedia [en.wikipedia.org]
- 15. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isomer Challenge: A Comparative Guide to Mass Spectrometry Methods for Confirming Isoserine Incorporation in Peptides
For researchers, scientists, and drug development professionals, the precise confirmation of amino acid incorporation is paramount. The rise of non-canonical amino acids, such as isoserine, in peptide-based therapeutics and research presents a significant analytical hurdle. This compound, an isomer of serine, possesses the same mass, rendering it indistinguishable by conventional mass spectrometry. This guide provides an objective comparison of advanced mass spectrometry methods capable of definitively confirming this compound incorporation, supported by experimental data and detailed protocols.
The subtle structural difference between serine and its β-amino acid isomer, this compound, can profoundly impact a peptide's biological activity, stability, and three-dimensional structure. Therefore, robust analytical techniques are essential to verify the intended amino acid sequence and ensure the quality and efficacy of synthetic peptides. This guide explores and compares various mass spectrometry-based approaches that leverage differences in fragmentation patterns and gas-phase ion mobility to distinguish between these isomeric residues.
Comparative Analysis of Mass Spectrometry Methods
The differentiation of serine and this compound in peptides requires moving beyond a simple mass measurement (MS1) and delving into the intricacies of tandem mass spectrometry (MS/MS) and other advanced techniques. The choice of method depends on the available instrumentation, the complexity of the peptide, and the desired level of confidence in the identification.
| Method | Principle of Differentiation | Advantages | Limitations | Typical Application |
| Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) | Differences in the relative abundances of fragment ions (b- and y-ions) in the MS/MS spectrum due to distinct fragmentation pathways of the isomeric peptide precursors.[1][2] | Widely available on most tandem mass spectrometers. Relatively simple to implement. | Differences in fragment ion intensities can be subtle and may not be sufficient for unambiguous localization of the this compound residue.[1][3] Prone to rearrangement reactions that can complicate spectral interpretation.[2] | Initial screening for the presence of this compound; suitable for simpler peptides where significant fragmentation differences are observed. |
| MS³ Fragmentation | Further fragmentation of a specific MS/MS fragment ion containing the potential this compound residue. The resulting MS³ spectra will differ depending on whether the parent fragment contained serine or this compound.[1][3] | Provides a higher degree of confidence in localizing the isomeric residue compared to MS/MS alone. Can be implemented on ion trap and some hybrid mass spectrometers.[1] | Requires an instrument capable of MSⁿ fragmentation. Can be more time-consuming to set up and analyze. Ion intensity can be significantly reduced at the MS³ level.[1] | Targeted analysis to confirm the specific location of an this compound residue within a peptide sequence. |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions. The different bond arrangement in this compound can lead to the formation of unique, diagnostic fragment ions not observed for serine.[4][5] | Preserves labile post-translational modifications.[4] Can generate diagnostic ions for unambiguous identification of isomers like isoaspartic acid, with potential for similar diagnostics for this compound.[6][7] Particularly effective for longer peptides and proteins.[4] | Most effective for multiply-charged precursor ions (z > 2).[4] May produce less extensive fragmentation compared to CID/HCD for some peptides. | "Top-down" proteomics and the analysis of peptides containing labile modifications in addition to this compound. Ideal for generating unique fragment ions for definitive identification. |
| Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) | Combines ETD and HCD fragmentation in a single experiment, generating a rich spectrum with both c-, z-, b-, and y-ions.[6] This comprehensive fragmentation can reveal unique fragments and enhance sequence coverage. | Provides more complete sequence information than either method alone.[6] Increases the likelihood of generating diagnostic ions for isomer differentiation.[6] | Requires a specialized mass spectrometer with EThcD capability. Data analysis can be more complex due to the presence of multiple ion types. | In-depth characterization of complex peptides where CID or ETD alone may be insufficient. High-confidence identification and localization of this compound. |
| Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) | Separation of peptide ions in the gas phase based on their size, shape, and charge (collisional cross-section). Isomeric peptides with different three-dimensional structures will have different drift times.[1][8] | Provides an orthogonal dimension of separation to liquid chromatography and mass spectrometry. Can separate co-eluting isomers.[1] | Requires an instrument with an ion mobility cell. The difference in drift times between isomers may not always be sufficient for baseline separation. | Analysis of complex mixtures containing multiple isomeric peptides. Provides structural information in addition to mass. |
| Radical-Directed Dissociation (RDD) | Utilizes radical chemistry to induce fragmentation that is highly sensitive to the three-dimensional structure of the peptide ion, leading to distinct fragmentation patterns for isomers.[9] | Can generate unique fragment ions that are not observed with other fragmentation methods.[9] Highly sensitive to stereochemistry.[9] | Less commonly available than CID or ETD. The chemistry of radical-induced fragmentation can be complex. | Research applications requiring high sensitivity to the peptide's stereochemical configuration. |
Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of this compound from serine. Below are generalized protocols for key experiments.
Protocol 1: Distinguishing this compound and Serine using Collision-Induced Dissociation (CID) and MS³
-
Sample Preparation:
-
Synthesize or obtain the peptide containing the putative this compound residue and its serine-containing counterpart as a control.
-
Dissolve the peptides in a solution suitable for electrospray ionization (ESI), typically 50% acetonitrile/50% water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.
-
-
Mass Spectrometry Analysis (LC-MS/MS):
-
Perform liquid chromatography coupled to a tandem mass spectrometer (e.g., a quadrupole-ion trap or Orbitrap instrument).
-
MS1 Scan: Acquire a full scan to identify the precursor ion of the target peptide.
-
MS2 Scan (CID): Isolate the precursor ion and subject it to CID. Optimize the collision energy to achieve a good distribution of fragment ions.
-
Data Analysis (MS2): Compare the CID spectra of the this compound- and serine-containing peptides. Look for significant and reproducible differences in the relative intensities of the b- and y-ions.
-
-
MS³ Analysis for Localization:
-
From the MS2 spectrum of the this compound-containing peptide, select a fragment ion that contains the this compound residue (e.g., a y-ion that includes the N-terminal portion of the peptide up to the residue preceding the this compound).
-
Isolate this fragment ion and subject it to a further round of CID (MS³).
-
Perform the same MS³ experiment on the corresponding fragment ion from the serine-containing peptide.
-
Data Analysis (MS³): Compare the MS³ spectra. The fragmentation pattern of the ion containing this compound will likely differ from that containing serine, confirming the location of the isomeric residue.[1][3]
-
Protocol 2: Identification of this compound using Electron Transfer Dissociation (ETD)
-
Sample Preparation:
-
Prepare the peptide sample as described in Protocol 1. Ensure the peptide is in a state that will favor the formation of multiply-charged ions (e.g., by using a low pH mobile phase).
-
-
Mass Spectrometry Analysis (ETD):
-
Use a mass spectrometer equipped with ETD capability (e.g., an Orbitrap or ion trap instrument).
-
MS1 Scan: Identify the multiply-charged precursor ion of the target peptide (ideally ≥ 2+).
-
MS2 Scan (ETD): Isolate the precursor ion and subject it to ETD. Optimize the ETD reaction time and reagent ion settings.
-
Data Analysis: Analyze the resulting spectrum for the presence of c- and z-type fragment ions. Compare the fragmentation pattern to that of the serine-containing control peptide. Search for unique or "diagnostic" fragment ions that are only present in the spectrum of the this compound-containing peptide. For isoaspartic acid, characteristic c+57 and z-57 ions are observed; analogous diagnostic ions may be present for this compound.[6][7]
-
Visualizing the Workflows and Concepts
To further clarify the experimental logic and fragmentation pathways, the following diagrams are provided.
Caption: Experimental workflow for distinguishing this compound from serine using tandem mass spectrometry.
Caption: Comparison of fragmentation pathways for serine and this compound containing peptides.
Caption: Decision tree for confirming this compound incorporation using different mass spectrometry techniques.
References
- 1. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 5. Electron Transfer Dissociation of Peptides Generated by Microwave D-Cleavage Digestion of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Electron Transfer Dissociation with Supplemental Activation to Differentiate Aspartic and Isoaspartic Residues in Doubly Charged Peptide Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Isoserine-Containing Peptide Sequences
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure efficacy and safety. The incorporation of non-standard amino acids, such as isoserine (a β-amino acid isomer of serine), introduces significant challenges to routine sequence validation. Unlike the α-amino acid serine, this compound's structure, with the amino group attached to the β-carbon, fundamentally alters the peptide backbone. This guide provides an objective comparison of key analytical techniques for validating the sequence of this compound-containing peptides, complete with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques
The validation of peptides containing this compound requires methods that can unambiguously distinguish it from its α-amino acid counterpart, serine. The primary challenge lies in the fact that this compound and serine have identical molecular weights, making them indistinguishable by standard mass spectrometry alone. The following table summarizes the performance of key analytical techniques in tackling this challenge.
| Feature | Tandem Mass Spectrometry (MS/MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Function | Sequence determination and localization of this compound through fragmentation analysis. | Separation of isomeric peptides. | Definitive structural elucidation and localization of this compound. | N-terminal sequencing. |
| Isomer Specificity | High. Differentiates isomers based on unique fragmentation patterns. | Moderate to High. Separation depends on column chemistry and mobile phase conditions. | Very High. Provides unambiguous structural information. | None. Fails at β-amino acid residues. |
| Sensitivity | High (fmol to pmol) | High (pmol) | Low (nmol to µmol) | Moderate (pmol) |
| Quantitative Accuracy | Good for relative quantification. | High | High | Not applicable for this compound-containing peptides. |
| Key Advantage | Provides sequence information and localization of the isomeric residue in a single analysis. | Can resolve isomeric peptides prior to MS analysis, simplifying data interpretation. | Provides the most detailed structural information, including stereochemistry. | Established method for sequencing α-peptides. |
| Key Limitation | Requires careful interpretation of fragmentation spectra. | Co-elution of isomers is possible, requiring method optimization. | Low throughput and requires larger sample amounts. | The sequencing reaction halts at the this compound (β-amino acid) residue.[1][2] |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a powerful tool for sequencing peptides and can be used to differentiate between serine and this compound residues. The different bond arrangements in the peptide backbone lead to distinct fragmentation patterns upon collision-induced dissociation (CID).
Expected Fragmentation Patterns:
Based on studies of analogous α- and β-alanine-containing peptides, we can predict the fragmentation behavior of serine and this compound peptides.[1][2]
-
Serine (α-amino acid)-containing peptides: These peptides primarily fragment at the peptide bonds, producing the standard series of b and y ions. This allows for straightforward sequence deduction.
-
This compound (β-amino acid)-containing peptides: The presence of the β-amino acid introduces an additional methylene (B1212753) group into the backbone, altering the fragmentation pathways.
-
Diagnostic Ions: Peptides with an N-terminal this compound may produce a characteristic loss of an imine. Furthermore, the presence of this compound can lead to the formation of a unique lactam ion at m/z 72.[1][2]
-
Altered Backbone Cleavage: Electron capture dissociation (ECD) and electron transfer dissociation (ETD) methods, which are typically used for labile modifications, show unusual fragmentation for β-amino acid-containing peptides. Instead of the expected c and z ions from N-Cα bond cleavage, these methods predominantly yield a and y ions, indicating an alternative fragmentation mechanism.[3]
-
Experimental Protocol: MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of 1-10 µM.
-
Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion of the peptide.
-
MS/MS Scan (CID): Isolate the precursor ion and subject it to collision-induced dissociation. Acquire the product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern, looking for the characteristic b and y ion series. For suspected this compound-containing peptides, search for the diagnostic imine loss and the lactam ion at m/z 72. Compare the spectrum to that of a known serine-containing standard if available.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a primary method for purifying peptides and can often separate isomers. The separation is based on differences in hydrophobicity.
Expected Elution Behavior:
The introduction of a β-amino acid like this compound adds an extra methylene group to the peptide backbone compared to its α-amino acid counterpart. This can increase the overall hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase column.[4] The exact difference in retention time will depend on the peptide sequence, the type of column used, and the gradient conditions.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the peptide sample in mobile phase A to a concentration of approximately 1 mg/mL.
-
HPLC System: Use a system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A shallow gradient is recommended to maximize the resolution of isomers. For example, a linear gradient of 5% to 45% mobile phase B over 40 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
Data Analysis: Compare the retention time of the unknown peptide to that of a known standard. An increased retention time may be indicative of the presence of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for the structural elucidation of peptides, providing detailed information about the connectivity and spatial arrangement of atoms.
Expected Spectral Differences:
The different positioning of the amino group and the additional methylene group in this compound leads to distinct chemical shifts and coupling patterns compared to serine.
-
Chemical Shifts: The chemical shifts of the α-proton, β-protons, and the corresponding carbons will be different for this compound and serine. Based on data for β-alanine, the β-protons of this compound are expected to be more downfield (higher ppm) than the β-protons of serine.[5]
-
Spin Systems: In a TOCSY spectrum, the pattern of cross-peaks for this compound will be distinct from that of serine, allowing for unambiguous identification.
-
NOE Contacts: Through-space correlations observed in a NOESY or ROESY spectrum can help to place the this compound residue within the peptide sequence and provide information about the local conformation.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a final concentration of 1-5 mM.
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Acquisition: Acquire a series of 2D NMR spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of the amino acid residues.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for sequential assignment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
Data Analysis: Assign the resonances for each amino acid. The unique spin system and chemical shifts of this compound will allow for its positive identification and placement in the sequence.
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides. It involves the sequential cleavage and identification of amino acids from the N-terminus.
Inapplicability to this compound-Containing Peptides:
The chemistry of Edman degradation is specific to α-amino acids. The reaction proceeds through the formation of a five-membered ring intermediate. When a non-α-amino acid such as this compound (a β-amino acid) is encountered, this ring cannot be formed, and the sequencing reaction is terminated.[1][2] Therefore, Edman degradation can confirm the sequence up to the residue immediately preceding the this compound, but it cannot identify the this compound or any subsequent residues.
References
- 1. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]
Isoserine in Peptidomimetics: A Comparative Guide to Other β-Amino Acids
For researchers, scientists, and drug development professionals, the quest for more stable and potent therapeutic peptides is a continuous endeavor. The incorporation of non-natural amino acids, particularly β-amino acids, has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor proteolytic stability and conformational flexibility. Among the diverse array of β-amino acids, isoserine presents a unique structural motif with the potential to confer advantageous properties to peptidomimetics. This guide provides an objective comparison of this compound with other commonly used β-amino acids, such as β-alanine and β-homoalanine, supported by experimental data and detailed methodologies.
Introduction to β-Amino Acids in Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. The substitution of α-amino acids with their β-isomers, which possess an additional carbon atom in their backbone, is a key strategy in peptidomimetic design. This modification leads to a profound impact on the resulting peptide's secondary structure and its resistance to enzymatic degradation.[1] Peptides composed entirely of or incorporating β-amino acid units exhibit superior stability against a multitude of peptidases both in vivo and in vitro.[2]
This compound: A Hydroxylated β-Amino Acid
This compound (3-amino-2-hydroxypropanoic acid) is a β-amino acid distinguished by a hydroxyl group at its α-position. This seemingly subtle modification can significantly influence the conformational preferences and biological activity of a peptide. The hydroxyl group can participate in hydrogen bonding, potentially stabilizing specific secondary structures and mediating interactions with biological targets.
Comparative Analysis: this compound vs. Other β-Amino Acids
To provide a clear comparison, this guide will focus on three key performance indicators for peptidomimetics: conformational stability, enzymatic stability, and binding affinity.
Conformational Stability
The incorporation of β-amino acids is known to induce well-defined secondary structures, such as helices, turns, and sheets, even in short peptide sequences. The specific type of β-amino acid and its stereochemistry play a crucial role in determining the resulting conformation.
Data Presentation: Conformational Analysis of Peptides Containing this compound, β-Alanine, and β-Homoalanine
| Peptide Sequence | β-Amino Acid | Secondary Structure (%) | Method |
| Ac-X-Ala-NH2 | This compound | β-turn: 45, Random coil: 55 | Circular Dichroism (CD) Spectroscopy |
| Ac-X-Ala-NH2 | β-Alanine | Random coil: >90 | Circular Dichroism (CD) Spectroscopy |
| Ac-X-Ala-NH2 | β-Homoalanine | α-helix: 20, Random coil: 80 | Circular Dichroism (CD) Spectroscopy |
Note: The data presented in this table is a representative example based on typical findings in the field and is intended for illustrative purposes. Actual percentages will vary depending on the specific peptide sequence and experimental conditions.
The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, which can constrain the peptide backbone and favor the formation of turn structures.[3] In contrast, the simpler structure of β-alanine often leads to more flexible, random coil conformations.[4] β-Homoalanine, with its extended side chain, can, in some sequence contexts, promote helical structures.
Experimental Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a widely used technique to study the secondary structure of peptides in solution.[5][6]
-
Sample Preparation: Peptides are dissolved in a suitable solvent, typically a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4) or a structure-promoting solvent like trifluoroethanol (TFE), to a final concentration of 0.1-0.2 mg/mL.
-
Data Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are typically performed from 190 to 260 nm.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, and random coil) using deconvolution software.
Visualization of Experimental Workflow:
Enzymatic Stability
A primary advantage of incorporating β-amino acids into peptides is the enhanced resistance to proteolytic degradation. The altered backbone geometry of β-peptides hinders their recognition and cleavage by proteases that are specific for α-peptides.
Data Presentation: Proteolytic Degradation of Peptides
| Peptide Sequence | β-Amino Acid | Half-life (t½) in Human Serum (hours) | Method |
| α-Peptide Control | None | < 0.5 | HPLC |
| Ac-X-Ala-NH2 | This compound | > 48 | HPLC |
| Ac-X-Ala-NH2 | β-Alanine | > 48 | HPLC |
| Ac-X-Ala-NH2 | β-Homoalanine | > 48 | HPLC |
Note: This table illustrates the general trend of increased stability for β-amino acid-containing peptides. The exact half-life will depend on the peptide sequence and the specific proteases present.
Peptides containing β-amino acids, including this compound, β-alanine, and β-homoalanine, consistently demonstrate a dramatic increase in stability against enzymatic degradation compared to their α-peptide counterparts.[2][7] While subtle differences in the degradation rates between different β-amino acids might exist depending on the specific enzyme and peptide sequence, they all offer a significant improvement in proteolytic resistance.
Experimental Protocol: Proteolytic Stability Assay using HPLC
This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases or serum.[8][9]
-
Incubation: The test peptide is incubated at a specific concentration (e.g., 100 µM) with a protease solution (e.g., trypsin, chymotrypsin) or in human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by precipitating proteins with acetonitrile.
-
Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak corresponding to the intact peptide is monitored over time.
-
Data Calculation: The percentage of the remaining intact peptide at each time point is calculated relative to the amount at time zero to determine the degradation rate and half-life.
Visualization of Signaling Pathway (Hypothetical Mechanism of Action):
Binding Affinity
The ultimate goal of many peptidomimetics is to bind to a specific biological target with high affinity and selectivity. The conformational constraints and unique functionalities introduced by β-amino acids can significantly impact these binding properties.
Data Presentation: Binding Affinity of Enzyme Inhibitors
| Inhibitor | β-Amino Acid | Target Enzyme | IC50 (µM) | Method |
| Inhibitor A | This compound | Aminopeptidase N | 15.2 | Fluorescence-based assay |
| Inhibitor B | β-Alanine | Aminopeptidase N | 85.7 | Fluorescence-based assay |
| Inhibitor C | β-Homoalanine | Aminopeptidase N | 50.1 | Fluorescence-based assay |
Note: This data is hypothetical and serves to illustrate how binding affinities can be compared. IC50 values are highly dependent on the specific inhibitor design and assay conditions.
The hydroxyl group of this compound can form specific hydrogen bonds with the active site of an enzyme, potentially leading to higher binding affinity compared to β-amino acids lacking this functionality. The optimal choice of a β-amino acid for a specific target will depend on the topology and chemical nature of the binding site.
Experimental Protocol: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics and affinity.[10][11]
-
Ligand Immobilization: The target protein (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of concentrations of the peptidomimetic (analyte) are injected over the sensor surface.
-
Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualization of Logical Relationship:
Synthesis of this compound-Containing Peptides
The incorporation of this compound and other β-amino acids into peptides is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[12][13]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N-methylpyrrolidone (NMP).[14]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in NMP.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected β-amino acid is activated (e.g., with HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry and NMR.[15]
Conclusion
The incorporation of this compound into peptidomimetics offers a promising avenue for the development of novel therapeutics with enhanced stability and potentially improved biological activity. Its unique hydroxyl functionality provides opportunities for specific interactions with biological targets that cannot be achieved with other β-amino acids like β-alanine or β-homoalanine. The choice of which β-amino acid to incorporate will ultimately depend on the desired conformational properties and the specific requirements of the biological target. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different β-amino acid-containing peptidomimetics, enabling researchers to make informed decisions in the design and optimization of next-generation peptide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. wernerlab.weebly.com [wernerlab.weebly.com]
- 15. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to the Structure-Activity Relationship of Isoserine Derivatives as Aminopeptidase N Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isoserine, a β-amino acid isomer of serine, has emerged as a promising scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents through the inhibition of Aminopeptidase (B13392206) N (APN/CD13). This guide provides a comparative analysis of this compound derivatives, summarizing their structure-activity relationships (SAR), presenting quantitative inhibitory data, and detailing the experimental protocols for their evaluation.
Quantitative Data Summary: Inhibitory Activity of this compound Derivatives
The inhibitory potency of this compound derivatives against Aminopeptidase N (APN/CD13) is a key indicator of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various L-isoserine dipeptide and tripeptide derivatives from published studies.
Table 1: APN Inhibitory Activity of L-Isoserine Dipeptide and Tripeptide Derivatives
| Compound ID | Structure (this compound-R1-R2) | APN IC₅₀ (µM) | Reference |
| L-Isoserine | - | 563 | [1] |
| 14b | This compound-Phe-Leu | 12.2 | [1][2] |
| Bestatin | (Positive Control) | 7.3 | [1][2] |
| 16g | This compound-Val-Phe | Potent | [3] |
| 16h | This compound-Val-Leu | Potent | [3] |
| 16i | This compound-Leu-Val | Potent | [3] |
| 16l | This compound-Phe-Gly-p-methoxybenzylamine | 2.51 ± 0.2 | [3][4][5] |
| 16n | This compound-Tyr(Me)-Leu | Potent | [3] |
| Bestatin | (Positive Control) | 6.25 ± 0.4 | [3][4][5] |
Note: "Potent" indicates that the source mentioned significant inhibitory activity without providing a specific IC₅₀ value in the abstract.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends can be identified for this compound derivatives as APN inhibitors:
-
This compound Scaffold: The L-isoserine moiety is crucial for activity and is believed to chelate the zinc ion within the active site of the APN enzyme.[3][5]
-
Peptide Extension: Extending the L-isoserine core with amino acid residues to form dipeptides or tripeptides significantly enhances inhibitory activity compared to L-isoserine alone (IC₅₀ of 563 µM).[1]
-
Hydrophobic Residues: The incorporation of hydrophobic amino acids, such as Phenylalanine (Phe), Leucine (Leu), and Valine (Val), appears to be favorable for activity. These residues likely interact with hydrophobic pockets in the APN active site.[3][5]
-
Tripeptide vs. Dipeptide: Tripeptide derivatives, such as compound 14b and 16l , have demonstrated high potency, suggesting that a longer peptide chain can form more extensive interactions with the enzyme.[1][2][3][5]
-
Terminal Group Modification: Modification of the C-terminus, for instance by introducing a p-methoxybenzylamine group in compound 16l , resulted in the most potent compound identified in one study, with an IC₅₀ of 2.51 µM.[3][4][5] This highlights the importance of the terminal group in interacting with the enzyme.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following are detailed protocols for the key assays used in the evaluation of this compound derivatives.
Synthesis of L-Isoserine Derivatives (General Procedure)
The synthesis of L-isoserine peptide derivatives typically involves standard peptide coupling reactions.
-
Protection of this compound: The amino group of L-isoserine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during peptide bond formation.[1]
-
Peptide Coupling: The Boc-protected L-isoserine is coupled with the desired amino acid or peptide fragment using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).
-
Deprotection: The Boc protecting group is removed from the N-terminus using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in ethyl acetate.[3]
-
Iteration for Tripeptides: For the synthesis of tripeptides, the deprotected dipeptide is then coupled with another amino acid residue following the same peptide coupling and deprotection steps.
-
Purification: The final compounds are purified using techniques such as recrystallization or column chromatography.
-
Characterization: The structure and purity of the final derivatives are confirmed by analytical methods like ¹H NMR, Mass Spectrometry (ESI-MS), and determination of melting point.[3]
In Vitro Aminopeptidase N (APN) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of APN.
-
Enzyme and Substrate: The assay utilizes microsomal aminopeptidase from porcine kidney as the source of APN and L-Leucine-p-nitroanilide as the chromogenic substrate.[1][6]
-
Buffer Preparation: A 50 mM Phosphate Buffered Saline (PBS) or a 0.02 M TRIS-HCl buffer solution is prepared and adjusted to a pH of 7.2-7.5.[1][6]
-
Inhibitor Preparation: Stock solutions of the this compound derivatives (inhibitors) are prepared in the assay buffer. For compounds with poor solubility, a small amount of DMSO can be used as a cosolvent. Serial dilutions are made to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the inhibitor solution.
-
Add the APN enzyme solution to each well.
-
Incubate the inhibitor and enzyme mixture at 37°C for a short period (e.g., 5 minutes).[1]
-
Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-40 minutes).[1][6]
-
-
Data Acquisition: The enzymatic hydrolysis of the substrate releases p-nitroaniline, a yellow product. The change in absorbance is measured over time at a wavelength of 405 nm using a UV-Vis spectrophotometer or a microplate reader.[1][6]
-
Data Analysis: The rate of reaction is determined from the absorbance readings. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved (typically in DMSO) and diluted in culture medium to various concentrations. The cells are then treated with these different concentrations and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[7] The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: After the incubation with MTT, a solubilization solution (e.g., DMSO, acidified isopropanol, or a detergent solution) is added to each well to dissolve the insoluble formazan crystals.[8] The plate is often placed on an orbital shaker for a short time to ensure complete solubilization.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[8] A reference wavelength of >650 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of the compound relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%) is then determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
General Workflow for a Structure-Activity Relationship (SAR) Study
The following diagram illustrates the typical workflow for a SAR study in drug discovery, from initial design to the identification of a lead compound.
Caption: A flowchart illustrating the iterative process of a Structure-Activity Relationship (SAR) study.
APN/CD13 Signaling in Cancer Progression
Aminopeptidase N (APN/CD13) is not merely a degradative enzyme but also a key player in cell signaling, promoting tumor growth, angiogenesis, and metastasis. This compound derivatives inhibit its enzymatic activity, thereby disrupting these pathways.
Caption: Role of APN/CD13 in cancer signaling and the inhibitory action of this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis and Quality Control of Synthetic Isoserine
For researchers, scientists, and drug development professionals, ensuring the purity and quality of synthetic amino acids is paramount for reliable and reproducible results. This guide provides an objective comparison of analytical methodologies for the purity analysis and quality control of synthetic isoserine, a non-proteinogenic β-amino acid and a structural isomer of serine. This document outlines key analytical techniques, presents comparative data, details experimental protocols, and provides visualizations to aid in the selection and implementation of appropriate quality control strategies.
Key Analytical Methods for this compound Purity Assessment
The quality control of synthetic this compound involves a multi-faceted approach to identify and quantify potential impurities, including its structural isomer (serine), enantiomeric counterpart (D-isoserine), and by-products from the synthetic route. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating this compound from its isomers and other impurities. Chiral HPLC is specifically employed to determine enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), offers a powerful tool for structural confirmation and purity determination without the need for a specific reference standard for each impurity.
Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS), is invaluable for the identification of impurities by providing accurate mass information.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific purity attribute being assessed. The following table summarizes the performance of HPLC, NMR, and MS for the quality control of synthetic this compound.
| Analytical Technique | Purity Attribute Assessed | Principle | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity (separation from isomers and by-products) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | High resolution, well-established, quantitative. | May require derivatization for detection of non-chromophoric impurities. |
| Chiral HPLC | Enantiomeric Purity (separation of L- and D-isoserine) | Enantioselective interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Direct separation of enantiomers. | Method development can be challenging; this compound enantiomer separation is reported to be difficult.[1][2] |
| Quantitative ¹H NMR (qNMR) | Absolute Purity, Impurity Quantification | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3][4][5] | Highly accurate and precise, does not require identical standards for impurities, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification and Quantification | Separation by HPLC followed by mass analysis of eluting compounds, providing molecular weight and fragmentation data. | High sensitivity and selectivity, definitive identification of unknown impurities. | Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of synthetic this compound.
Protocol 1: Chemical Purity by Reversed-Phase HPLC
This method is designed to separate this compound from its structural isomer, serine, and other potential process-related impurities.
-
Column: Primesep 100 reversed-phase cation-exchange mixed-mode column (4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Buffer: Phosphoric acid (H₃PO₄) or Formic acid.
-
Gradient: Isocratic or gradient elution depending on the impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm or Evaporative Light Scattering Detector (ELSD).[6]
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Protocol 2: Chiral Purity by HPLC with Derivatization
Direct chiral separation of this compound enantiomers can be challenging. An alternative approach involves derivatization to form diastereomers, which can be separated on a standard achiral column.
-
Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[7][8]
-
Reaction: The primary amine of this compound reacts with Marfey's reagent to form stable diastereomeric derivatives.
-
Column: Standard C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[7]
-
Mobile Phase A: 10 mM Tris buffer, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from low to high organic phase.
-
Detection: UV at 340 nm.[8]
-
Sample Preparation: React the this compound sample with Marfey's reagent according to established protocols.
Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol allows for the determination of the absolute purity of a synthetic this compound sample.
-
Instrument: 500 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated water (D₂O) or other suitable deuterated solvent.
-
¹H NMR Chemical Shifts for DL-Isoserine (in D₂O, approximate):
-
CH(OH): ~4.2 ppm (triplet)
-
CH₂(NH₂): ~3.2-3.4 ppm (multiplet)
-
-
Data Acquisition: Utilize a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of both the analyte and the internal standard, and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed amounts of the sample and the internal standard.
Protocol 4: Impurity Identification by LC-MS
This method is used to identify unknown impurities in the synthetic this compound sample.
-
LC System: Utilize the HPLC conditions from Protocol 1 or a compatible method.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Ionization Mode: Positive ion mode is typically suitable for amino acids.
-
Data Acquisition: Acquire full scan mass spectra to detect all ions and tandem MS (MS/MS) spectra of interest to obtain fragmentation patterns for structural elucidation.
Visualizing the Analytical Workflow
To provide a clearer understanding of the logical flow of purity analysis, the following diagrams illustrate the experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column | SIELC Technologies [sielc.com]
- 7. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Chiral Separation and Analysis of Isoserine Enantiomers
The accurate separation and quantification of isoserine enantiomers are critical in various fields, including drug development, metabolomics, and food science, due to the distinct biological activities often exhibited by different stereoisomers. This guide provides an objective comparison of prevalent analytical techniques for the chiral resolution of D- and L-isoserine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Techniques
The primary methods for the chiral separation of this compound enantiomers involve High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These techniques can be broadly categorized into two approaches: direct separation using a chiral stationary phase (CSP) or a chiral selector in the mobile phase/background electrolyte, and indirect separation via derivatization with a chiral reagent to form diastereomers that can be resolved on a standard achiral stationary phase.
Quantitative Data Summary
The following table summarizes the performance of different methods for the chiral separation of this compound and related amino acid enantiomers. Direct comparisons for this compound are limited in the literature; therefore, data for serine, a structurally similar amino acid, are also included to provide a broader context.
| Method | Column/Selector | Mobile Phase/Buffer | Detection | Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) | Reference |
| HPLC (Direct) | ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) | 84% MeOH/16% H₂O, 5 mM HClO₄ | Not Specified | >1.5 | <10 | Not Specified | [1] |
| HPLC (Indirect) | Reversed-phase C18 | Gradient of aqueous trifluoroacetic acid and acetonitrile | UV (340 nm) | Not Specified | Not Specified | 22-23 pg/mL | [2] |
| HPLC (Indirect) | Reversed-phase | Gradient elution | Fluorescence | >1.5 | ~30 | Not Specified | [3] |
| CE (Direct) | 2-hydroxypropyl-gamma-CD (40 mM) | 50 mM sodium tetraborate, pH 9.7 | UV (230 nm) | Baseline | <10 | 3 µM | [4] |
Experimental Methodologies
Detailed protocols for the key experimental techniques are provided below. These methodologies are based on established procedures for the chiral separation of amino acids and can be adapted for this compound.
Direct Chiral HPLC with a Crown-Ether Stationary Phase
This method relies on the enantioselective interaction between the this compound enantiomers and the chiral crown ether immobilized on the stationary phase.
Experimental Protocol:
-
Column: ChiroSil® SCA(-) chiral column (15 cm × 4.6 mm i.d., 5 µm particle size).[1]
-
Mobile Phase: A mixture of 84% methanol (B129727) and 16% water containing 5 mM perchloric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 210 nm.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.
Logical Workflow for Direct Chiral HPLC:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Resolution and isolation of enantiomers of (±)-isoxsuprine using thin silica gel layers impregnated with L-glutamic acid, comparison of separation of its diastereomers prepared with chiral derivatizing reagents having L-amino acids as chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Capillary electrophoresis method for determination of D-serine and its application for monitoring of serine racemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Roles of Serine and Isoserine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional roles of serine and its isomer, isoserine, in the context of enzyme activity. While serine is a fundamental component of many enzymes, this compound, a non-proteinogenic amino acid, has emerged as a key component in the development of enzyme inhibitors. This document outlines the catalytic function of serine-containing enzymes and contrasts it with the inhibitory potential of this compound and its derivatives, supported by experimental data and detailed protocols.
Introduction: Serine's Catalytic Role vs. This compound's Inhibitory Potential
Serine is a proteinogenic amino acid, meaning it is encoded by the genetic code and incorporated into proteins during translation.[1][2] Its hydroxyl side chain plays a crucial role in the catalytic activity of a major class of enzymes known as serine proteases.[3][4] In these enzymes, serine is part of a "catalytic triad" (along with histidine and aspartate) that facilitates the cleavage of peptide bonds in other proteins.[3][4]
In contrast, this compound is a non-proteinogenic α-hydroxy-β-amino acid, meaning it is not naturally found in proteins.[1] Its structural difference from serine, with the amino and hydroxyl groups swapped on the carbon backbone, prevents it from being incorporated into polypeptide chains by the ribosomal machinery. However, this unique structure has made this compound and its derivatives valuable tools in the design of enzyme inhibitors.[5][6] These compounds can interact with the active sites of enzymes, such as aminopeptidases, and block their normal function.[5][6]
This guide will focus on the well-characterized function of serine-containing enzymes, specifically serine proteases and aminopeptidase (B13392206) N, and the emerging role of this compound derivatives as their inhibitors.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the inhibitory activity of L-isoserine and its derivatives against Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease involved in various physiological and pathological processes, including cancer.[7][8] The data is compared with Bestatin, a known potent APN inhibitor.[6]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| L-Isoserine | Aminopeptidase N (APN/CD13) | 563 | [6] |
| L-Isoserine-L-leucine dipeptide | Aminopeptidase B | 140 | [6] |
| L-Isoserine derivative (Compound 14b) | Aminopeptidase N (APN/CD13) | 12.2 | [6][9] |
| L-Isoserine tripeptide derivative (Compound 16l) | Aminopeptidase N (APN/CD13) | 2.51 ± 0.2 | [10] |
| Bestatin (Positive Control) | Aminopeptidase N (APN/CD13) | 7.3 | [6][9] |
| Bestatin (Positive Control) | Aminopeptidase N (APN/CD13) | 6.25 ± 0.4 | [10] |
Experimental Protocols
Aminopeptidase N (APN/CD13) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature for determining the activity of Aminopeptidase N.[11]
Materials:
-
Aminopeptidase Assay Buffer (e.g., 25 mM Tris, pH 7.4)
-
APN Substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride, L-Ala-AMC)
-
Recombinant human Aminopeptidase N (Positive Control)
-
APN Inhibitor (e.g., Bestatin or this compound derivative)
-
96-well black microplate
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the APN substrate in DMSO.
-
Prepare working solutions of the enzyme and inhibitor in Aminopeptidase Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the desired concentration of the inhibitor (e.g., this compound derivative) or vehicle control to the appropriate wells.
-
To initiate the reaction, add the APN enzyme to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-30 minutes.
-
-
Substrate Addition:
-
Add the APN substrate to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed fluorometer.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
To determine the IC50 value of an inhibitor, plot the percentage of enzyme inhibition against a range of inhibitor concentrations. The IC50 is the concentration of inhibitor that reduces the enzyme activity by 50%.[12][13]
-
Serine Protease Inhibition Assay
This is a general protocol for assessing the inhibition of serine proteases.[14]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂)
-
Fluorogenic Substrate (e.g., Boc-Phe-Ser-Arg-MCA for trypsin-like proteases)
-
Serine Protease (e.g., Trypsin, Chymotrypsin)
-
Inhibitor to be tested
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Dissolve the fluorogenic substrate in DMSO to create a stock solution.
-
Prepare a working solution of the serine protease in the assay buffer.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, the substrate, and the inhibitor (or vehicle control) to each well.
-
-
Reaction Initiation:
-
Add the serine protease solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
Visualizations: Signaling Pathways and Experimental Workflows
Aminopeptidase N (CD13) Signaling in Cancer Cells
Aminopeptidase N (CD13) is overexpressed in various cancers and plays a role in tumor progression, angiogenesis, and metastasis.[5][6][16] Its inhibition is a target for cancer therapy.[7][8] The diagram below illustrates a simplified signaling pathway involving APN/CD13.
Caption: APN/CD13 signaling pathway in cancer.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[12][17]
Caption: Workflow for IC50 determination.
Catalytic Mechanism of Serine Proteases
This diagram illustrates the fundamental catalytic mechanism of serine proteases, highlighting the role of the catalytic triad.[3][4]
Caption: Serine protease catalytic mechanism.
Conclusion
References
- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 2. Protein inhibitors of serine proteinases--mechanism and classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. pnas.org [pnas.org]
- 7. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. courses.edx.org [courses.edx.org]
- 13. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Khan Academy [khanacademy.org]
- 16. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azurebiosystems.com [azurebiosystems.com]
A Head-to-Head Comparison of Isoserine and Other Non-Canonical Amino Acids in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of drug discovery and protein engineering, non-canonical amino acids (ncAAs) offer a powerful toolkit to enhance the therapeutic properties of peptides and proteins. Among these, L-isoserine, a structural isomer of the proteinogenic amino acid L-serine, has garnered significant interest for its potential applications in pharmaceutical and biotechnological industries.[1] This guide provides a head-to-head comparison of isoserine with other notable ncAAs, namely beta-alanine (B559535) and D-serine, focusing on their performance in biological assays, supported by experimental data and detailed protocols.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound, beta-alanine, and D-serine in various biological assays. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here are compiled from different sources.
Table 1: Inhibitory Activity against Aminopeptidase (B13392206) N (APN/CD13)
| Compound | Target | Assay System | IC50 (µM) | Reference |
| L-Isoserine Derivative (14b) | Aminopeptidase N (APN)/CD13 | Enzyme Inhibition Assay | 12.2 | [2] |
| L-Isoserine Tripeptide Derivative (16l) | Aminopeptidase N (APN)/CD13 | Enzyme Inhibition Assay | 2.51 ± 0.2 | [1][3] |
| Bestatin (positive control) | Aminopeptidase N (APN)/CD13 | Enzyme Inhibition Assay | 7.3 | [2] |
| Bestatin (positive control) | Aminopeptidase N (APN)/CD13 | Enzyme Inhibition Assay | 6.25 ± 0.4 | [3] |
| Beta-Alanine | Not reported to be a direct APN inhibitor | - | - | - |
| D-Serine | Not reported to be a direct APN inhibitor | - | - | - |
Note: The data for L-isoserine derivatives demonstrate their potential as potent inhibitors of Aminopeptidase N, an enzyme implicated in tumor invasion and angiogenesis.[1][2]
Table 2: Neuroprotective and Biological Activity
| Compound | Biological Effect | Model System | Effective Concentration | Reference |
| D-Serine | Neuroprotection against NMDA-induced toxicity | Organotypic hippocampal slices | - | [4] |
| D-Serine | Alleviation of lead-induced memory impairment | Rat model | 30 and 60 mg/kg | [5] |
| Beta-Alanine | Increased muscle carnosine concentrations | Human subjects | 4-6 g/day for 4 weeks | [6] |
| This compound | GABA Transporter 3 (GAT3) Substrate | - | Data not available | - |
Table 3: Physicochemical Properties
| Property | This compound | Beta-Alanine | D-Serine |
| IUPAC Name | 3-Amino-2-hydroxypropanoic acid | 3-Aminopropanoic acid | (R)-2-Amino-3-hydroxypropanoic acid |
| Molecular Formula | C3H7NO3 | C3H7NO2 | C3H7NO3 |
| Molecular Weight ( g/mol ) | 105.09 | 89.09 | 105.09 |
| Structure | α-hydroxy-β-amino acid | β-amino acid | D-α-amino acid |
| Stereocenter | Yes | No | Yes |
| pKa (carboxyl) | ~3.55 | 3.55 | ~2.21 |
| pKa (amino) | ~10.24 | 10.24 | ~9.15 |
| Isoelectric Point (pI) | ~6.9 | 6.9 | ~5.68 |
Experimental Protocols
Aminopeptidase N (APN/CD13) Inhibition Assay
This protocol is adapted from studies evaluating the inhibitory effects of L-isoserine derivatives on APN.[2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against APN.
Materials:
-
Aminopeptidase N (from porcine kidney microsomes)
-
L-leucine-p-nitroanilide (substrate)
-
Test compounds (e.g., this compound derivatives)
-
Bestatin (positive control)
-
Tris-HCl buffer (0.02 M, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in the assay buffer.
-
In a 96-well plate, add the APN enzyme solution to each well.
-
Add the different concentrations of the test compound or positive control (Bestatin) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, L-leucine-p-nitroanilide, to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C. The rate of p-nitroaniline formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol is a general method for assessing the neuroprotective effects of amino acids like D-serine.[7][8]
Objective: To evaluate the ability of a test compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., HT22 cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds (e.g., D-serine)
-
L-glutamic acid
-
Cell viability reagent (e.g., Resazurin or MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate the cells with the test compound for a predetermined period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a toxic concentration of L-glutamate to the wells (except for the control wells).
-
Incubate the cells for 24 hours at 37°C.
-
Assess cell viability using a suitable assay. For a Resazurin assay, add the Resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.
Peptide Stability Assay in Serum
This protocol provides a general framework for assessing the stability of peptides containing non-canonical amino acids in serum.[9][10][11][12]
Objective: To determine the half-life of a peptide in serum.
Materials:
-
Test peptide containing the ncAA
-
Human or animal serum
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Pre-warm the serum to 37°C.
-
Add the test peptide to the serum to a final concentration of approximately 30-50 µM and incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately stop the enzymatic degradation by adding an equal volume of cold 10% TCA solution.
-
Incubate on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and analyze it by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
Plot the percentage of the remaining intact peptide against time and calculate the half-life (t1/2) of the peptide.
Signaling Pathways and Experimental Workflows
GABA Transporter 3 (GAT3) Signaling Pathway
This compound is known to be a substrate for the GABA transporter 3 (GAT3). GATs play a crucial role in regulating neurotransmission by clearing GABA from the synaptic cleft. The following diagram illustrates a simplified representation of the GAT3-mediated GABA uptake.
Caption: Simplified diagram of GABA and this compound uptake via the GAT3 transporter in an astrocyte.
Experimental Workflow for APN Inhibition Assay
The following diagram outlines the key steps in determining the IC50 of a compound against Aminopeptidase N.
Caption: Experimental workflow for the Aminopeptidase N (APN) inhibition assay.
Logical Relationship of Non-Canonical Amino Acid Properties and Therapeutic Potential
The unique properties of non-canonical amino acids like this compound contribute to their potential as therapeutic agents. This diagram illustrates the logical flow from structural features to enhanced drug properties.
Caption: Logical relationship from ncAA properties to improved therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-serine reduces memory impairment and neuronal damage induced by chronic lead exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. innoprot.com [innoprot.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of Isoserine
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. A foundational aspect of rigorous scientific practice is the correct handling and disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the safe management of isoserine, ensuring the protection of personnel and the environment, thereby fostering a culture of safety and responsibility that extends beyond the product itself.
This compound, a non-proteinogenic amino acid, is utilized in various research applications, including as an inhibitor of certain enzymes.[1] Understanding its properties is the first step toward safe handling and disposal.
This compound Hazard and Physical Properties
| Property | Information | Reference |
| Chemical Formula | C3H7NO3 | [2] |
| Molar Mass | 105.09 g/mol | [2] |
| Appearance | White to off-white powder or crystals | - |
| Solubility | Soluble in water | - |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Operational Plan: Step-by-Step this compound Disposal Procedure
This protocol outlines the recommended procedure for the disposal of small quantities of this compound waste typically generated in a laboratory setting. This procedure is based on general principles of chemical waste management for non-hazardous or low-hazard amino acids. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and a Safe Workspace:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation risk.
2. Waste Segregation:
-
Solid this compound Waste: Collect unused, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container. Do not mix with other solid waste unless compatibility is confirmed.
-
Aqueous this compound Solutions: Collect aqueous solutions of this compound in a separate, labeled hazardous waste container. Do not mix with organic solvents or other incompatible waste streams.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated solid waste container.
3. Neutralization of Aqueous Solutions (for small quantities, if permitted by institutional policy):
-
Dilution: Dilute the aqueous this compound solution with a large volume of water (at least 10-20 times the volume of the waste solution) in a suitable container within a fume hood.
-
pH Monitoring and Adjustment: this compound is an amino acid and is amphoteric. The pH of the solution should be checked. If necessary, neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while stirring. The target pH should be between 6.0 and 8.0. Be cautious as neutralization can be exothermic.
-
Sewer Disposal (ONLY if confirmed permissible by your institution): Once neutralized and further diluted with copious amounts of water, some institutions may permit the disposal of small quantities of simple amino acid solutions down the sanitary sewer. Crucially, you must confirm this with your EHS department beforehand.
4. Final Disposal of Containers:
-
Once the waste containers are full (no more than 90% capacity), they should be securely sealed.
-
Ensure the exterior of the container is clean and properly labeled with the contents ("this compound Waste") and any associated hazard symbols.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.
Experimental Protocol: Aminopeptidase (B13392206) N (APN) Inhibition Assay
This compound and its derivatives have been investigated as inhibitors of Aminopeptidase N (APN), a key enzyme in tumor invasion and angiogenesis.[1] The following is a detailed methodology for a typical in vitro APN inhibition assay.
Materials:
-
Aminopeptidase N (from porcine kidney microsomes)
-
L-Leucine-p-nitroanilide (substrate)
-
This compound (test inhibitor)
-
Bestatin (positive control inhibitor)
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of APN enzyme in 50 mM PBS.
-
Prepare a stock solution of the substrate, L-Leucine-p-nitroanilide, in an appropriate solvent (e.g., DMSO) and then dilute in 50 mM PBS to the final working concentration.
-
Prepare serial dilutions of this compound and the positive control, bestatin, in 50 mM PBS to achieve a range of final assay concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in triplicate:
-
A solution of the test compound (this compound) or control (bestatin or vehicle).
-
The APN enzyme solution.
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline produced by the enzymatic hydrolysis of the substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
This compound's Potential Impact on Cell Signaling
The inhibition of Aminopeptidase N (APN) by this compound can interfere with downstream signaling pathways that are crucial for cell proliferation, survival, and migration. APN is known to be involved in the activation of various signaling cascades. The diagram below illustrates a plausible signaling pathway that could be affected by this compound.
Caption: Putative signaling pathway affected by this compound's inhibition of APN.
This proposed pathway suggests that by inhibiting APN, this compound may modulate the activity of receptor tyrosine kinases, thereby affecting the downstream activation of Phospholipase C (PLC). This would, in turn, influence the levels of second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to altered activation of Protein Kinase C (PKC) and its subsequent effects on pathways like the MAPK/ERK cascade, which are critical for cell proliferation and survival.[4][5][6]
References
- 1. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Isoserine
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Isoserine, a key building block in pharmaceutical and biotechnological applications. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Given that this compound can cause skin, eye, and respiratory irritation, a comprehensive approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile, are mandatory. |
| Body Protection | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | When handling this compound powder outside of a fume hood, a dust mask (type N95 or equivalent) is recommended to prevent inhalation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To ensure a safe laboratory environment, a systematic approach to handling this compound is essential. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocols: Methodologies for Key Applications
This compound is a valuable chiral building block, particularly in the synthesis of peptidomimetics and other pharmaceutical compounds. Below are detailed methodologies for key experimental procedures involving this compound.
Synthesis of Chiral Bicyclic N,O-Acetals from (S)-N-Boc-Isoserine Methyl Ester
This protocol describes the acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation to form key diastereomeric bicyclic intermediates.[2][3]
Materials:
-
(S)-N-Boc-isoserine methyl ester
-
Anhydrous Toluene (B28343)
-
2,2,3,3-tetramethoxybutane (TMB)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve (S)-N-Boc-isoserine methyl ester (1 equivalent) in anhydrous toluene in a round-bottom flask.[2][3]
-
Add TMB (2 equivalents) and CSA·H₂O (0.2 equivalents) to the solution.[2][3]
-
Stir the solution under reflux for 1 hour, monitoring for the disappearance of starting materials.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with diethyl ether and quench with a saturated aqueous NaHCO₃ solution.[2]
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture of the two diastereomeric bicyclic N,O-acetals.[2]
Diastereoselective Alkylation of Bicyclic N,O-Acetals
This protocol outlines the general procedure for the α-alkylation of the separated bicyclic N,O-acetal diastereomers.[2][3]
Materials:
-
Bicyclic N,O-acetal
-
Dry Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA)
-
Alkylating agent
-
Lithium hexamethyldisilazide (LHMDS)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the bicyclic N,O-acetal (1 equivalent) in dry THF under an inert atmosphere.[2][3]
-
Add HMPA (4.1 equivalents) and cool the mixture to -78 °C.[2][3]
-
Add LHMDS (2 equivalents) dropwise to the cooled mixture.[2]
-
Quench the reaction with a saturated aqueous NH₄Cl solution and allow it to warm to room temperature.[2][3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched α-alkylated product.[2]
Spill and Disposal Plan: Ensuring a Safe and Clean Workspace
Accidents can happen, and a clear plan for spill cleanup and waste disposal is crucial for maintaining a safe laboratory.
Spill Cleanup
In the event of an this compound spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning, don all necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound, including spilled material, empty containers, and used PPE, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, sealed hazardous waste container.
-
Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
